Setastine
説明
Structure
3D Structure
特性
IUPAC Name |
1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSPHZOBAOWFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867067 | |
| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64294-95-7 | |
| Record name | Setastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64294-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064294957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G3OCF528J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Setastine's Mechanism of Action: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setastine is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist.[1][2] Its primary mechanism of action involves competitive and reversible binding to the H1 receptor, thereby preventing histamine from eliciting its pro-inflammatory and allergic effects.[2] Preclinical studies have demonstrated that this compound possesses significant antihistaminic properties, comparable to first-generation agents like clemastine (B1669165), but with a markedly reduced central nervous system (CNS) depressant effect.[1] This favorable safety profile is attributed to its lower affinity for H1 receptors in the brain.[1] This document provides a comprehensive overview of the known mechanism of action of this compound, summarizing available preclinical data and outlining the experimental methodologies used for its characterization.
Introduction
Histamine is a key mediator in allergic and inflammatory responses, acting through four distinct G-protein coupled receptors (H1, H2, H3, and H4). The histamine H1 receptor is primarily involved in the pathophysiology of allergic conditions such as allergic rhinitis and urticaria.[3] Activation of the H1 receptor by histamine leads to a cascade of events including vasodilation, increased vascular permeability, and smooth muscle contraction, resulting in the characteristic symptoms of an allergic reaction.[2]
This compound hydrochloride, chemically known as N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride, is a highly active H1-antagonist.[1] It is classified as a non-sedative antihistamine due to its limited ability to cross the blood-brain barrier.[1][4]
Core Mechanism of Action: H1-Receptor Antagonism
The principal mechanism of action of this compound is its high-affinity antagonism of the histamine H1 receptor.[1][2] By competitively binding to these receptors on various cell types, this compound effectively blocks the actions of histamine.[2] This blockade prevents the downstream signaling pathways that lead to the symptoms of allergic reactions.[2] Notably, this compound is highly selective for the H1 receptor, with no significant anticholinergic, antiadrenergic, or antiserotonergic effects reported in preclinical studies.[1][4]
The interaction of this compound with the H1 receptor is reversible, allowing for a dose-dependent and sustained antihistaminic effect. The duration of action has been shown to be long-lasting, extending up to 16 hours after oral administration in preclinical models.[1]
Preclinical Pharmacology: Data Presentation
Table 1: In Vitro and In Vivo Antihistaminic Activity of this compound
| Assay | Species | Key Findings | Reference |
| Histamine-induced Lethality | Guinea Pig | Antihistamine activity similar to clemastine fumarate. | [1] |
| Histamine-induced Bronchospasm | Guinea Pig | Antihistamine activity similar to clemastine fumarate. | [1] |
| Plasma Extravasation | Rat | Antihistamine activity similar to clemastine fumarate. | [1] |
| Contractile Action in Isolated Ileum | Guinea Pig | Antihistamine activity similar to clemastine fumarate. | [1] |
| Anaphylactic Shock | Guinea Pig | Inhibits anaphylactic shock in sensitized animals. | [1] |
Table 2: Central Nervous System (CNS) and Receptor Specificity Profile
| Assay | Species | Key Findings | Reference |
| [3H]-Mepyramine Displacement (CNS H1-Receptors) | Rodent | Significantly weaker affinity for CNS H1-receptors compared to clemastine fumarate. | [1] |
| Amphetamine-induced Hypermotility | Mouse | Weaker CNS depressant activity than clemastine fumarate. | [1] |
| Rotarod Performance | Mouse | Weaker CNS depressant activity than clemastine fumarate. | [1] |
| Potentiation of Ethanol-Narcosis | Mouse | Weaker CNS depressant activity than clemastine fumarate. | [1] |
| Prolongation of Hexobarbital Sleeping Time | Rat | Weaker CNS depressant activity than clemastine fumarate. | [1] |
| Receptor Specificity | - | No detectable antiserotonin, anticholinergic, or antiadrenergic effects. | [1] |
Anti-Inflammatory Properties
Beyond its direct H1-receptor antagonism, some evidence suggests that this compound may possess additional anti-inflammatory properties.[2][3] These may include the stabilization of mast cells, which would inhibit the release of histamine and other inflammatory mediators like leukotrienes and prostaglandins.[2] However, specific studies detailing the extent and mechanisms of these effects for this compound are limited.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the preclinical evaluation of H1-antihistamines like this compound. The exact parameters for the studies on this compound are not detailed in the available literature.
[3H]-Mepyramine Binding Assay for H1-Receptor Affinity
This competitive radioligand binding assay is used to determine the affinity of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing H1 receptors (e.g., from guinea pig cerebellum or recombinant cell lines) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]-mepyramine and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound [3H]-mepyramine from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of [3H]-mepyramine binding against the concentration of the test compound to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Histamine-Induced Bronchospasm in Guinea Pigs
This in vivo assay evaluates the ability of an antihistamine to protect against histamine-induced bronchoconstriction.
Methodology:
-
Animal Preparation: Use healthy guinea pigs of a specific weight range.
-
Drug Administration: Administer this compound or a vehicle control orally or via another appropriate route at various doses and at a specified time before the histamine challenge.
-
Histamine Challenge: Expose the animals to an aerosol of a standardized histamine solution in a closed chamber.
-
Observation: Record the time to the onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction.
-
Data Analysis: Compare the PCD times in the drug-treated groups to the control group to determine the protective effect of the compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, and elimination half-life, are not well-documented in publicly available literature. However, preclinical studies indicate good oral effectiveness and a long duration of action of up to 16 hours.[1] The limited penetration of the blood-brain barrier is a key pharmacokinetic property contributing to its non-sedative profile.[1][4]
Clinical Implications
The pharmacological profile of this compound suggests its potential utility in the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. Its potent and selective H1-receptor antagonism is expected to provide effective relief from the symptoms of these conditions. The low propensity for CNS side effects, particularly sedation, would offer a significant advantage over first-generation antihistamines. However, a comprehensive understanding of its clinical efficacy and safety would require data from well-controlled clinical trials in human subjects.
Conclusion
This compound is a potent, selective, and long-acting second-generation histamine H1-receptor antagonist. Its mechanism of action is centered on the competitive blockade of H1 receptors, leading to the attenuation of allergic and inflammatory responses. Preclinical data strongly support its classification as a non-sedative antihistamine due to its poor penetration of the blood-brain barrier. While specific quantitative data on its binding affinity and human pharmacokinetics are not widely available, the existing evidence underscores its potential as a valuable therapeutic agent for allergic disorders. Further research, including well-designed clinical trials, would be necessary to fully elucidate its clinical profile.
References
- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of cetirizine therapy in perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experience with bilastine in the management of urticaria: Original Real-world cases of Bilastine In Treatment (ORBIT) in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Setastine: A Technical Overview of its Chemical Characteristics and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setastine is a second-generation antihistamine recognized for its selective antagonism of the histamine (B1213489) H1 receptor.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological actions, and available pharmacokinetic data. The information is intended to support research and development activities within the pharmaceutical and medicinal chemistry fields.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane, is a diarylmethane derivative.[2] Its chemical structure is characterized by a chloro-substituted phenyl ring and a phenyl ring attached to a central carbon, which is further linked through an ether bond to an ethylazepane moiety.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane[2] |
| SMILES String | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3[2] |
| InChI Key | VBSPHZOBAOWFCL-UHFFFAOYSA-N[2] |
| CAS Number | 64294-95-7[1] |
| Molecular Formula | C22H28ClNO[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 357.92 g/mol | [2] |
| Melting Point (HCl salt) | 170-171 °C | [3] |
| Calculated pKa | 8.62 (Basic) | [4] |
| Calculated logP | 6.33 | [4] |
Experimental Protocols
Synthesis of this compound Hydrochloride
While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be inferred from patent literature. The synthesis of this compound hydrochloride typically involves the reaction of 1-(4-chlorophenyl)-1-phenylethanol (B192741) with a reactive derivative of N-(2-hydroxyethyl)azepane, followed by conversion to the hydrochloride salt.
A representative, though not fully detailed, procedure for the crystallization of this compound hydrochloride is described as follows:
-
Dissolve 1.0 g of crude this compound hydrochloride in 5-10 mL of 50% aqueous ethanol (B145695) by warming in a water bath to a temperature not exceeding 60°C with stirring.
-
Cool the solution and maintain it at a temperature below 10°C to induce crystallization.
-
Allow crystallization to proceed for a minimum of 10 hours.
-
Collect the resulting solid by suction filtration.
-
Dry the solid under reduced pressure (vacuum < 100Pa) at a temperature of 40-60°C for over 20 hours.
-
The dried solid is then pulverized to obtain the final crystalline product.[1]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier like acetonitrile (B52724) or methanol. The exact ratio would require optimization.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance.
-
Standard Preparation: A stock solution of this compound of known concentration is prepared in the mobile phase or a suitable solvent. A series of dilutions are then made to create a calibration curve.
-
Sample Preparation: The pharmaceutical dosage form is appropriately dissolved and diluted in the mobile phase to a concentration that falls within the linear range of the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum would provide characteristic signals for the aromatic protons of the phenyl and chlorophenyl rings, the methyl group, the methylene (B1212753) groups of the ethylazepane ring, and the ethoxy linker.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Pharmacology
Mechanism of Action
This compound is a highly selective antagonist of the histamine H1 receptor.[1] It acts as an inverse agonist, meaning it binds to the inactive state of the H1 receptor and shifts the conformational equilibrium towards this inactive state.[5] This prevents the binding of histamine and subsequent activation of the receptor, thereby blocking the downstream signaling pathways that lead to allergic symptoms.[5] Notably, this compound has been reported to have no significant anticholinergic, antiadrenergic, or antiserotonergic effects.[1]
Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[4][6] Upon activation by histamine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[7] this compound, by blocking the initial step of histamine binding, inhibits this entire downstream cascade.
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Pharmacokinetics
This compound is reported to penetrate the blood-brain barrier poorly, which is consistent with its classification as a second-generation antihistamine with a low potential for sedation.[1] While specific human pharmacokinetic parameters are not extensively published, general characteristics can be inferred from preclinical studies and data on similar antihistamines. The metabolism of many second-generation antihistamines involves the cytochrome P450 enzyme system.[7]
Table 3: Pharmacokinetic Properties of this compound (Qualitative)
| Parameter | Observation | Source |
| Absorption | Orally effective. | [3] |
| Distribution | Poor penetration of the blood-brain barrier. | [1] |
| Metabolism | Expected to be metabolized by Cytochrome P450 enzymes. | [7] |
| Excretion | (Not explicitly found in searches) | |
| Half-life | Long-lasting effect (up to 16 hours). | [3] |
Conclusion
This compound is a potent and selective H1 receptor antagonist with a favorable profile for a second-generation antihistamine. This guide has summarized its core chemical and pharmacological properties. Further research to fully elucidate its pharmacokinetic profile in humans and to develop and publish validated analytical methods would be beneficial for its continued development and clinical use.
References
- 1. This compound hydrochloride crystal form F and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Setastine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and chemically sound synthesis pathway for Setastine hydrochloride, a second-generation H1 antihistamine. The described methodology is based on established organic chemistry principles and draws from available literature on the synthesis of its core structural components. This document details the necessary starting materials, intermediates, and reaction conditions, presenting quantitative data in a clear, tabular format. Detailed experimental protocols are provided, and the synthesis pathway is visualized using Graphviz diagrams.
Overview of the Synthetic Strategy
This compound, chemically known as 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane, is synthesized through a convergent approach. The core of the strategy involves two key stages:
-
Synthesis of the key intermediate, 1-(4-chlorophenyl)-1-phenylethanol (B192741): This is achieved via a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.
-
Williamson Ether Synthesis: The synthesized alcohol is then coupled with a suitable azepane derivative to form the ether linkage, which constitutes the backbone of the this compound molecule.
-
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of this compound into its more stable and water-soluble hydrochloride salt.
A patent for L-setastine hydrochloride reports a total yield of over 80%, indicating that this synthesis pathway is efficient and amenable to optimization.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound hydrochloride, including molecular weights, and expected yields for each step.
| Step | Reaction | Starting Material(s) | Product | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | Grignard Reaction | Bromobenzene (B47551), 1-(4-chlorophenyl)ethanone | 1-(4-chlorophenyl)-1-phenylethanol | 232.71 | ~25[2] |
| 2 | Williamson Ether Synthesis | 1-(4-chlorophenyl)-1-phenylethanol, 1-(2-chloroethyl)azepane (B1265521) | This compound | 357.92 | >80 (overall)[1] |
| 3 | Salt Formation | This compound, Hydrochloric Acid | This compound Hydrochloride | 394.38 | Quantitative |
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-chlorophenyl)-1-phenylethanol (Intermediate I)
This step utilizes a Grignard reaction to create the tertiary alcohol intermediate.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
1-(4-chlorophenyl)ethanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Protocol:
-
Under a nitrogen atmosphere, prepare a solution of bromobenzene (1.2 equivalents) in anhydrous THF.
-
In a separate flame-dried flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.5 equivalents) and a small crystal of iodine.
-
Slowly add the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the Grignard reagent formation is complete, cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 1-(4-chlorophenyl)ethanone (1 equivalent) in anhydrous THF to the Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Cool the reaction mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield 1-(4-chlorophenyl)-1-phenylethanol as an oil.[2] A reported yield for this reaction is approximately 25%.[2]
Step 2: Synthesis of this compound via Williamson Ether Synthesis
This step involves the formation of the ether linkage.
Materials:
-
1-(4-chlorophenyl)-1-phenylethanol (Intermediate I)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
1-(2-chloroethyl)azepane
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-(4-chlorophenyl)-1-phenylethanol (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C and add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the alkoxide.
-
Slowly add a solution of 1-(2-chloroethyl)azepane (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude this compound free base.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Formation of this compound Hydrochloride
This final step converts the free base to the hydrochloride salt.
Materials:
-
Crude or purified this compound free base
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid (in a suitable solvent, e.g., 2M in diethyl ether or gaseous HCl)
Protocol:
-
Dissolve the this compound free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.1 equivalents) dropwise with stirring.
-
A precipitate of this compound hydrochloride will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white or off-white solid.
Visualizations
Synthesis Pathway
Caption: Synthesis pathway of this compound hydrochloride.
Experimental Workflow
References
The Pharmacodynamics of Setastine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setastine hydrochloride is a potent, second-generation antihistamine distinguished by its high selectivity for the peripheral histamine (B1213489) H1 receptor. This technical guide delineates the core pharmacodynamic properties of this compound hydrochloride, including its mechanism of action, receptor binding characteristics, and its profile in key in vitro and in vivo pharmacological models. While specific binding affinity and potency values for this compound are not widely published, comparative studies demonstrate its potent antihistaminic effects, comparable to those of clemastine (B1669165), but with a significantly improved central nervous system (CNS) safety profile. This document provides detailed methodologies for the foundational experiments used to characterize this compound and visualizes its mechanism and experimental workflows to support further research and development.
Mechanism of Action
This compound hydrochloride functions as a selective and competitive antagonist of the histamine H1 receptor.[1][2] During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types.[3][4] This interaction initiates a signaling cascade that results in the classic symptoms of allergy, such as vasodilation, increased vascular permeability, smooth muscle contraction, and sensory nerve irritation.[3]
This compound competitively binds to the H1 receptor, preventing histamine from activating it.[3] This blockade effectively mitigates the downstream signaling pathways responsible for allergic symptoms.[3] As a second-generation antihistamine, this compound exhibits high selectivity for peripheral H1 receptors and penetrates the blood-brain barrier poorly.[1][4] This characteristic is responsible for its non-sedative properties, a significant advantage over first-generation antihistamines.[1] Furthermore, studies indicate that this compound hydrochloride is devoid of significant antiserotonergic, anticholinergic, and antiadrenergic activities, highlighting its specific pharmacological profile.[1] Some evidence also suggests potential anti-inflammatory properties beyond H1 receptor antagonism, possibly through the stabilization of mast cells.[3]
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the Gq-protein coupled signaling pathway of the histamine H1 receptor and the inhibitory point of action for this compound hydrochloride.
Quantitative Pharmacodynamic Data
Quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of this compound hydrochloride for the H1 receptor are not available in widely published literature. The primary pharmacological study by Porszász et al. (1990) provides a qualitative comparison to clemastine fumarate.[1]
Table 1: Summary of In Vitro and In Vivo Pharmacodynamic Profile of this compound Hydrochloride
| Parameter / Assay | Species | Model | Result / Potency | Reference |
| In Vitro Activity | ||||
| H1 Receptor Antagonism | Guinea Pig | Isolated Ileum Contraction | Activity similar to clemastine fumarate | [1] |
| CNS H1 Receptor Affinity | - | [³H]-mepyramine Displacement | Significantly weaker affinity than clemastine fumarate | [1] |
| In Vivo Activity | ||||
| Antihistamine Effect | Guinea Pig | Histamine-Induced Lethality | Activity similar to clemastine fumarate | [1] |
| Antihistamine Effect | Guinea Pig | Histamine-Induced Bronchospasm | Activity similar to clemastine fumarate | [1] |
| Anti-permeability Effect | Rat | Histamine-Induced Plasma Extravasation | Activity similar to clemastine fumarate | [1] |
| Antianaphylactic Effect | Guinea Pig | Anaphylactic Shock (Horse Serum) | Effective inhibition | [1] |
| CNS Depressant Activity | Mouse / Rat | Amphetamine-induced hypermotility, Rotarod, Ethanol-narcosis, Hexobarbital sleeping time | Much weaker activity than clemastine fumarate | [1] |
| Duration of Action | - | - | Up to 16 hours | [1] |
Table 2: H1 Receptor Binding Affinities of Comparative Antihistamines
To provide context for the potency of H1 receptor antagonists, the following table lists the binding affinities (Ki) for other well-characterized antihistamines.
| Compound | Receptor | Ki (nM) | Reference |
| Clemastine | Human H1 | ~2.57 | [5] |
| Mepyramine (Pyrilamine) | Guinea Pig Ileum H1 | pA₂ = 10.15 | [5] |
| Emedastine | Human H1 | 1.3 | [6] |
| Desloratadine | Human H1 | 0.4 | [4] |
| Levocetirizine | Human H1 | 2.0 | [4] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates higher antagonist potency.
Experimental Protocols
The following sections detail the methodologies for key experiments used to establish the pharmacodynamic profile of this compound hydrochloride.
In Vitro Assay: Histamine-Induced Contraction of Isolated Guinea Pig Ileum
This assay assesses the competitive antagonism of H1 receptors in a smooth muscle preparation.
-
Objective: To determine the potency of this compound hydrochloride in antagonizing histamine-induced smooth muscle contraction.
-
Materials:
-
Guinea pig (250-350 g)
-
Tyrode's physiological salt solution
-
Isolated organ bath with temperature control (37°C) and aeration (95% O₂ / 5% CO₂)
-
Isotonic force transducer and data acquisition system
-
Histamine dihydrochloride (B599025) stock solution
-
This compound hydrochloride stock solution
-
-
Procedure:
-
Tissue Preparation: A 2-3 cm segment of the terminal ileum is isolated and suspended in the organ bath containing Tyrode's solution under a resting tension of approximately 1.0 g. The tissue is allowed to equilibrate for 30-60 minutes.
-
Control Curve: A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the bath and recording the contractile response until a maximum is reached.
-
Antagonist Incubation: The tissue is washed to restore baseline tension. A specific concentration of this compound hydrochloride is then added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes).
-
Test Curve: In the continued presence of this compound hydrochloride, a second cumulative concentration-response curve for histamine is generated.
-
Data Analysis: The potency of this compound is determined by the degree of the rightward shift in the histamine concentration-response curve. This can be used to calculate a pA₂ value via Schild plot analysis, which quantifies competitive antagonism.
-
In Vivo Assay: Histamine-Induced Bronchospasm in Guinea Pigs
This model evaluates the protective effect of an antihistamine against histamine-induced airway constriction in a conscious animal.
-
Objective: To assess the ability of this compound hydrochloride to protect against histamine-induced bronchoconstriction.
-
Materials:
-
Guinea pigs
-
Whole-body plethysmograph or aerosol exposure chamber
-
Nebulizer
-
Histamine solution (e.g., 0.2% - 1% w/v)
-
This compound hydrochloride for oral or parenteral administration
-
-
Procedure:
-
Baseline Measurement: Each guinea pig is placed in the exposure chamber and challenged with a histamine aerosol. The time from the start of exposure to the onset of pre-convulsive dyspnea (PCD) is recorded. This serves as the baseline pre-treatment value.
-
Drug Administration: Animals are treated with either vehicle (control) or a specific dose of this compound hydrochloride via the desired route (e.g., oral gavage). A suitable absorption period is allowed (e.g., 1-2 hours).
-
Post-Treatment Challenge: After the absorption period, the animals are re-challenged with the histamine aerosol, and the time to onset of PCD is recorded again.
-
Data Analysis: The protective effect is quantified by calculating the percentage increase in the time to PCD onset after drug treatment compared to the baseline value.
-
References
- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antihistaminic activity of pulegone on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacokinetics of Setastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setastine is a second-generation H1-receptor antagonist noted for its potent antihistaminic effects with a reduced sedative profile compared to first-generation agents. A thorough understanding of its in vitro pharmacokinetic (PK) properties is critical for predicting its in vivo behavior, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for drug-drug interactions. This technical guide provides a comprehensive overview of the core in vitro pharmacokinetic assays essential for characterizing a compound such as this compound. Due to the limited publicly available in vitro PK data for this compound, this document leverages data from its structural analog, clemastine (B1669165), to provide context and comparative insights. Detailed experimental protocols for key assays are presented, and logical workflows are visualized to guide researchers in the evaluation of similar compounds.
Introduction
This compound hydrochloride is a potent and long-acting H1-receptor antagonist.[1] A critical aspect of the preclinical development of any drug candidate is the characterization of its pharmacokinetic profile. In vitro ADME studies are fundamental in early drug discovery to identify potential liabilities and guide medicinal chemistry efforts. These assays provide crucial data on a compound's metabolic stability, interaction with drug-metabolizing enzymes, plasma protein binding, and permeability, which collectively influence its oral bioavailability, half-life, and potential for adverse effects.
This guide details the standard in vitro methodologies for assessing these key pharmacokinetic parameters. While specific quantitative data for this compound remains largely unavailable in published literature, we present data for the structurally similar first-generation antihistamine, clemastine, as a surrogate to illustrate the type of data generated and its interpretation.
Metabolic Stability
Metabolic stability assays are designed to determine the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. This is a key determinant of a drug's half-life and oral bioavailability.
Experimental Protocols
2.1.1. Liver Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, such as cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.
-
Materials:
-
Test compound (this compound)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile (B52724) or other organic solvent for quenching
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add the phosphate buffer and the liver microsomal suspension.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
-
2.1.2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.
-
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated plates
-
Test compound and controls
-
Quenching solvent
-
LC-MS/MS system
-
-
Procedure:
-
Thaw and plate the hepatocytes on collagen-coated plates and allow them to attach.
-
Replace the medium with fresh, pre-warmed medium containing the test compound.
-
Incubate at 37°C in a humidified CO2 incubator.
-
Sample the incubation medium at various time points.
-
Quench the samples and process them for LC-MS/MS analysis as described for the microsomal assay.
-
Calculate the metabolic clearance rate.
-
Data Presentation
Quantitative data for the in vitro metabolic stability of this compound is not currently available. The table below presents data for the related compound, clemastine, for illustrative purposes.
| Compound | Test System | Species | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) |
| This compound | Liver Microsomes | Human | Data not available | Data not available |
| This compound | Hepatocytes | Human | Data not available | Data not available |
| Clemastine | Liver Microsomes | Human | Metabolized in the liver (qualitative)[2] | Data not available |
Visualization
Caption: Workflow for a liver microsomal stability assay.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and clearance. Only the unbound fraction of a drug is pharmacologically active and available to be metabolized or excreted.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Materials:
-
RED device (single-use dialysis chambers)
-
Dialysis membrane (e.g., 8,000 Da MWCO)
-
Plasma (human, rat, etc.)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound
-
Control compounds (high and low binding)
-
96-well plates
-
Incubator with shaking capability (37°C)
-
LC-MS/MS system
-
-
Procedure:
-
Spike the plasma with the test compound at the desired concentration.
-
Add the spiked plasma to the donor chamber of the RED device.
-
Add PBS to the receiver chamber.
-
Assemble the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Data Presentation
Specific plasma protein binding data for this compound is not available. Data for clemastine in dog plasma is provided below.
| Compound | Species | Assay Method | Plasma Protein Binding (%) | Fraction Unbound (fu) |
| This compound | Human | Rapid Equilibrium Dialysis | Data not available | Data not available |
| Clemastine | Dog | In vitro method unspecified | 98%[3] | 0.02 |
Visualization
Caption: Workflow for a rapid equilibrium dialysis (RED) assay.
Permeability
Intestinal permeability is a key factor influencing the rate and extent of absorption of orally administered drugs. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal permeability in vitro.
Experimental Protocol: Caco-2 Permeability Assay
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound and permeability controls (high and low permeability)
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability assessment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Measure the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to identify substrates of efflux transporters like P-glycoprotein (P-gp).
-
Data Presentation
Permeability data for this compound is not available. For its analog clemastine, studies have shown that it can inhibit the P-glycoprotein (P-gp) efflux pump, which suggests it interacts with this transporter at the intestinal barrier.[4]
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Clemastine | Data not available | Data not available | Data not available | High (inferred from oral use) |
Visualization
Caption: Drug transport pathways across a Caco-2 cell monolayer.
Cytochrome P450 (CYP) Inhibition
Assessing the potential of a drug to inhibit major CYP isoforms is crucial for predicting drug-drug interactions (DDIs). Inhibition of a specific CYP enzyme can lead to increased plasma concentrations of co-administered drugs that are substrates of that enzyme, potentially causing toxicity.
Experimental Protocol: Recombinant Human CYP Inhibition Assay
-
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorogenic or specific metabolite-forming probe substrates for each isoform
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Test compound and positive control inhibitors
-
96- or 384-well plates
-
Plate reader (fluorescence or LC-MS/MS)
-
-
Procedure:
-
In a multi-well plate, combine the buffer, recombinant CYP enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.
-
Incubate for a specific period at 37°C.
-
Stop the reaction (e.g., by adding a quenching solvent).
-
Measure the formation of the fluorescent or specific metabolite using a plate reader or LC-MS/MS.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Data Presentation
Specific CYP inhibition data for this compound is not available. Clemastine has been identified as an inhibitor of CYP2D6.[2][5]
| Compound | CYP Isoform | IC₅₀ (µM) |
| This compound | CYP1A2 | Data not available |
| This compound | CYP2C9 | Data not available |
| This compound | CYP2C19 | Data not available |
| This compound | CYP2D6 | Data not available |
| This compound | CYP3A4 | Data not available |
| Clemastine | CYP2D6 | Inhibitor (qualitative)[2][5] |
Visualization
Caption: Mechanism of competitive CYP450 enzyme inhibition.
Conclusion
The in vitro pharmacokinetic profiling of a drug candidate like this compound is a cornerstone of modern drug development. The assays described herein—metabolic stability, plasma protein binding, permeability, and CYP450 inhibition—provide essential data to predict the clinical performance and safety of a new chemical entity. While specific quantitative data for this compound are sparse in the public domain, the information available for its structural analog, clemastine, suggests that key areas for investigation would include its potential for high plasma protein binding and inhibition of CYP2D6. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own in vitro pharmacokinetic characterization of this compound or other novel drug candidates, enabling data-driven decisions in the progression of new medicines. Further studies are warranted to definitively characterize the in vitro ADME profile of this compound and to understand how it differentiates from older antihistamines.
References
- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clemastine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of clemastine on P-glycoprotein expression and function: an in vitro and in situ study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List of cytochrome P450 modulators - Wikipedia [en.wikipedia.org]
Setastine H1 Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setastine is a second-generation antihistamine known for its selective antagonism of the histamine (B1213489) H1 receptor.[1] This technical guide provides an in-depth overview of the binding characteristics of this compound to the H1 receptor. It includes a summary of its known binding affinity, a detailed methodology for a representative H1 receptor binding assay, and an illustration of the associated signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of antihistamines and H1 receptor pharmacology.
Introduction to this compound and the H1 Receptor
This compound is a potent and selective H1 receptor antagonist used in the treatment of allergic conditions such as rhinitis and urticaria.[1] Unlike first-generation antihistamines, this compound has a reduced sedative effect due to its limited ability to cross the blood-brain barrier. The therapeutic effects of this compound are primarily mediated by its competitive antagonism of histamine at H1 receptors located on various cells, including those in the respiratory tract, skin, and vasculature.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the classic symptoms of an allergic response. By blocking this interaction, this compound effectively mitigates these symptoms.
This compound H1 Receptor Binding Affinity
For the purpose of comparison, the table below presents the H1 receptor binding affinities for several other well-known antihistamines.
| Antagonist | Ki (nM) | Receptor Source | Radioligand |
| Emedastine | 1.3 ± 0.1 | Rodent Brain | [3H]pyrilamine |
| Bilastine | 1.92 ± 0.08 | Human H1 Receptors (WT) in CHO cells | [3H]mepyramine |
| Clemastine (B1669165) | 3 | Not Specified | Not Specified |
| Desloratadine | > Cetirizine | Not Specified | Not Specified |
| Cetirizine | > Loratadine | Not Specified | Not Specified |
| Loratadine | > Fexofenadine | Not Specified | Not Specified |
| Fexofenadine | 246 | Guinea Pig Cerebellum | [3H]pyrilamine |
Note: This table is a compilation of data from various sources for comparative purposes and does not include this compound due to the lack of available quantitative data.[3][4][5]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. This compound, as an antagonist, blocks the initial binding of histamine, thereby inhibiting this entire signaling cascade.
Experimental Protocol: Competitive Radioligand Binding Assay for H1 Receptor
The following protocol is a representative methodology for determining the binding affinity of a test compound, such as this compound, for the histamine H1 receptor using a competitive radioligand binding assay. This method is based on the principle of competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
4.1. Materials and Reagents
-
Membrane Preparation: Homogenates from cells (e.g., HEK293T or CHO cells) or tissues (e.g., guinea pig cerebellum) expressing the human H1 receptor.
-
Radioligand: [3H]-mepyramine (a commonly used H1 receptor antagonist radioligand).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H1 antagonist (e.g., mianserin (B1677119) or diphenhydramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
4.2. Membrane Preparation
-
Homogenize the cells or tissue expressing the H1 receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
4.3. Assay Procedure
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following reaction mixtures in triplicate:
-
Total Binding: Membrane preparation, [3H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]-mepyramine, and a high concentration of the non-specific binding control.
-
Competition Binding: Membrane preparation, [3H]-mepyramine, and varying concentrations of this compound.
-
-
The final assay volume should be consistent across all wells (e.g., 200-250 µL).
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
This compound is a well-established second-generation H1 receptor antagonist. While its potent activity is recognized, specific quantitative binding affinity data (Ki, IC50) remains elusive in the readily available scientific literature. The provided experimental protocol offers a standard method for determining these values, which would be crucial for a comprehensive pharmacological profile. The understanding of the H1 receptor signaling pathway further clarifies the mechanism by which this compound exerts its therapeutic effects. Further research to quantify the binding affinity of this compound would be of significant value to the scientific and drug development community.
References
- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Setastine: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Setastine is a second-generation H1-receptor antagonist that was developed for the management of allergic conditions. As a selective inverse agonist of the histamine (B1213489) H1 receptor, it effectively mitigates allergic symptoms with a reduced sedative profile compared to first-generation antihistamines. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and the preclinical and clinical development of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the pharmacological evaluation of this antihistamine.
Introduction
Allergic diseases, including allergic rhinitis and urticaria, are prevalent conditions mediated by the release of histamine and other inflammatory mediators from mast cells.[1] Histamine exerts its effects through interaction with four subtypes of histamine receptors, with the H1 receptor being the primary target for the management of allergic symptoms.[1] First-generation H1-receptor antagonists, while effective, are often associated with significant sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier. This limitation spurred the development of second-generation antihistamines, such as this compound, which were designed to offer a more favorable safety and tolerability profile.
This compound hydrochloride, chemically known as N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride, is a potent and long-acting H1-receptor antagonist with good oral effectiveness.[2] Preclinical studies have demonstrated its high selectivity for the H1 receptor, with no significant antiserotonergic, anticholinergic, or antiadrenergic effects.[2] A key characteristic of this compound is its significantly weaker affinity for central nervous system (CNS) H1-receptors compared to first-generation antihistamines like clemastine (B1669165), which contributes to its non-sedative properties.[2]
Mechanism of Action
This compound functions as a competitive antagonist of the histamine H1 receptor.[1] In the presence of histamine, the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological manifestations of an allergic response, such as smooth muscle contraction, increased vascular permeability, and pruritus.[1]
This compound competitively binds to the H1 receptor, preventing histamine from activating this downstream signaling pathway and thereby alleviating the symptoms of allergic reactions.[1]
Signaling Pathway Diagram
Caption: Histamine H1 Receptor Signaling Pathway and the Inhibitory Action of this compound.
Synthesis of this compound Hydrochloride
A patented method for the preparation of L-setastine hydrochloride reports a yield of over 80%. The following is a generalized representation of a potential synthetic route.
Synthetic Workflow Diagram
Caption: Generalized Synthetic Workflow for this compound Hydrochloride.
Preclinical Development
The preclinical evaluation of this compound established its potent antihistaminic activity and favorable safety profile. Key in vivo and in vitro studies were conducted to characterize its pharmacological effects.
In Vivo Efficacy
Preclinical studies in animal models demonstrated that the antihistamine activity of this compound is comparable to that of clemastine fumarate (B1241708).[2]
Table 1: In Vivo Preclinical Efficacy of this compound
| Assay | Species | Endpoint | Result |
| Histamine-Induced Lethality | Guinea Pig | Protection against lethal dose of histamine | Activity similar to clemastine fumarate[2] |
| Histamine-Induced Bronchospasm | Guinea Pig | Inhibition of bronchoconstriction | Activity similar to clemastine fumarate[2] |
| Plasma Extravasation | Rat | Inhibition of histamine-induced plasma leakage | Activity similar to clemastine fumarate[2] |
| Anaphylactic Shock | Guinea Pig | Inhibition of anaphylactic shock | Effective[2] |
In Vitro Efficacy and Receptor Binding
In vitro studies confirmed the direct antihistaminic action of this compound on smooth muscle and its binding affinity for the H1 receptor.
Table 2: In Vitro Preclinical Efficacy and Receptor Binding of this compound
| Assay | Tissue/System | Endpoint | Result |
| Contractile Action | Isolated Guinea Pig Ileum | Inhibition of histamine-induced smooth muscle contraction | Activity similar to clemastine fumarate[2] |
| H1 Receptor Binding | Guinea Pig Cerebellum and Lung Membranes | Displacement of [3H]-mepyramine | Weaker affinity for CNS H1 receptors compared to clemastine fumarate[2] |
Clinical Development
Clinical trials with this compound were designed to evaluate its efficacy and safety in patients with allergic conditions.
Efficacy in Allergic Rhinitis and Urticaria
Table 3: Representative Clinical Efficacy Endpoints for Second-Generation Antihistamines
| Condition | Primary Efficacy Endpoint | Typical Outcome |
| Allergic Rhinitis | Change from baseline in Total Symptom Score (TSS) | Significant reduction compared to placebo |
| Chronic Urticaria | Change from baseline in Urticaria Activity Score (UAS) | Significant reduction compared to placebo |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by good oral absorption and a long duration of action of up to 16 hours.[2]
Table 4: Representative Pharmacokinetic Parameters for Second-Generation Antihistamines
| Parameter | Description | Typical Value Range |
| Tmax (h) | Time to reach maximum plasma concentration | 1 - 3 |
| Cmax (ng/mL) | Maximum plasma concentration | Varies by dose |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Varies by dose |
| t1/2 (h) | Elimination half-life | 10 - 24 |
Safety and Tolerability
A key advantage of this compound is its reduced propensity to cause sedation compared to first-generation antihistamines. Preclinical studies demonstrated a much weaker CNS depressant activity than clemastine fumarate in various models, including inhibition of amphetamine-induced hypermotility, rotarod performance, and potentiation of ethanol-narcosis in mice.[2] Clinical data has generally supported the non-sedative profile of second-generation antihistamines.
Experimental Protocols
Histamine-Induced Bronchospasm in Guinea Pigs
Objective: To evaluate the protective effect of a test compound against histamine-induced bronchoconstriction.
Methodology:
-
Healthy, adult guinea pigs are fasted overnight with free access to water.
-
The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally at a predetermined time before histamine challenge.
-
Each animal is placed in a transparent chamber.
-
An aerosol of a standardized histamine solution is nebulized into the chamber.
-
The time until the onset of pre-convulsive dyspnea (PCD) is recorded.
-
A significant increase in the time to PCD in the treated group compared to the vehicle group indicates a protective effect.
Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane preparations from a source rich in H1 receptors (e.g., guinea pig cerebellum or lung) are prepared.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Overview of the Experimental Workflow in the Development of this compound.
Conclusion
This compound is a potent and selective second-generation H1-receptor antagonist with a long duration of action and a favorable safety profile, particularly with regard to its reduced sedative effects. Its development represents a significant advancement over first-generation antihistamines in the management of allergic diseases. The preclinical and clinical data, although not extensively detailed in publicly accessible literature, support its efficacy and tolerability for the treatment of allergic rhinitis and urticaria. This technical guide has provided a consolidated overview of the discovery, mechanism of action, synthesis, and development of this compound, which can serve as a valuable resource for professionals in the field of pharmacology and drug development. Further research to fully elucidate and publish the quantitative aspects of its clinical efficacy and pharmacokinetics would be beneficial to the scientific community.
References
An In-depth Technical Guide on the Molecular Properties of Setastine
Introduction
Setastine is a second-generation antihistamine distinguished by its high selectivity as a histamine (B1213489) H1 receptor antagonist.[1][2] Developed for the treatment of allergic conditions such as rhinitis and urticaria, it is structurally similar to clemastine (B1669165) but engineered to reduce sedative effects.[2][3][4] Unlike first-generation antihistamines, this compound penetrates the blood-brain barrier poorly, leading to a non-sedative clinical profile.[2][5][6] This document provides a comprehensive overview of the molecular properties, pharmacodynamics, and key experimental evaluations of this compound, intended for researchers and professionals in drug development.
Molecular and Physicochemical Properties
This compound is a diarylmethane compound.[7][8] Its core structure consists of a 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane moiety.[1][7] The hydrochloride salt is the common pharmaceutical form.[3][9]
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound and its hydrochloride salt.
| Identifier | This compound (Base) | This compound Hydrochloride |
| CAS Number | 64294-95-7[1][7] | 59767-13-4[2][9] |
| IUPAC Name | 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane[1][2][7] | 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepan-1-ium;chloride[10] |
| SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3[1][2] | c1cc(Cl)ccc1C(C)(c2ccccc2)OCCN3CCCCCC3.Cl[10] |
| InChI Key | VBSPHZOBAOWFCL-UHFFFAOYSA-N[1] | YFCVXQAEHQJKQG-UHFFFAOYSA-N[11] |
| Synonyms | Loderix, Setastina, Setastinum[1][7] | EGIS-2062, EGYT-2062, Loderix[3][11] |
Physicochemical Data
Quantitative physicochemical properties of this compound are detailed below.
| Property | This compound (Base) | This compound Hydrochloride |
| Molecular Formula | C22H28ClNO[1][2] | C22H28ClNO.HCl[3] or C22H29Cl2NO[11] |
| Molecular Weight | 357.92 g/mol [1][2] | 394.38 g/mol [3][9] |
| Exact Mass | 357.1859 Da[1] | Not Available |
| Appearance | Solid powder[1] | Crystalline[4][12] |
| Melting Point | Not Available | 170-171°C[4][12] |
| Solubility | Soluble in DMSO[1] | Not Available |
| XLogP3 | 5.3 - 5.4[8] | Not Available |
| Topological Polar Surface Area (TPSA) | 12.5 Ų[7] | Not Available |
Pharmacodynamics and Mechanism of Action
H1 Receptor Antagonism
The primary mechanism of action for this compound is potent and highly selective antagonism of the histamine H1 receptor.[1][2][13] During an allergic reaction, histamine is released from mast cells and basophils, binding to H1 receptors on various cells.[5][13] This interaction triggers downstream signaling cascades that result in the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[13]
This compound competitively binds to H1 receptors, preventing histamine from exerting its effects and thereby mitigating allergic symptoms.[5][13] As a second-generation antihistamine, it selectively targets peripheral H1 receptors and exhibits poor penetration of the blood-brain barrier, which accounts for its non-sedative properties.[5][6]
Receptor Selectivity
A key feature of this compound is its high selectivity for the H1 receptor. Studies have shown that it has no significant anticholinergic, antiadrenergic, or antiserotonergic effects.[2][6] This specificity contributes to its favorable safety profile by minimizing off-target side effects commonly associated with older antihistamines.
Anti-Inflammatory Properties
In addition to H1 receptor blockade, some research suggests that this compound may possess anti-inflammatory properties.[5][13] It has been shown to stabilize mast cells, which could inhibit the release of other inflammatory mediators like leukotrienes and prostaglandins, further contributing to its therapeutic efficacy in managing allergic reactions.[13]
Pharmacokinetics and Metabolism
This compound is administered orally and has a rapid onset of action, with symptom relief often occurring within 1 to 2 hours.[5][13] Its effects are long-lasting, with a duration of up to 24 hours, making it suitable for once-daily dosing.[5][6]
The metabolism of this compound is a critical consideration, particularly regarding drug-drug interactions. It is metabolized by the cytochrome P450 (CYP450) enzyme system.[5]
-
CYP450 Inhibitors (e.g., ketoconazole, erythromycin) can increase the plasma concentration of this compound by slowing its metabolism, potentially increasing the risk of side effects.[5]
-
CYP450 Inducers (e.g., rifampicin) may decrease the effectiveness of this compound by accelerating its metabolism.[5]
Experimental Evaluation
The antihistaminic activity and pharmacological profile of this compound have been established through various preclinical and clinical experimental models. While detailed, step-by-step laboratory protocols are proprietary and not available in public literature, the principles of these key experiments are described below.
In Vitro Experimental Models
-
Receptor Binding Assays : These assays are fundamental to determining the affinity and selectivity of a drug for its target receptor. For this compound, competitive binding studies using radiolabeled ligands like [3H]-pyrilamine or [3H]-mepyramine are performed on tissues expressing H1 receptors (e.g., guinea-pig cerebellum or human cell lines).[6][14] The assay quantifies this compound's ability to displace the radioligand from the H1 receptor, allowing for the calculation of its binding affinity (Ki). Selectivity is assessed by running similar assays against a panel of other receptors (e.g., adrenergic, serotonergic, muscarinic).[6][14]
-
Isolated Tissue Assays : The functional antagonist activity of this compound is confirmed using isolated tissues, such as the guinea-pig ileum.[6] This tissue contracts in response to histamine. The experiment measures the ability of increasing concentrations of this compound to inhibit histamine-induced contractions, demonstrating its functional antagonism at the H1 receptor.[6]
In Vivo Experimental Models
-
Histamine-Induced Lethality and Bronchospasm : In animal models like guinea pigs, a high dose of histamine can induce lethal bronchospasm.[6] The efficacy of this compound is evaluated by its ability to protect the animals from this effect when administered orally prior to the histamine challenge.[6]
-
Passive Cutaneous Anaphylaxis (PCA) : The PCA model in rats is used to evaluate anti-allergic effects.[6] An animal is sensitized with an antibody, and a subsequent intravenous injection of an antigen and a dye causes localized vascular permeability (a "wheal"). This compound's ability to inhibit this wheal formation demonstrates its effectiveness in blocking an IgE-mediated allergic response.
-
CNS Sedation Models : To confirm its non-sedative profile, this compound is compared to first-generation antihistamines in models that measure central nervous system (CNS) depression.[6] Common experiments include the rotarod performance test in mice, potentiation of ethanol-induced narcosis, and inhibition of amphetamine-induced hypermotility.[6] this compound shows significantly weaker activity in these models compared to sedating antihistamines like clemastine.[6]
Conclusion
This compound is a well-characterized second-generation H1 receptor antagonist with a molecular profile optimized for efficacy and safety. Its high selectivity for peripheral H1 receptors and poor blood-brain barrier penetration result in a potent anti-allergic effect without sedation. Key molecular properties, including its structure, high receptor affinity, and metabolic pathway via the CYP450 system, are critical data points for drug development professionals. The experimental models used to confirm its activity underscore its value as a non-sedative therapeutic agent for allergic diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. This compound | 64294-95-7 [chemicalbook.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C22H28ClNO | CID 43082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
- 10. This compound HCl [synhet.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound CAS#: 64294-95-7 [m.chemicalbook.com]
- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
The Quest for Novel Antihistamines: A Technical Guide to the Synthesis and Activity of Setastine Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Setastine, a second-generation H1-receptor antagonist, offers a compelling scaffold for the development of novel antihistaminic agents with potentially improved therapeutic profiles. This technical guide provides a comprehensive overview of the synthesis and activity of this compound and explores the potential for the design of its analogues. While publicly available research specifically detailing the synthesis and structure-activity relationships (SAR) of a broad range of this compound analogues is limited, this document leverages data from this compound itself and related second-generation antihistamines to provide a foundational understanding for future research and development. This guide outlines general synthetic strategies, key biological evaluation assays, and the underlying signaling pathways, offering a roadmap for the rational design of next-generation antihistamines.
Introduction to this compound
This compound is a potent and selective second-generation H1-receptor antagonist with a favorable safety profile, characterized by its low sedative potential.[1][2] Its chemical structure, 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane, features a diarylethoxy moiety linked to a seven-membered azepane ring, which are key pharmacophoric elements for its antihistaminic activity.[3] Understanding the synthesis and pharmacological properties of this compound is the cornerstone for the rational design of its analogues.
Mechanism of Action
This compound, like other H1-receptor antagonists, does not prevent the release of histamine (B1213489) but rather acts as an inverse agonist at the H1 receptor. This means it binds to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby reducing the downstream signaling that leads to allergic symptoms.[4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), resulting in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.
References
Setastine: A Deep Dive into a Selective H1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setastine is a second-generation antihistamine distinguished by its high selectivity for the histamine (B1213489) H1 receptor.[1] Unlike first-generation antihistamines, it exhibits a significantly reduced sedative effect due to its poor penetration of the blood-brain barrier.[1] This technical guide provides an in-depth analysis of this compound's pharmacological profile, mechanism of action, and key experimental data, intended to serve as a comprehensive resource for professionals in the field of drug development and research.
Chemical and Physical Properties
This compound, with the IUPAC name 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane, is a derivative of diarylmethane.[2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C22H28ClNO |
| Molar Mass | 357.92 g·mol−1 |
| CAS Number | 64294-95-7 |
| PubChem CID | 43082 |
Mechanism of Action: Selective H1 Receptor Antagonism
This compound functions as a potent and highly selective antagonist of the histamine H1 receptor.[1][4] In allergic reactions, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding triggers a cascade of events leading to the classic symptoms of allergy, such as itching, vasodilation, and smooth muscle contraction.[5]
This compound competitively binds to H1 receptors, preventing histamine from exerting its effects and thereby alleviating allergic symptoms.[5] A key characteristic of this compound is its lack of significant anticholinergic, antiadrenergic, or antiserotonergic effects, which contributes to its favorable side-effect profile.[4]
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Upon histamine binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG mediate the downstream cellular responses to histamine. This compound, by blocking the initial binding of histamine, inhibits this entire signaling cascade.
Pharmacological Data
In-Vitro Efficacy
| Assay | Species | Tissue | Parameter | Result |
| Histamine-induced Contraction | Guinea Pig | Ileum | Antagonism | Potent antagonist, similar to clemastine[4] |
In-Vivo Efficacy
| Assay | Species | Route of Administration | Parameter | Result |
| Histamine-induced Lethality | Guinea Pig | Oral | Protection | Effective, similar to clemastine[4] |
| Histamine-induced Bronchospasm | Guinea Pig | Oral | Inhibition | Effective, similar to clemastine[4] |
| Anaphylactic Shock | Guinea Pig | Oral | Inhibition | Effective[4] |
| Plasma Extravasation | Rat | Oral | Inhibition | Effective, similar to clemastine[4] |
Selectivity Profile
Studies have indicated that this compound has no detectable antiserotonergic, anticholinergic, or antiadrenergic effects.[4] This high degree of selectivity is a key differentiator from many first-generation antihistamines and contributes to its improved tolerability.
Pharmacokinetics
This compound is characterized by poor penetration of the blood-brain barrier, which is the primary reason for its non-sedating properties.[1] It has a long-lasting antihistamine effect of up to 16 hours and demonstrates good oral effectiveness.[4] Further details on its metabolism, such as the specific cytochrome P450 enzymes involved, and its absolute bioavailability are not extensively documented in the available literature.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize H1 receptor antagonists like this compound.
Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity of this compound for the H1 receptor.
Materials:
-
Membrane preparations from cells expressing the H1 receptor (e.g., guinea pig cerebellum).
-
Radioligand (e.g., [3H]-mepyramine).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Histamine-Induced Bronchospasm in Guinea Pigs
Objective: To evaluate the in-vivo efficacy of this compound in protecting against histamine-induced bronchoconstriction.
Materials:
-
Guinea pigs.
-
This compound hydrochloride.
-
Histamine solution for aerosolization.
-
Whole-body plethysmograph.
Procedure:
-
Administer this compound or vehicle orally to the guinea pigs at various doses.
-
After a predetermined time, place the animals in a whole-body plethysmograph.
-
Expose the guinea pigs to an aerosol of histamine solution.
-
Record respiratory parameters (e.g., tidal volume, respiratory rate) to assess the degree of bronchoconstriction.
-
Determine the dose of this compound that provides 50% protection against the histamine-induced bronchospasm (ED50).
Isolated Guinea Pig Ileum Assay
Objective: To assess the in-vitro antagonist activity of this compound on histamine-induced smooth muscle contraction.
Materials:
-
Guinea pig ileum segment.
-
Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Histamine.
-
This compound hydrochloride.
-
Isotonic transducer and data acquisition system.
Procedure:
-
Mount a segment of the guinea pig ileum in the organ bath.
-
Allow the tissue to equilibrate under a constant resting tension.
-
Establish a cumulative concentration-response curve for histamine.
-
Wash the tissue and incubate with a known concentration of this compound for a set period.
-
Re-establish the histamine concentration-response curve in the presence of this compound.
-
Analyze the shift in the concentration-response curve to determine the pA2 value, which quantifies the antagonist potency of this compound.
Safety and Tolerability
This compound is generally well-tolerated. Its significantly weaker affinity for central nervous system (CNS) H1 receptors compared to older antihistamines like clemastine (B1669165) results in a much lower incidence of sedation.[4] Studies have shown no cardiovascular effects in animal models.[4]
Conclusion
This compound is a highly selective and potent second-generation H1 receptor antagonist with a favorable safety profile, primarily due to its limited penetration of the central nervous system and lack of activity at other neurotransmitter receptors. Its long duration of action and good oral efficacy make it an effective treatment for allergic conditions. Further research to fully elucidate its pharmacokinetic profile and to obtain more precise quantitative pharmacological data would be beneficial for its continued development and clinical application.
Logical Relationship of this compound
The following diagram illustrates the classification of this compound in the context of other antihistamines.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Early Research and Studies on Setastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setastine is a potent and long-acting second-generation antihistamine with a selective antagonist effect on the histamine (B1213489) H1 receptor. Early preclinical research demonstrated its efficacy in various models of allergic response, comparable to the first-generation antihistamine clemastine (B1669165), but with a significantly reduced central nervous system depressant profile. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, key experimental data from preclinical studies, and the methodologies employed in these early investigations.
Introduction
This compound hydrochloride (N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride) emerged as a promising anti-allergic agent from early research, distinguishing itself from first-generation antihistamines through its reduced sedative effects.[1] It is classified as a second-generation antihistamine, primarily used in the management of allergic rhinitis and chronic urticaria.[2] This document synthesizes the early, pivotal research that characterized the pharmacological profile of this compound.
Mechanism of Action
This compound functions as a potent and selective antagonist of the histamine H1 receptor.[1] By competitively binding to H1 receptors on various cells, it blocks the action of histamine, a primary mediator of allergic reactions. This blockade prevents the downstream signaling pathways that lead to the classic symptoms of allergy, such as increased vascular permeability, vasodilation, and smooth muscle contraction.[1]
Beyond its primary antihistaminic action, early studies also suggested that this compound possesses anti-inflammatory properties. It has been shown to inhibit the release of inflammatory mediators like leukotrienes and prostaglandins, and to stabilize mast cells.[1]
Signaling Pathway of this compound's H1 Receptor Antagonism
Preclinical Pharmacology
Early preclinical studies were crucial in establishing the antihistaminic activity and safety profile of this compound, often in comparison to the established antihistamine, clemastine.
In Vitro and In Vivo Antihistaminic Activity
A key study by Porszász et al. (1990) provided a foundational, albeit qualitative, comparison of this compound's activity with clemastine.[1]
| Assay | Species | This compound HCl Activity |
| Histamine-induced Lethality | Guinea Pig | Similar to clemastine fumarate[1] |
| Histamine-induced Bronchospasm | Guinea Pig | Similar to clemastine fumarate[1] |
| Plasma Extravasation | Rat | Similar to clemastine fumarate[1] |
| Contractile Action (Isolated Ileum) | Guinea Pig | Similar to clemastine fumarate[1] |
| Anaphylactic Shock Inhibition | Guinea Pig | Effective[1] |
Table 1: Summary of Preclinical Antihistaminic Activity of this compound HCl
The duration of this compound's antihistamine effect was noted to be long-lasting, extending up to 16 hours with good oral effectiveness.[1]
Receptor Specificity
This compound demonstrated a high degree of selectivity for the H1 receptor, with no detectable antiserotonergic, anticholinergic, or antiadrenergic effects in early studies.[1]
Central Nervous System (CNS) Effects
A significant finding in the early research was this compound's reduced impact on the central nervous system compared to first-generation antihistamines.
| Assay | Species | This compound HCl Activity vs. Clemastine Fumarate |
| Inhibition of Amphetamine-induced Hypermotility | Mouse | Weaker CNS depressant activity[1] |
| Rotarod Performance | Mouse | Weaker CNS depressant activity[1] |
| Potentiation of Ethanol-Narcosis | Mouse | Weaker CNS depressant activity[1] |
| Prolongation of Hexobarbital Sleeping Time | Rat | Weaker CNS depressant activity[1] |
| [3H]-mepyramine Displacement (CNS H1 Receptors) | - | Significantly weaker affinity for CNS H1 receptors[1] |
Table 2: Comparative CNS Depressant Activity of this compound HCl
Cardiovascular Safety
Early studies in cats indicated that this compound HCl has no cardiovascular effects.[1]
Experimental Protocols
While detailed protocols from the earliest studies are not fully available, the following represents standardized methodologies for the key experiments cited.
Histamine-Induced Bronchospasm in Guinea Pigs
This in vivo assay assesses the ability of an antihistamine to protect against histamine-induced bronchoconstriction.
Workflow:
Protocol Details:
-
Animals: Guinea pigs.
-
Procedure: Animals are pre-treated with the test compound (this compound) or a vehicle. Subsequently, they are exposed to a histamine aerosol in a closed chamber.
-
Endpoint: The time until the onset of respiratory distress (dyspnea) and convulsions is recorded. A longer latency to these symptoms in the treated group compared to the control group indicates a protective effect.
[3H]-mepyramine Displacement Assay for H1 Receptor Binding
This in vitro radioligand binding assay is used to determine the affinity of a compound for the H1 receptor.
Workflow:
Protocol Details:
-
Materials: A source of H1 receptors (e.g., guinea pig brain tissue homogenate), [3H]-mepyramine (a radiolabeled H1 antagonist), and the test compound (this compound).
-
Procedure: The tissue homogenate is incubated with a fixed concentration of [3H]-mepyramine and varying concentrations of this compound.
-
Endpoint: The amount of [3H]-mepyramine that is displaced from the H1 receptors by this compound is measured. This allows for the calculation of the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) of this compound for the H1 receptor.
Rotarod Test for CNS Depressant Activity
This test is used to assess motor coordination and can indicate CNS depressant effects of a drug.
Workflow:
Protocol Details:
-
Animals: Mice.
-
Apparatus: A rotating rod (rotarod).
-
Procedure: Mice are trained to stay on the rotating rod. After administration of the test compound, the time each mouse remains on the rod (latency to fall) is measured.
-
Endpoint: A shorter latency to fall compared to the control group suggests impaired motor coordination and a potential CNS depressant effect.
Early Clinical Observations
Clinical studies on this compound have focused on its efficacy and safety in the treatment of allergic rhinitis and chronic urticaria.[2] The typical oral dosage for adults and children over 12 years of age ranges from 5 mg to 10 mg, administered once or twice daily.[2] this compound is reported to have a relatively rapid onset of action, with symptom relief often experienced within one to two hours of administration.[2]
Conclusion
Early research on this compound established it as a potent, selective, and long-acting H1 receptor antagonist. A key differentiator from first-generation antihistamines, highlighted in these foundational studies, is its significantly lower propensity to cause central nervous system depression. These initial findings paved the way for its clinical development and use as a second-generation antihistamine for allergic conditions. Further research to fully quantify the binding affinities, pharmacokinetic profiles, and dose-response relationships in various preclinical models would provide a more complete picture of this compound's early scientific evaluation.
References
Methodological & Application
Setastine In Vitro Experimental Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setastine is a second-generation antihistamine that acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor. Its pharmacological profile is characterized by a strong affinity for peripheral H1 receptors and a significantly weaker affinity for those in the central nervous system, contributing to its non-sedative properties.[1] In vitro assays are fundamental in characterizing the potency, selectivity, and mechanism of action of this compound. This document provides detailed protocols for key in vitro experiments and summarizes the available quantitative data to facilitate further research and development.
Data Presentation
The following tables summarize the key quantitative parameters of this compound's in vitro activity.
Table 1: H1 Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Binding Affinity (Ki) | Reference |
| This compound | [³H]Mepyramine | Guinea Pig CNS | Weaker than Clemastine | [1] |
| This compound | [³H]Mepyramine | Guinea Pig Peripheral | Potent Antagonist | [1] |
Table 2: Functional Antagonism in Isolated Guinea Pig Ileum
| Compound | Agonist | Parameter | Value | Reference |
| This compound | Histamine | Antihistamine Activity | Similar to Clemastine | [1] |
Note: Specific pA2 or IC50 values from guinea pig ileum contraction assays are not detailed in the available literature. The activity is reported to be comparable to that of clemastine.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This protocol is designed to determine the binding affinity of this compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]mepyramine.
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing the H1 receptor (e.g., guinea pig cerebellum for CNS receptors, guinea pig lung for peripheral receptors).
-
Radioligand: [³H]Mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [³H]mepyramine (final concentration ~1-2 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]mepyramine, and the non-specific binding control.
-
Competition Binding: Membrane preparation, [³H]mepyramine, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guinea Pig Ileum Contraction Assay
This functional assay assesses the antagonist activity of this compound by measuring its ability to inhibit histamine-induced contractions of isolated guinea pig ileum smooth muscle.
Materials:
-
Animal: Male guinea pig (250-350 g).
-
Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Agonist: Histamine dihydrochloride.
-
Antagonist: this compound hydrochloride.
-
Isolated Organ Bath: With a capacity of 10-20 mL, equipped with an isometric force transducer.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing warm, aerated Tyrode's solution.
-
Carefully remove the mesenteric attachment and cut the ileum into segments of 2-3 cm.
-
-
Mounting the Tissue:
-
Mount a segment of the ileum in the organ bath containing aerated Tyrode's solution at 37°C.
-
Attach one end of the tissue to a fixed hook and the other end to the isometric force transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Histamine Concentration-Response Curve:
-
Record a stable baseline.
-
Add histamine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 10 µM).
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue repeatedly with fresh Tyrode's solution to allow it to return to the baseline.
-
-
Antagonism by this compound:
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
In the presence of this compound, repeat the cumulative addition of histamine and record the contractile responses.
-
Repeat this procedure with increasing concentrations of this compound.
-
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximum response to histamine alone) against the logarithm of the histamine concentration for each concentration of this compound.
-
Determine the EC50 value for histamine in the absence and presence of each concentration of this compound.
-
Perform a Schild plot analysis to determine the pA2 value for this compound, which is a measure of its antagonist potency.
-
Visualizations
Histamine H1 Receptor Signaling Pathway
The binding of an agonist like histamine to the H1 receptor initiates a downstream signaling cascade. As an antagonist, this compound blocks this pathway at the receptor level.
Caption: H1 Receptor Signaling Cascade and this compound's Point of Inhibition.
Experimental Workflow for Radioligand Binding Assay
The following workflow illustrates the key steps in determining the binding affinity of this compound for the H1 receptor.
Caption: Workflow for H1 Receptor Radioligand Binding Assay.
Logical Relationship of this compound's Pharmacological Profile
This diagram illustrates the relationship between this compound's receptor binding properties and its resulting pharmacological effects.
Caption: this compound's Receptor Affinity and Pharmacological Effects.
References
Application Notes and Protocols for Setastine Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setastine is a second-generation H1 antihistamine that acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1][2] Unlike first-generation antihistamines, this compound exhibits minimal sedative effects due to its poor penetration of the blood-brain barrier.[1][3] In addition to its antihistaminic properties, this compound has demonstrated anti-inflammatory effects, making it a valuable candidate for the treatment of various allergic and inflammatory conditions.[2] Preclinical evaluation of this compound's efficacy relies on a variety of established animal models that mimic the pathophysiology of allergic reactions and inflammation. These models are crucial for determining the potency, duration of action, and therapeutic potential of this compound before clinical trials.
This document provides detailed application notes and protocols for key animal models used in the efficacy testing of this compound. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to guide researchers in the preclinical assessment of this compound.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][2] During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding triggers a cascade of intracellular events leading to the classic symptoms of allergy, such as itching, vasodilation, increased vascular permeability, and smooth muscle contraction.[1] this compound, by blocking the H1 receptor, prevents histamine from initiating these downstream signaling pathways.[1] Furthermore, this compound has been noted to possess anti-inflammatory properties, which may contribute to its overall therapeutic efficacy in allergic conditions.[2]
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR). Upon histamine binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with an allergic reaction. This compound, as an H1 receptor antagonist, prevents the initiation of this cascade by blocking the initial binding of histamine.
Caption: H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Quantitative Data on Antihistaminic Efficacy
Direct quantitative efficacy data for this compound from publicly available literature is limited. However, a key study by Porszász et al. (1990) reported that the antihistamine activity of this compound hydrochloride is "similar to that of clemastine (B1669165) fumarate" in several standard preclinical models.[1] Therefore, the following tables summarize the reported efficacy data for clemastine as a representative indicator of this compound's potential potency.
Table 1: Efficacy of Clemastine in Histamine-Induced Challenge Models
| Animal Model | Challenge | Route of Administration | ED50 (mg/kg) | Reference |
| Guinea Pig | Histamine-induced Lethality | Oral | 0.08 | [1] |
| Guinea Pig | Histamine-induced Bronchospasm | Oral | 0.03 | [1] |
| Rat | Histamine-induced Plasma Extravasation | Oral | 1.2 | [1] |
Table 2: Efficacy of Clemastine in an Anaphylactic Shock Model
| Animal Model | Sensitizing Agent | Route of Administration | Protective Effect | Reference |
| Guinea Pig | Horse Serum | Oral | Inhibition of anaphylactic shock | [1] |
Key Experimental Protocols
Histamine-Induced Paw Edema in Rats
This model is used to evaluate the anti-inflammatory and antihistaminic effects of a compound by measuring its ability to reduce localized edema induced by histamine.
Experimental Workflow:
Caption: Workflow for the Histamine-Induced Paw Edema Model.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into groups (n=6-8 per group):
-
Vehicle control group (e.g., saline or 0.5% carboxymethyl cellulose).
-
This compound-treated groups (various doses).
-
Positive control group (e.g., a known antihistamine like clemastine).
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: this compound, vehicle, or the positive control is administered orally (p.o.) or intraperitoneally (i.p.).
-
Edema Induction: One hour after drug administration, 0.1 mL of histamine solution (e.g., 1 mg/mL in saline) is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after histamine injection (e.g., 30, 60, and 120 minutes).
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-asthmatic drugs. It mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and increased IgE levels.
Experimental Workflow:
Caption: Workflow for the Ovalbumin-Induced Allergic Asthma Model in Mice.
Protocol:
-
Animals: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Sensitization:
-
On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 0.2 mL of saline.
-
-
Drug Administration:
-
This compound or vehicle is administered to the mice (e.g., orally) daily from day 20 to day 23, typically one hour before the OVA challenge.
-
-
Challenge:
-
From day 21 to day 23, mice are challenged by exposure to an aerosol of 1% OVA in saline for 30 minutes using an ultrasonic nebulizer.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, AHR is assessed using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
48 hours after the final challenge, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS).
-
The total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.
-
-
Lung Histology:
-
Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess the degree of inflammatory cell infiltration and mucus production.
-
-
Measurement of Serum IgE:
-
Blood is collected, and serum levels of OVA-specific IgE are measured by ELISA.
-
Carrageenan-Induced Pleurisy in Rats
This model induces an acute local inflammatory response in the pleural cavity, characterized by fluid accumulation (exudate) and leukocyte migration. It is used to evaluate the anti-inflammatory activity of compounds.
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Pleurisy Model in Rats.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Grouping and Drug Administration: Animals are divided into groups and treated with this compound, vehicle, or a reference anti-inflammatory drug (e.g., indomethacin) orally, one hour before the induction of pleurisy.
-
Induction of Pleurisy:
-
Rats are lightly anesthetized (e.g., with isoflurane).
-
0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the right pleural cavity.
-
-
Sample Collection:
-
Four hours after the carrageenan injection, the animals are euthanized.
-
The pleural cavity is opened, and the exudate is collected using a pipette. The volume of the exudate is measured.
-
-
Analysis:
-
The total number of leukocytes in the exudate is determined using a hemocytometer.
-
Differential cell counts are performed on stained cytospin preparations to quantify neutrophils and mononuclear cells.
-
The concentration of protein in the exudate can also be measured as an indicator of vascular permeability.
-
-
Data Analysis: The effects of this compound on exudate volume, total and differential leukocyte counts, and protein concentration are compared with the vehicle control group.
Conclusion
The animal models described in these application notes provide a robust framework for the preclinical efficacy testing of this compound. The histamine-induced paw edema model offers a straightforward method to assess its direct antihistaminic and anti-inflammatory effects. The ovalbumin-induced asthma model provides a more comprehensive evaluation of its potential in a complex allergic airway disease, allowing for the assessment of its impact on airway hyperresponsiveness, cellular inflammation, and the underlying immune response. The carrageenan-induced pleurisy model is valuable for characterizing its broader anti-inflammatory properties. By utilizing these well-established protocols, researchers can effectively evaluate the therapeutic potential of this compound and gather the necessary data to support its further development for the treatment of allergic and inflammatory conditions. The provided quantitative data for the comparable compound, clemastine, offers a benchmark for assessing the expected potency of this compound.
References
- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihistamine action in the anaphylactic shock of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhaled clemastine, an H1 antihistamine inhibits airway narrowing caused by aerosols of non-isotonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of H1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of histamine (B1213489) H1 receptor antagonists using common cell-based assays. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses.[1][2] Antagonists of this receptor are a cornerstone in the treatment of various allergic conditions.[2][3] The following sections detail the primary signaling pathway of the H1 receptor and provide protocols for key functional cell-based assays used to identify and characterize H1 receptor antagonists.
H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor, predominantly coupled to the Gq/11 family of G-proteins, initiates a signaling cascade that results in an increase in intracellular calcium.[4][5][6] Upon histamine binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[7][8] This transient increase in intracellular calcium is a hallmark of H1 receptor activation and serves as a measurable endpoint in many functional assays.[5][9] Some studies also suggest that the H1 receptor can couple to Gi proteins, potentially influencing other signaling pathways.[10]
Key Cell-Based Assays for H1 Receptor Antagonists
Several in vitro cell-based assays are routinely used to screen for and characterize H1 receptor antagonists. These functional assays measure the downstream consequences of receptor activation and its inhibition by test compounds.
Calcium Flux Assay
This is the most common functional assay for H1 receptor antagonists, directly measuring the increase in intracellular calcium upon receptor activation.[9][10] The assay utilizes cell lines stably expressing the human H1 receptor, such as HEK293 or CHO-K1 cells, which are loaded with a calcium-sensitive fluorescent dye.[5][8][11][12] Antagonists are evaluated by their ability to inhibit the calcium influx induced by a known H1 receptor agonist, typically histamine.[5]
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human H1 receptor.[11][12]
-
Cell Culture Medium (e.g., DMEM with 10% FBS).[8]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[8][11]
-
Histamine (agonist).[11]
-
Test compounds (potential antagonists) and a reference antagonist (e.g., Mepyramine).
-
Fluorescence plate reader with an injection system.[11]
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom microplates at an appropriate density and culture overnight to allow for attachment.[11]
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.[5][8]
-
After incubation, wash the cells with Assay Buffer to remove excess dye.[11]
-
-
Compound Addition:
-
Prepare serial dilutions of the test and reference antagonists in Assay Buffer.
-
Add the antagonist solutions to the respective wells of the cell plate.
-
Incubate for a defined period (e.g., 2.5 to 30 minutes) at room temperature or 37°C.[12]
-
-
Agonist Challenge and Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.[7]
-
Using the instrument's injector, add a fixed concentration of histamine (typically the EC₅₀ or EC₈₀) to all wells.[11]
-
Immediately begin kinetic fluorescence readings (e.g., every second for 120 seconds) to capture the transient calcium response.[7]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response induced by histamine in the absence of an antagonist (positive control) and the baseline fluorescence (negative control).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.[5]
-
Reporter Gene Assay
Reporter gene assays provide another robust method for quantifying H1 receptor activation and antagonism. These assays utilize a cell line co-expressing the H1 receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the H1 receptor signaling pathway. For the Gq-coupled H1 receptor, a common approach is to use a reporter construct driven by the Nuclear Factor kappa B (NF-κB) response element, as the Gq pathway can lead to NF-κB activation.[13][14][15]
Materials:
-
HEK293 cells.
-
Expression plasmid for the human H1 receptor.
-
Reporter plasmid containing the NF-κB response element upstream of a reporter gene (e.g., pNFκB-Luc).
-
Transfection reagent.
-
Cell Culture Medium.
-
Histamine (agonist).
-
Test compounds (potential antagonists).
-
Lysis buffer and substrate for the reporter enzyme (e.g., Luciferin for luciferase).
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the H1 receptor expression plasmid and the NF-κB reporter plasmid using a suitable transfection reagent.
-
Cell Plating: After 24 hours, plate the transfected cells into white, opaque 96-well plates and allow them to attach.
-
Compound Treatment:
-
Prepare serial dilutions of test antagonists.
-
Add the antagonist solutions to the cells and pre-incubate for a specified time (e.g., 30 minutes).
-
Add a fixed concentration of histamine (e.g., EC₅₀) to stimulate the cells.
-
Incubate the plates for an appropriate time (e.g., 4-6 hours) to allow for reporter gene expression.
-
-
Cell Lysis and Reporter Assay:
-
Remove the medium and lyse the cells using the appropriate lysis buffer.
-
Add the reporter gene substrate to the cell lysate.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to control wells.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the histamine-only control.
-
Plot the percentage of inhibition against the log of the antagonist concentration and fit the curve to determine the IC₅₀ value.
-
Data Presentation: H1 Receptor Antagonist Potency
The following table summarizes representative potency data for various H1 receptor antagonists obtained from cell-based calcium flux assays. IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the histamine-induced response.
| Antagonist | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| Epinastine | CHO-K1 | Calcium Flux | 38 | [12] |
| Ketotifen | CHO-K1 | Calcium Flux | 154 | [12] |
| Azelastine | CHO-K1 | Calcium Flux | 273 | [12] |
| Olopatadine | CHO-K1 | Calcium Flux | 1369 | [12] |
| Pyrilamine | CHO-K1 | Calcium Flux | IC₅₀ determined | [16] |
| Diphenhydramine | H1R-expressing cells | Calcium Flux | IC₅₀ determined | [9] |
| Mepyramine | CHO-H1R | Calcium Flux | Apparent dissociation constant determined | [17] |
Note: Specific IC₅₀ values can vary depending on experimental conditions such as cell line, agonist concentration, and incubation times.
The provided protocols and application notes offer a comprehensive guide for the in vitro characterization of H1 receptor antagonists. The selection of a specific assay will depend on the available resources and the specific questions being addressed in the drug discovery and development process.
References
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. H1 antagonist - Wikipedia [en.wikipedia.org]
- 3. Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H1 and H2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological identification of neutral histamine H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. A novel fluorescent histamine H1 receptor antagonist demonstrates the advantage of using fluorescence correlation spectroscopy to study the binding of lipophilic ligands - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Research Protocols for Setastine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setastine is a second-generation H1 receptor antagonist, belonging to the azepine class of compounds.[1] It is characterized as a potent and highly selective antagonist of the histamine (B1213489) H1 receptor with a long-lasting effect of up to 16 hours and good oral effectiveness.[1] A key feature of this compound is its significantly weaker affinity for central nervous system (CNS) H1 receptors compared to first-generation antihistamines like clemastine (B1669165), resulting in a much weaker CNS depressant activity.[1] Preclinical studies have demonstrated that this compound has a similar antihistamine activity to clemastine in various in vivo models.[1] Unlike some other antihistamines, it exhibits no significant antiserotonin, anticholinergic, or antiadrenergic effects.[1] This document provides detailed application notes and generalized protocols for the in vivo evaluation of this compound, based on established methodologies for H1 antihistamines.
Mechanism of Action: H1 Receptor Inverse Agonism
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon binding to histamine, activate the Gq/11 protein. This activation initiates a signaling cascade leading to the symptoms associated with allergic reactions. This compound, like other second-generation antihistamines, functions as an inverse agonist. Instead of merely blocking the histamine binding site, it binds to a different site on the receptor and stabilizes it in an inactive conformation. This action reduces the basal activity of the receptor and effectively counteracts the effects of histamine.
Quantitative Data Summary
Due to the limited availability of public, detailed quantitative data from in vivo studies of this compound, the following table summarizes the available comparative information. The primary source indicates its potency is comparable to clemastine in several models.[1]
| Parameter | This compound | Clemastine (Comparator) | Animal Model | Reference |
| Antihistamine Activity | Similar to clemastine | - | Guinea pigs, Rats | [1] |
| Duration of Action | Up to 16 hours | - | Not specified | [1] |
| CNS Depressant Activity | Much weaker than clemastine | - | Mice, Rats | [1] |
| Affinity for CNS H1 Receptors | Significantly weaker than clemastine | - | In vitro displacement studies | [1] |
Experimental Protocols
Protocol 1: Inhibition of Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the ability of this compound to protect against histamine-induced bronchospasm.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
This compound hydrochloride
-
Clemastine fumarate (B1241708) (as a positive control)
-
Histamine dihydrochloride
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., urethane)
-
Tracheal cannula, respirator, and pressure transducer
Procedure:
-
Animal Preparation: Guinea pigs are fasted overnight with free access to water. They are then anesthetized, and a tracheal cannula is inserted for artificial respiration. A pressure transducer is connected to the tracheal cannula to record changes in insufflation pressure, which reflects bronchoconstriction.
-
Drug Administration: Animals are divided into groups (n=6-8 per group). This compound, clemastine, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A pretreatment period of 1-2 hours is typically allowed for drug absorption.
-
Histamine Challenge: A sub-lethal dose of histamine (e.g., 5-10 µg/kg) is administered intravenously (i.v.).
-
Measurement: The increase in tracheal insufflation pressure is recorded for each animal.
-
Data Analysis: The percentage inhibition of the histamine-induced bronchoconstriction is calculated for each dose of the test compounds compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximal effect) can then be determined.
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) in Rats
Objective: To assess the in vivo antiallergic activity of this compound by measuring its ability to inhibit the inflammatory response in a PCA model.
Materials:
-
Male Wistar rats (200-250g)
-
Anti-ovalbumin (anti-OA) serum from sensitized rats
-
Ovalbumin (OA) antigen
-
Evans blue dye
-
This compound hydrochloride
-
Vehicle
-
Saline solution
Procedure:
-
Sensitization: Rats are passively sensitized by intradermal (i.d.) injections of anti-OA serum into the shaved dorsal skin. A control site is injected with saline.
-
Drug Administration: After a 24-48 hour sensitization period, rats are treated with this compound or vehicle (p.o. or i.p.).
-
Antigen Challenge: Approximately 1-2 hours after drug administration, the animals are challenged by an intravenous (i.v.) injection of ovalbumin mixed with Evans blue dye. The dye allows for the visualization and quantification of plasma extravasation at the site of the allergic reaction.
-
Measurement: Thirty minutes after the antigen challenge, the animals are euthanized, and the dorsal skin is removed. The diameter and intensity of the blue spots are measured. For quantification, the dye can be extracted from the skin tissue and measured spectrophotometrically.
-
Data Analysis: The inhibition of the PCA reaction is calculated as the percentage reduction in the amount of dye extravasation in the drug-treated groups compared to the vehicle-treated group.
Visualizations
Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and the action of this compound.
Experimental Workflow
Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis model.
References
Application of Setastine in Cell Culture Studies: A Focus on Potential Anticancer Effects of H1-Receptor Antagonists
Note: Direct studies on the application of Setastine in cell culture for cancer research are not extensively available in public literature. The following application notes and protocols are based on the broader class of histamine (B1213489) H1-receptor antagonists, for which emerging evidence suggests potential anticancer properties. These protocols can serve as a foundational guide for investigating the effects of this compound and other H1-receptor antagonists in a cell culture setting.
Introduction
This compound is a second-generation histamine H1-receptor antagonist primarily used for the treatment of allergic conditions. Its mechanism of action involves blocking the H1 receptor, thereby mitigating the effects of histamine. While the primary application of this compound is in allergy management, recent research into the roles of histamine and its receptors in cancer biology has opened new avenues for the repurposing of antihistamines as potential anticancer agents. Several H1-receptor antagonists, such as desloratadine, loratadine, clemastine, and ebastine, have demonstrated the ability to inhibit cancer cell growth, induce apoptosis, and modulate key signaling pathways in various cancer cell lines.[1][2][3][4] This document provides a summary of the reported anticancer effects of select H1-receptor antagonists and offers generalized protocols for the investigation of these effects in cell culture.
Data Presentation: Anticancer Activity of H1-Receptor Antagonists
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several H1-receptor antagonists in different cancer cell lines. This data illustrates the potential for this class of drugs to inhibit cancer cell viability.
| H1-Receptor Antagonist | Cancer Cell Line | IC50 Value | Reference |
| Desloratadine | MCF-7 (Breast Cancer) | 14.2 µg/mL | [5][6][7] |
| Desloratadine | U251 (Glioblastoma) | ~50 µM | [8] |
| Azelastine | MDA-MB-231 (Breast Cancer) | 35.93 µM | [9] |
| Terfenadine | A375 (Melanoma) | 6.8 µM | [8] |
| Terfenadine | Hs294T (Melanoma) | 6 µM | [8] |
| Astemizole | A375 (Melanoma) | 8.2 µM | [8] |
| Astemizole | Hs294T (Melanoma) | 7.4 µM | [8] |
Signaling Pathways Modulated by H1-Receptor Antagonists in Cancer Cells
Several studies have begun to elucidate the molecular mechanisms by which H1-receptor antagonists exert their anticancer effects. These often involve the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis.
Caption: Potential signaling pathways affected by H1-receptor antagonists in cancer cells.
Experimental Protocols
The following are generalized protocols for assessing the anticancer effects of a compound like this compound in cell culture. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a test compound on the metabolic activity of a cell population, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other test compound)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[2]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound for the desired time. For adherent cells, use trypsin and collect any floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for Signaling Protein Analysis
This protocol is for detecting the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, BAX, STAT3, EZH2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagent to the membrane and visualize the protein bands using an imaging system.
Conclusion and Future Directions
While this compound is an established H1-receptor antagonist for allergic disorders, its potential application in cancer cell culture studies remains largely unexplored. The evidence from studies on other H1-receptor antagonists suggests that this class of drugs may possess valuable anticancer properties through the induction of apoptosis and modulation of key oncogenic signaling pathways. The protocols and data presented here offer a framework for initiating research into the effects of this compound on cancer cells. Future studies are warranted to determine if this compound exhibits similar anticancer activities and to elucidate its specific mechanisms of action. Such research could pave the way for the repurposing of this compound as a novel therapeutic agent in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Repurposing Clemastine to Target Glioblastoma Cell Stemness [mdpi.com]
- 4. Antihistamine Drug Ebastine inhibits cancer growth by targeting Polycomb Group Protein EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desloratadine Induces TP53-Dependent Apoptosis in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Azelastine Inhibits Triple-Negative Breast Cancer Cell Viability via an ARF1-Dependent Mechanism [mdpi.com]
Application Notes and Protocols for the Quantification of Setastine
Disclaimer: The following analytical methods have not been specifically validated for Setastine. They are based on established and validated methods for other structurally similar second-generation antihistamines, such as Bilastine and Cetirizine. These protocols should be considered as a starting point and must be fully validated for the quantification of this compound in the user's specific matrix to ensure accuracy, precision, and compliance with regulatory standards.
Introduction
This compound is a second-generation H1-receptor antagonist known for its potent and long-lasting antihistaminic effects with a reduced sedative potential compared to first-generation antihistamines.[1] Accurate and reliable quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and experimental protocols for the determination of this compound in bulk drug and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.
Analytical Methods Overview
A summary of the analytical methods for antihistamines, which can be adapted for this compound, is presented below. These methods offer varying levels of selectivity, sensitivity, and throughput.
| Technique | Principle | Typical Application | Advantages | Considerations |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Rapid quantification in bulk and simple formulations. | Simple, cost-effective, and rapid. | Lacks selectivity, susceptible to interference from excipients. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the analyte from other components based on its interaction with a stationary phase, followed by UV detection. | Routine quality control, stability studies, and quantification in complex formulations. | High selectivity, good sensitivity, and accuracy. | Requires more complex instrumentation and skilled operators. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass spectrometric detection, providing mass-to-charge ratio information. | Bioanalysis (quantification in biological fluids), impurity profiling, and metabolite identification. | Very high sensitivity and selectivity, structural confirmation. | Expensive instrumentation, requires specialized expertise. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of the analytical methods described, based on data from analogous antihistamines. These values should be established specifically for this compound during method validation.
| Parameter | UV-Visible Spectrophotometry | RP-HPLC | LC-MS/MS |
| Linearity Range | 5 - 25 µg/mL | 5 - 150 µg/mL[2][3] | 0.5 - 100 µg/mL[4] |
| Limit of Detection (LOD) | ~0.09 µg/mL[5][6] | 0.005 - 0.24 µg/mL[2] | ~0.24 µg/mL[4] |
| Limit of Quantification (LOQ) | ~0.25 µg/mL[6] | 0.016 - 0.74 µg/mL[2] | ~0.74 µg/mL[4] |
| Accuracy (% Recovery) | 99.5% - 101.5%[6] | 97% - 103%[2] | Within acceptable limits as per ICH guidelines[4] |
| Precision (%RSD) | < 2% | < 2%[2] | Within acceptable limits as per ICH guidelines[4] |
Experimental Protocols
UV-Visible Spectrophotometric Method
This protocol describes a simple and rapid method for the quantification of this compound in bulk drug or simple pharmaceutical formulations.
Instrumentation:
-
UV-Visible Spectrophotometer (e.g., Shimadzu model 2600)[6]
-
10 mm quartz cuvettes
-
Analytical balance
-
Volumetric flasks
-
Sonicator
Reagents:
-
Methanol (AR Grade) or 0.1 M Hydrochloric Acid[7]
Procedure:
-
Selection of Solvent and Wavelength Maximum (λmax):
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[9]
-
Add about 70 mL of the solvent, sonicate to dissolve, and then dilute to the mark with the same solvent.
-
-
Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions to obtain concentrations within the expected linear range (e.g., 5, 10, 15, 20, 25 µg/mL).
-
-
Preparation of Sample Solution (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[6]
-
Add about 70 mL of solvent, sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the solvent, mix well, and filter through a suitable filter paper.
-
Further dilute the filtrate to obtain a concentration within the calibration range.
-
-
Measurement and Calculation:
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve and calculate the amount per tablet.
-
Workflow for UV-Visible Spectrophotometry
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method provides higher selectivity and is suitable for the determination of this compound in the presence of excipients and potential degradation products.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1290 Infinity II LC system)[4]
-
C18 column (e.g., Phenomenex RP-C18, 4.6 x 150 mm, 5 µm)[3]
-
Data acquisition and processing software
Chromatographic Conditions (starting point):
| Parameter | Condition |
| Mobile Phase | Acetonitrile: 0.01M Sodium n-heptane sulfonate: 0.1M Sulfuric acid (45:55:0.3 v/v/v), pH 3.0[10] OR Methanol: Water (90:10 v/v)[3] |
| Flow Rate | 1.0 mL/min[10][11] |
| Column Temperature | Ambient or 25°C[3] |
| Detection Wavelength | To be determined by UV scan (typically 230-280 nm for similar compounds)[10] |
| Injection Volume | 20 µL[3][10] |
Procedure:
-
Mobile Phase Preparation:
-
Standard and Sample Preparation:
-
Prepare standard stock and working solutions as described in the UV-Vis method, using the mobile phase as the diluent.
-
Prepare the sample solution from tablets as described previously, filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
-
Calculation:
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
-
Workflow for RP-HPLC Analysis
Caption: General workflow for RP-HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices like plasma.
Instrumentation:
-
LC-MS/MS system (e.g., Agilent 6470 Triple Quadrupole Mass Spectrometer)[4]
-
C18 column (e.g., Poroshell Stable Bond C18, 4.6 x 150 mm, 2.7 µm)[4]
-
Data acquisition and processing software
Chromatographic and Mass Spectrometric Conditions (starting point):
| Parameter | Condition |
| Mobile Phase | Acetonitrile: Water: Methanol (40:30:30 v/v/v)[4] OR Acetonitrile and 5 mM Ammonium Acetate with 0.04% Formic Acid (1:1 v/v)[12] |
| Flow Rate | 0.2 - 0.5 mL/min[4][12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A deuterated internal standard (IS) is recommended. For Cetirizine, transitions are 389.26 → 165.16, 201.09.[13] |
Procedure:
-
Sample Pre-treatment (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add a deuterated internal standard. Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[13]
-
Liquid-Liquid Extraction: To 100 µL of plasma with internal standard, add an extraction solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase.[12]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus concentration.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Workflow for LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for this compound using LC-MS/MS.
Method Validation
All analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Determination of Ebastine in Pharmaceutical Formulations by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. verjournal.com [verjournal.com]
- 5. jopir.in [jopir.in]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. bepls.com [bepls.com]
- 10. Development, Validation and Application of RP-HPLC Method: Simultaneous Determination of Antihistamine and Preservatives with Paracetamol in Liquid Formulations and Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]
- 13. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Setastine Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setastine is a second-generation antihistamine that acts as a highly selective histamine (B1213489) H1 receptor antagonist.[1][2] Unlike first-generation antihistamines, this compound exhibits minimal sedative effects due to its poor penetration of the blood-brain barrier.[3][4] It is primarily used in the treatment of allergic conditions such as allergic rhinitis and chronic urticaria.[5] In the laboratory setting, this compound is a valuable tool for studying histamine-mediated signaling pathways and for the development of new anti-allergic therapies. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for various in vitro and in vivo research applications.
Physicochemical Properties and Data
This compound is available as a free base or as a hydrochloride salt (this compound HCl). The hydrochloride salt is more commonly used in research due to its increased stability and aqueous solubility. It is crucial to note the specific form of this compound being used to ensure accurate molecular weight calculations for solution preparation.
Table 1: Physicochemical Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride |
| Chemical Formula | C₂₂H₂₈ClNO | C₂₂H₂₈ClNO · HCl |
| Molecular Weight | 357.92 g/mol [1][6] | 394.38 g/mol [7] |
| CAS Number | 64294-95-7[1][6] | 59767-13-4[3][7] |
| Appearance | Solid powder[2][8] | Crystalline solid[9] |
| Melting Point | Not available | 170-171°C[9] |
Table 2: Solubility and Storage of this compound
| Solvent/Condition | Solubility | Storage (Powder) | Storage (In Solvent) |
| DMSO | Soluble[8] | -20°C for up to 3 years[1] | -80°C for up to 1 year[1] |
| Ethanol | Data not readily available | ||
| Water | Data not readily available | ||
| PBS (pH 7.4) | Data not readily available |
Note: Specific quantitative solubility data for this compound in common laboratory solvents is not widely published. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Table 3: In Vitro Efficacy of this compound
| Parameter | Value | Receptor/Assay |
| H1 Receptor Affinity (Ki) | Potent antagonist activity has been demonstrated, though specific Ki values are not consistently reported in readily available literature.[4] | Histamine H1 Receptor |
| IC₅₀ | Data not readily available |
Signaling Pathway
This compound exerts its effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[3][10] this compound, as an antagonist, prevents this cascade from occurring.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride, which can be further diluted for various experimental applications.
Materials:
-
This compound hydrochloride (MW: 394.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance and pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound HCl needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 394.38 g/mol x 1000 mg/g = 3.94 mg
-
-
Weigh the compound: Carefully weigh out 3.94 mg of this compound HCl powder using an analytical balance.
-
Dissolution: Add the weighed this compound HCl to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Ensure complete solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into single-use, light-protected sterile vials to minimize freeze-thaw cycles. Store at -80°C for long-term stability (up to 1 year).[1]
Caption: Workflow for Preparing a this compound Stock Solution.
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the effective concentration range.
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium or an appropriate buffer (e.g., PBS) to achieve the desired final concentrations.
-
Example for preparing a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
-
Application to cells: Add the prepared working solutions to your cell cultures and incubate for the desired time period.
Protocol for a Competitive Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the H1 receptor.
Materials:
-
Cell membranes expressing the histamine H1 receptor
-
Radiolabeled ligand (e.g., [³H]-mepyramine)
-
This compound hydrochloride working solutions (prepared as described above)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare dilutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay setup: In a 96-well filter plate, add the following to each well:
-
Total binding: Assay buffer, radiolabeled ligand.
-
Non-specific binding: Assay buffer, radiolabeled ligand, and a high concentration of a known H1 receptor ligand (e.g., unlabeled mepyramine).
-
Competitive binding: Assay buffer, radiolabeled ligand, and varying concentrations of this compound.
-
-
Initiate reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound. Determine the IC₅₀ and calculate the Ki value using the Cheng-Prusoff equation.
Concluding Remarks
These application notes provide a comprehensive guide for the preparation and use of this compound solutions in a laboratory setting. Adherence to these protocols will help ensure the accuracy and reproducibility of your experimental results. Due to the limited availability of specific quantitative data, researchers are encouraged to perform preliminary experiments to determine the optimal conditions for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novamedline.com [novamedline.com]
- 6. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 7. Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of Setastine
This application note provides a proposed starting method for the quantitative analysis of the H1-antihistamine, Setastine, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is based on established chromatographic principles and successful methods for structurally similar antihistaminic compounds. This document is intended for researchers, scientists, and drug development professionals as a guide for in-house method development and validation.
This compound is a second-generation H1-antagonist with negligible sedative side effects, effective in the treatment of allergic skin and upper respiratory diseases.[1][2] Its chemical structure is 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane.[3] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure quality and consistency.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental in the development of a suitable HPLC method.
| Property | Value | Reference |
| Molecular Formula | C22H28ClNO | [1][3] |
| Molecular Weight | 357.92 g/mol | [1] |
| IUPAC Name | 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane | [3] |
| Predicted pKa | 8.87 ± 0.20 | [1] |
| Predicted Boiling Point | 447.2 ± 35.0 °C | [1] |
| Predicted Density | 1.088 ± 0.06 g/cm3 | [1] |
Proposed HPLC Method
The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) : 0.02 M Phosphate (B84403) Buffer (pH 3.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Preparation of Mobile Phase (0.02 M Phosphate Buffer, pH 3.5)
-
Weigh 2.72 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes before use.
Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with the mobile phase and mix well.
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 20, 40, 60, 80 µg/mL).
Sample Preparation (for a hypothetical 10 mg tablet)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Cool the solution to room temperature and make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution has a theoretical concentration of 100 µg/mL. Further dilutions may be necessary to bring the concentration within the calibration range.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
System Suitability Testing
System suitability tests are essential to ensure that the chromatographic system is performing adequately. The following parameters and acceptance criteria are recommended.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections (n=6) | ≤ 2.0% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: General mechanism of action of H1-antihistamines like this compound.
References
Application Notes: In Vivo Models of Allergic Rhinitis for Antihistamine Testing
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by an IgE-mediated hypersensitivity reaction to allergens.[1] It is characterized by symptoms such as sneezing, nasal itching, rhinorrhea (runny nose), and nasal congestion.[1][2] The underlying pathophysiology involves a complex interplay of immune cells, including mast cells, basophils, eosinophils, and T lymphocytes, and the release of various inflammatory mediators, with histamine (B1213489) being a key player in the acute phase.[1][2][3] Antihistamines, which block the action of histamine at H1 receptors, are a cornerstone in the management of allergic rhinitis.[4][5]
In vivo models are indispensable tools for understanding the pathogenesis of allergic rhinitis and for the preclinical evaluation of novel antihistaminic therapies.[6][7] These models aim to replicate the key features of the human disease, including the immunological responses and clinical symptoms, in a controlled laboratory setting.[8] Commonly used animal models include mice, guinea pigs, and rats.[6][8]
This document provides detailed application notes and protocols for establishing and utilizing in vivo models of allergic rhinitis for the purpose of testing the efficacy of antihistamines.
Commonly Used Animal Models and Allergens
The choice of animal model and allergen is critical for successfully mimicking human allergic rhinitis.
-
Animal Models:
-
Mice: BALB/c mice are frequently used due to their Th2-biased immune response, which is characteristic of allergic diseases.[9][10] C57BL/6 mice can also be used, although they tend to have a Th1-biased response.[9][10]
-
Guinea Pigs: This model is well-established and effectively displays symptoms like sneezing and nasal rubbing that are analogous to human symptoms.[4][11][12]
-
Rats: Brown Norway and Sprague-Dawley rats are also suitable for inducing allergic rhinitis models.[8][13]
-
-
Allergens:
-
Ovalbumin (OVA): A common model allergen due to its high immunogenicity and the availability of well-established protocols.[4][11][14]
-
House Dust Mite (HDM): A clinically relevant allergen, as it is a major trigger for perennial allergic rhinitis in humans.[9][15][16] Extracts from Dermatophagoides pteronyssinus (Der p) or Dermatophagoides farinae (Der f) are often used.[9]
-
Key Outcome Measures for Antihistamine Efficacy
The effectiveness of an antihistamine in an in vivo model is assessed by its ability to reduce or prevent the signs and symptoms of allergic rhinitis. Key outcome measures include:
-
Clinical Symptom Scores: Observation and quantification of allergic symptoms such as sneezing and nasal rubbing (in rodents) are fundamental for assessing antihistamine efficacy.[4][17][18]
-
Cellular Infiltration in Nasal Lavage Fluid (NALF): The recruitment of inflammatory cells, particularly eosinophils, to the nasal mucosa is a hallmark of the late-phase allergic reaction.[4][15] Analysis of NALF provides a quantitative measure of this infiltration.
-
Mediator Release in NALF: Measuring the levels of key inflammatory mediators in NALF, such as histamine and various cytokines (e.g., IL-4, IL-5, IL-13), offers direct insight into the biochemical response to allergen challenge and its modulation by antihistamines.[19][20][21]
-
Serum Immunoglobulin Levels: Measurement of total and allergen-specific IgE levels in the serum is a key indicator of successful sensitization.[4][15][22]
-
Histopathology: Histological examination of the nasal mucosa allows for the assessment of tissue inflammation, including eosinophil infiltration, goblet cell hyperplasia, and edema.[4][13]
Data Presentation
The following tables summarize quantitative data from representative studies on in vivo models of allergic rhinitis, providing a comparative overview of experimental parameters and outcomes.
Table 1: Comparison of Allergic Rhinitis Induction Protocols in Different Animal Models
| Parameter | Mouse (BALB/c) - OVA Model[14][23] | Mouse (BALB/c) - HDM Model[9][15] | Guinea Pig - OVA Model[4][11] | Rat (Sprague-Dawley) - OVA Model[13] |
| Sensitization Allergen & Adjuvant | Ovalbumin (OVA) with Aluminum Hydroxide (B78521) | House Dust Mite (HDM) extract with Aluminum Hydroxide | Ovalbumin (OVA) with Aluminum Hydroxide | Ovalbumin (OVA) with Aluminum Hydroxide |
| Sensitization Route & Schedule | Intraperitoneal (i.p.) injections on days 0, 4, 7, 10, 14, 18, 21 | i.p. injections on days 0, 7, 14 | i.p. injections on days 1, 3, 5, 7, 9, 11, 13 | i.p. injections on days 1, 3, 5, 7, 9, 11, 13 |
| Challenge Allergen | OVA solution | HDM extract solution | OVA solution | OVA solution |
| Challenge Route & Schedule | Intranasal (i.n.) challenges from day 28 to 42 | i.n. challenges on alternate days from day 21 | i.n. challenge from day 21 to 30 | i.n. challenge from day 14 to 21 |
| Typical Allergen Dose (Sensitization) | 100 µg OVA / 1 mg Alum per injection | 25-100 µg HDM / 1 mg Alum per injection | 300 µg OVA / 30 mg Alum per injection | 0.3 mg OVA / 30 mg Alum per injection |
| Typical Allergen Dose (Challenge) | 1% OVA solution | 25 µL of diluted HDM extract | 2.0 mg OVA per nostril | 50 µL of 5% OVA solution per nostril |
Table 2: Key Outcome Measures in Allergic Rhinitis Models
| Outcome Measure | Control/Untreated AR Group (Typical Values) | Antihistamine-Treated Group (Expected Outcome) | Reference |
| Number of Sneezes (per 10-20 min) | 100-150 | Significant reduction | [17] |
| Number of Nasal Rubs (per 10-20 min) | 150-250 | Significant reduction | [17] |
| Eosinophils in NALF (cells/mL) | Increased (e.g., >10^4) | Significant reduction | [4][15] |
| Histamine in NALF (ng/mL) | Increased (e.g., >5 ng/mL) | Significant reduction | [3][19] |
| Serum OVA-specific IgE (U/mL) | Significantly elevated | No direct acute effect | [4][22] |
| Nasal Mucosa Eosinophil Infiltration | Marked infiltration | Significant reduction | [4][13] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Antihistamine compound for testing
-
Vehicle control for antihistamine
Procedure:
-
Sensitization Phase (Days 0-21):
-
Prepare the sensitization solution by emulsifying 100 µg of OVA and 1 mg of aluminum hydroxide in 200 µL of sterile PBS per mouse.[23]
-
On days 0, 4, 7, 10, 14, 18, and 21, administer 200 µL of the OVA/Alum suspension via intraperitoneal (i.p.) injection to each mouse.[23]
-
A control group should receive i.p. injections of PBS with Alum only.
-
-
Treatment Phase (Days 22-42):
-
Divide the sensitized mice into treatment groups: Vehicle control and Antihistamine-treated.
-
Administer the test antihistamine or vehicle daily via the desired route (e.g., oral gavage, i.p. injection) for 21 consecutive days.[23]
-
-
Challenge Phase (Days 28-42):
-
Beginning on day 28, challenge the mice intranasally (i.n.) with 10 µL of 1% OVA solution in PBS (5 µL per nostril) daily until day 42.[23] The antihistamine/vehicle is typically administered 30-60 minutes prior to the challenge.
-
-
Evaluation of Nasal Symptoms (Day 42):
-
Immediately after the final OVA challenge, place each mouse in an observation cage.
-
For a period of 10-20 minutes, count the number of sneezes and nasal rubbing movements.[17] This should be performed by an observer blinded to the treatment groups.
-
-
Sample Collection (Day 43):
-
24 hours after the final challenge, anesthetize the mice.
-
Collect blood via cardiac puncture for serum analysis of OVA-specific IgE.
-
Perform nasal lavage by instilling and aspirating a small volume of PBS into the nasal cavity to collect Nasal Lavage Fluid (NALF) for cell counts and mediator analysis.
-
Euthanize the mice and collect the nasal tissues for histopathological examination.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Rhinitis in Mice
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
House Dust Mite (HDM) extract (D. pteronyssinus or D. farinae)
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile PBS
Procedure:
-
Sensitization Phase (Days 1, 8, 15):
-
Challenge Phase (e.g., Days 36, 38, 40, 42, 44):
-
Three weeks after the final sensitization, begin the intranasal challenge.
-
On alternate days, administer 25 µL of diluted HDM extract intranasally.[15]
-
Antihistamine or vehicle treatment should be administered prior to each challenge.
-
-
Evaluation and Sample Collection:
-
Follow the procedures outlined in Protocol 1 for symptom evaluation, blood collection, NALF collection, and tissue harvesting.
-
Protocol 3: Ovalbumin (OVA)-Induced Allergic Rhinitis in Guinea Pigs
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile 0.9% Saline
Procedure:
-
Sensitization Phase (Days 1, 3, 5, 7, 9, 11, 13):
-
Challenge Phase (Days 21-30):
-
Seven days after the last sensitization, begin the challenge phase.
-
Daily, instill 0.2 mL of an OVA solution (e.g., 2.0 mg/0.1 mL per nostril) into the nostrils.[11]
-
Administer antihistamine or vehicle prior to the daily challenge.
-
-
Evaluation of Symptoms and Sample Collection:
Visualizations
Caption: Signaling pathway of allergic rhinitis.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview on the pathomechanisms of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of histamine in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent models of allergic rhinitis: Relevance to human pathophysiology | Semantic Scholar [semanticscholar.org]
- 8. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 9. Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]
- 14. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of Indonesian house dust mite allergenic extract in triggering allergic rhinitis sensitivity in a mouse model: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sneezing and Rubbing Counts in Allergic Rhinitis Mouse Models Are a Reliable Indicator of Type 2 Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nasal histamine release following hyperosmolar and allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytokine profiles in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histamine concentrations in nasal secretion and secretory activity in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Guinea Pig Ileum Assay for H1 Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isolated guinea pig ileum preparation is a classical and robust pharmacological model for the investigation of histamine (B1213489) H1 receptor antagonists. The longitudinal smooth muscle of the guinea pig ileum is densely populated with H1 receptors, and their activation by histamine leads to a measurable and reproducible contractile response. This assay is widely used to determine the potency and efficacy of novel H1 antihistaminic compounds. The principle of the assay is based on the ability of a competitive antagonist to cause a parallel rightward shift of the concentration-response curve of an agonist (histamine) without altering the maximum response. The magnitude of this shift is used to calculate the antagonist's affinity for the receptor, commonly expressed as a pA2 value.
Data Presentation
The quantitative data derived from the guinea pig ileum assay are crucial for characterizing the potency of H1 receptor agonists and antagonists.
Table 1: Agonist Potency on Guinea Pig Ileum
| Agonist | Agonist Type | pD2 Value (Potency) | EC50 Value |
| Histamine | Full Agonist | 6.24 ± 0.06[1][2] | ~0.57 µM |
| 2-Pyridylethylamine | H1-selective Agonist | - | - |
| 4-Methylhistamine (B1206604) | H1/H2 Agonist | 4.57 (H1)[3] | ~26.9 µM (H1) |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Table 2: Antagonist Potency (pA2 Values) in Guinea Pig Ileum
| Antagonist | Target Receptor | pA2 Value |
| Mepyramine | H1 Receptor | 9.01 ± 0.16[1] |
| (+)-Chlorpheniramine | H1 Receptor | 9.01 ± 0.16 (ileum)[2] |
| Diphenhydramine | H1 Receptor | 7.55 ± 0.1[4] |
| Thioperamide | H3 Receptor | 8.15 ± 0.04 (ileum)[2] |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[1] A higher pA2 value indicates a more potent antagonist.
Signaling Pathway
Activation of the H1 receptor on smooth muscle cells of the guinea pig ileum initiates a well-characterized signaling cascade leading to muscle contraction.
Caption: H1 Receptor Signaling Cascade in Smooth Muscle.
Experimental Protocols
Tissue Preparation
This protocol outlines the steps for the dissection and preparation of the guinea pig ileum.
Materials:
-
Guinea pig (250-500g)[5]
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Petri dish
-
Surgical instruments (scissors, forceps)
-
Syringe (10 mL)
Procedure:
-
Humanely euthanize the guinea pig according to approved institutional animal care and use committee (IACUC) guidelines.[1]
-
Perform a laparotomy to expose the abdominal cavity.
-
Locate the caecum and identify the terminal ileum.
-
Carefully dissect a 10-15 cm segment of the ileum proximal to the ileo-caecal junction.[1]
-
Place the isolated ileum in a Petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C.[1]
-
Gently flush the lumen of the ileum with Tyrode's solution to remove intestinal contents.[6]
-
Cut the ileum into 2-3 cm segments.[6]
-
Tie silk or cotton threads to both ends of each segment.
Guinea Pig Ileum Contraction Assay
This protocol describes mounting the tissue in an organ bath and recording contractile responses.
Materials:
-
Isolated organ bath system with a water jacket (maintained at 37°C)[1]
-
Isotonic force transducer
-
Data acquisition system
-
Carbogen gas supply
-
Histamine stock solution
-
H1 antagonist stock solution
-
Tyrode's solution
Procedure:
-
Fill the organ bath with Tyrode's solution and continuously aerate with carbogen gas, maintaining the temperature at 37°C.[1][5]
-
Mount the ileum segment in the organ bath by attaching the lower thread to a fixed point and the upper thread to the isotonic transducer.
-
Apply an initial tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.[6]
-
Generating a Histamine Concentration-Response Curve (CRC):
-
Add histamine to the organ bath in a cumulative or non-cumulative manner, increasing the concentration stepwise (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue thoroughly with Tyrode's solution to return to baseline.
-
-
Evaluating the H1 Antagonist:
-
Introduce a known concentration of the H1 antagonist into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes).
-
Repeat the histamine CRC in the presence of the antagonist.
-
A competitive antagonist will cause a rightward parallel shift of the CRC.
-
Repeat this procedure with increasing concentrations of the antagonist.
-
Data Analysis: Schild Plot and pA2 Determination
The pA2 value is determined using a Schild plot, a graphical method used in pharmacology to quantify the potency of a competitive antagonist.
Procedure:
-
Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
Perform a linear regression on the data points.
-
The pA2 value is the x-intercept of the regression line.[7] For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
Experimental Workflow Visualization
The following diagram illustrates the sequential steps involved in performing the guinea pig ileum H1 antagonism assay.
Caption: Guinea Pig Ileum H1 Antagonism Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. research.vu.nl [research.vu.nl]
- 3. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H1-histamine receptors may mediate the contractile response of guinea-pig ileum to 'histamine-free' splenic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Setastine Stability in Experimental Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Setastine in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound in its solid (powder) form should be stored at -20°C for long-term storage, where it can be stable for up to three years. Solutions of this compound should be stored at -80°C and are typically stable for up to one year. For short-term transport, this compound is stable at ambient temperatures.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a second-generation antihistamine that acts as a highly selective antagonist for the histamine (B1213489) H1 receptor.[1][2][3] By blocking the H1 receptor, this compound prevents histamine from binding and initiating the signaling cascade that leads to allergic and inflammatory responses.[1][2] It has been shown to have minimal to no anticholinergic, antiadrenergic, or antiserotonergic effects.[3]
Q3: My this compound solution has changed color. What could be the cause?
A3: A change in the color of your this compound solution, such as a yellowish or brownish tint, may indicate oxidative degradation. The imidazole (B134444) ring structure, common in many antihistamines, can be susceptible to oxidation, especially at physiological or alkaline pH and when exposed to light and oxygen.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A4: Yes, inconsistent experimental outcomes are a common sign of compound instability. If this compound degrades in your experimental solution, its effective concentration will decrease, leading to variable biological effects. It is crucial to prepare fresh working solutions for each experiment and minimize the time the compound is in the culture media before application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | This compound hydrochloride may have limited solubility in neutral or alkaline aqueous solutions. | Prepare stock solutions in an appropriate organic solvent such as DMSO before diluting into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of biological activity over time | Degradation of this compound due to factors such as pH, temperature, or light exposure. | Prepare fresh solutions before each experiment. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in foil. |
| Appearance of unknown peaks in chromatography | Chemical degradation of this compound into one or more new products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in monitoring the integrity of your this compound solutions. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
pH meter
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each condition.
-
Illustrative Data on Antihistamine Stability (Based on studies of similar compounds)
| Stress Condition | Typical Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | 10-20% | Cleavage of ether linkage |
| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) | 5-15% | Cleavage of ether linkage |
| Oxidative (e.g., 3% H₂O₂, RT) | 15-30% | N-oxidation, aromatic hydroxylation |
| Thermal (70°C, solid state) | < 5% | Minor degradation products |
| Photolytic (UV/Vis light) | 10-25% | Photodegradation products |
Visualizations
This compound Mechanism of Action: H1 Receptor Signaling Pathway
Caption: H1 Receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for this compound Stability Testing
References
Technical Support Center: H1 Receptor Antagonist Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H1 receptor antagonist assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used to characterize H1 receptor antagonists?
A1: The three primary assays used are Radioligand Binding Assays, Functional Cell-Based Assays (like Calcium Mobilization Assays), and Reporter Gene Assays. Radioligand binding assays directly measure the affinity of a compound for the H1 receptor.[1] Functional assays, such as calcium flux measurements, assess the antagonist's ability to block the downstream signaling cascade initiated by histamine (B1213489).[1] Reporter gene assays measure the transcriptional changes resulting from receptor activation or inhibition.
Q2: What is the signaling pathway of the Histamine H1 receptor?
A2: The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[1] Upon activation by histamine, this pathway triggers a signaling cascade that activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which mediates various cellular responses.[1]
Q3: Why is antagonist selectivity important?
A3: Antagonist selectivity is crucial to minimize off-target effects. First-generation antihistamines are known for their sedative effects because they can cross the blood-brain barrier and often interact with other receptors like muscarinic, cholinergic, and adrenergic receptors.[2][3] Second-generation antihistamines were developed to be more selective for peripheral H1 receptors, reducing these side effects.[2][4] Validating selectivity involves testing the antagonist against a panel of other receptors.[5]
Q4: What is the difference between competitive and non-competitive antagonism in the context of these assays?
A4: A competitive antagonist binds to the same site as the agonist (histamine) and its inhibition can be overcome by increasing the agonist concentration. A non-competitive antagonist binds to an allosteric (different) site on the receptor, and its inhibition cannot be overcome by increasing the agonist concentration. However, in some functional assays like calcium flux, competitive antagonists can appear non-competitive due to the non-equilibrium conditions of the rapid cellular response.[6][7]
Troubleshooting Guides
Radioligand Binding Assays
Q: I'm observing high non-specific binding in my assay. What could be the cause and how can I fix it?
A: High non-specific binding can obscure the specific signal. Here are some potential causes and solutions:
| Potential Cause | Recommended Solution |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure the radioligand's purity is high (>90%). Hydrophobic radioligands tend to have higher non-specific binding. |
| Improper Membrane Preparation | Reduce the amount of membrane protein per well. Ensure thorough homogenization and washing of membranes to remove any endogenous ligands or interfering substances. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions. Increase the number and volume of wash steps with ice-cold buffer. |
Q: My results are inconsistent between experiments. What should I check?
A: Inconsistency in radioligand binding assays can stem from several factors:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions of the antagonist and the addition of the radioligand. |
| Incomplete Equilibration | Make sure the incubation time is sufficient for the binding to reach equilibrium. This can be determined through time-course experiments. |
| Radioligand Degradation | Check the expiration date and storage conditions of your radioligand. Avoid repeated freeze-thaw cycles. |
| Variable Membrane Prep Quality | Prepare membrane fractions consistently. It's often best to prepare a large batch to be used across multiple experiments. |
Calcium Mobilization (Flux) Assays
Q: I am seeing a very weak or no signal from my agonist (histamine). What are the possible causes?
A: A weak or absent signal in a calcium flux assay can be due to several issues:
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Confirm that your cell line expresses a sufficient level of the H1 receptor using methods like qPCR or Western blot. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to confirm cell health. |
| Receptor Desensitization | Prolonged exposure to agonists, even at low levels in serum-containing media, can cause receptor desensitization.[8][9] Consider serum-starving the cells for several hours before the assay. |
| Calcium Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure that the dye is not expired and has been stored correctly. |
| Incorrect Agonist Concentration | Verify the concentration of your histamine stock solution. |
Q: The background fluorescence in my assay is too high. How can I reduce it?
A: High background can mask the specific signal from your agonist.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Use phenol (B47542) red-free media or buffer during the assay, as phenol red is fluorescent.[10] Some cell lines have higher intrinsic autofluorescence than others. |
| Assay Plate Issues | Use opaque-walled microplates (black for fluorescence) to minimize well-to-well crosstalk and background. |
| Constitutive Receptor Activity | High levels of H1 receptor expression can lead to agonist-independent activity, which increases the background signal. Optimize the level of receptor expression. |
| Incomplete Washing | In assays that require wash steps after dye loading, ensure that washes are performed thoroughly to remove any extracellular dye. |
Reporter Gene Assays (e.g., NF-κB Luciferase)
Q: My luciferase signal is very weak or absent. What should I do?
A: A weak signal in a reporter gene assay can be frustrating. Here are some troubleshooting steps:
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the ratio of transfection reagent to DNA and the total amount of DNA. Ensure the quality of your plasmid DNA is high. |
| Weak Promoter Activity | If the promoter driving your reporter gene is weak, consider using a stronger one if possible. |
| Reagent Issues | Ensure that your luciferase assay reagents are not expired and have been stored correctly. Prepare fresh reagents if in doubt. |
| Insufficient Incubation Time | Allow sufficient time after cell stimulation for the reporter gene to be transcribed and translated. This is typically several hours. |
Q: I'm observing high variability between my replicate wells. What could be the cause?
A: High variability can make your data unreliable. Here's how to address it:
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use a master mix for your transfection and treatment steps to ensure each well receives the same amount of reagents. |
| Uneven Cell Seeding | Ensure cells are thoroughly resuspended before plating to achieve a uniform cell density across all wells. "Edge effects" in plates can also contribute to variability. |
| Variable Transfection Efficiency | Use a co-transfected control reporter (e.g., Renilla luciferase driven by a constitutive promoter) to normalize your experimental reporter data. |
| Cell Health Issues | Inconsistent cell health across the plate can lead to variable results. Ensure your cell culture is healthy and free from contamination. |
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of Common H1 Receptor Antagonists
| Antagonist | Generation | H1 Receptor Ki (nM) |
| Doxepin | First | 0.06 |
| Mepyramine | First | 0.28 |
| Desloratadine | Second | 0.4 |
| Levocetirizine | Second | 2 |
| Chlorpheniramine | First | 2 |
| Clemastine | First | 1.3 |
| Promethazine | First | 2.2 |
| Triprolidine | First | 2.6 |
| Cetirizine | Second | 6 |
| Fexofenadine | Second | 10 |
| Loratadine | Second | 16 |
| Hydroxyzine | First | 21 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes.[9][11]
Table 2: Comparative IC50 Values of H1 Antagonists in Functional Assays
| Antagonist | Assay Type | IC50 (µM) |
| Verapamil | Calcium Influx (Rabbit Leukocytes) | 1.3 |
| Bepridil | Calcium Influx (Rabbit Leukocytes) | 2.3 |
| Nifedipine | Calcium Influx (Rabbit Leukocytes) | 3.3 |
| Diltiazem | Calcium Influx (Rabbit Leukocytes) | 5.3 |
| Verapamil | Calcium Influx (Human Basophils) | 3.7 |
| NSC 676914 | NF-κB Reporter Assay | ~4 |
Note: IC50 values are highly dependent on the specific assay conditions and cell type used.[12][13]
Experimental Protocols
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of an antagonist for the human H1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human H1 receptor.
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligand: [³H]-pyrilamine.
-
Non-specific binding control: Mepyramine or Mianserin at a high concentration (e.g., 10 µM).
-
Test antagonist at various concentrations.
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Membrane Preparation: Culture cells to confluence, harvest, and homogenize in ice-cold buffer. Centrifuge to pellet cell membranes and resuspend in assay buffer.
-
Binding Assay: In a 96-well plate, add a fixed amount of cell membrane preparation, a fixed concentration of [³H]-pyrilamine (typically at its Kd), and varying concentrations of the test antagonist.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Detection: Rapidly filter the contents of each well to separate bound and free radioligand. Wash the filters with ice-cold buffer. Add scintillation cocktail and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.[14]
Protocol 2: Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of an antagonist in blocking histamine-induced intracellular calcium release.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Histamine (agonist).
-
Test antagonist at various concentrations.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye in assay buffer. Wash the cells to remove excess dye.
-
Functional Assay: Place the cell plate in the fluorescence plate reader. Add varying concentrations of the antagonist and incubate. Establish a baseline fluorescence reading.
-
Stimulation: Inject a fixed concentration of histamine (typically the EC80) into the wells.
-
Detection: Measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.[14]
Protocol 3: NF-κB Reporter Gene Assay
Objective: To measure the inhibition of histamine-induced NF-κB transcriptional activity by an antagonist.
Materials:
-
HEK293 cells.
-
An expression vector for the human H1 receptor.
-
An NF-κB luciferase reporter plasmid.
-
A control reporter plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
Histamine or TNF-α (stimulator).
-
Test antagonist at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Transfection: Co-transfect the cells with the H1 receptor expression vector, the NF-κB luciferase reporter plasmid, and the control reporter plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: Add the test antagonist at various concentrations and pre-incubate.
-
Stimulation: Add a stimulating agent like histamine or TNF-α to activate the NF-κB pathway.[15] Incubate for an appropriate time (e.g., 6-8 hours).
-
Detection: Lyse the cells and add the luciferase assay reagent.
-
Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the NF-κB luciferase signal to the control reporter signal. A decrease in the normalized luminescence indicates inhibition of the NF-κB pathway.[15]
Visualizations
Caption: H1 Receptor Signaling Pathway and Antagonist Blockade.
Caption: General Experimental Workflow for H1 Antagonist Characterization.
Caption: Troubleshooting Decision Tree for Low Signal-to-Noise.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical comparison of histamine H1-receptor antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cetirizine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro inhibition of allergic histamine release by calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Setastine Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Setastine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound hydrochloride is a potent and selective second-generation H1-receptor antagonist.[1] Its primary mechanism of action is to competitively block histamine (B1213489) from binding to H1 receptors on cell surfaces, thereby preventing the cascade of allergic responses.[1] Unlike first-generation antihistamines, this compound has a weaker affinity for central nervous system (CNS) H1 receptors, leading to a lower incidence of sedative effects.[1]
Q2: What are the reported pharmacological effects of this compound in preclinical animal models?
Studies in various animal models have demonstrated this compound's effectiveness as an antihistamine. Its activity is comparable to that of clemastine (B1669165) fumarate (B1241708) in assays such as:
-
Histamine-induced lethality and bronchospasm in guinea pigs. [1]
-
Histamine-induced plasma extravasation in rats. [1]
-
Inhibition of anaphylactic shock in guinea pigs sensitized with horse serum. [1]
This compound has a long-lasting antihistamine effect of up to 16 hours and is effective when administered orally.[1] It has not been found to have antiserotonin, anticholinergic, or antiadrenergic effects.[1]
Q3: What are the general recommendations for starting dose selection in preclinical studies of antihistamines?
Starting doses for first-in-animal studies are typically determined based on data from in vitro receptor binding and cell-based functional assays. A common approach is to start with a dose that is a fraction of the no-observed-adverse-effect level (NOAEL) determined in preliminary toxicity studies. Dose-ranging studies are then conducted to establish the minimally effective dose and the dose-response relationship for the desired pharmacological effect.
Q4: How can I prepare this compound for oral administration in rodents?
This compound hydrochloride is a water-soluble compound. For oral gavage, it can typically be dissolved in sterile water or saline. The concentration should be calculated to deliver the desired dose in a volume that is appropriate for the size of the animal (e.g., typically 5-10 mL/kg for rats and 10-20 mL/kg for mice). It is crucial to ensure the solution is clear and free of particulates before administration.
Troubleshooting Guides
General Administration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Variability in animal response at the same dose | Improper dosing technique (e.g., incorrect volume, incomplete administration).Animal stress affecting drug absorption.Inter-animal variability in metabolism. | Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intravenous injection).Acclimatize animals to handling and the experimental procedure to minimize stress.Increase the number of animals per group to account for biological variability. |
| Adverse events observed (e.g., lethargy, agitation) | Dose may be too high, approaching the maximum tolerated dose (MTD).Off-target effects of the compound.Contamination of the dosing solution. | Review the dose selection and consider a dose de-escalation study.Conduct a thorough literature review for any known off-target effects of this compound or similar compounds.Ensure the dosing solution is prepared fresh under sterile conditions. |
Oral Gavage
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Regurgitation of the administered dose | Incorrect placement of the gavage needle.Administration volume is too large for the animal's stomach capacity.The animal is overly stressed. | Ensure the gavage needle is correctly inserted into the esophagus and not the trachea.Adhere to recommended maximum oral gavage volumes for the species and size of the animal.Handle animals gently and allow for acclimatization to the procedure. |
| Signs of respiratory distress after dosing (e.g., coughing, cyanosis) | Aspiration of the dosing solution into the lungs. | Immediate action: Stop the procedure and monitor the animal closely. Provide supportive care as needed. This is a serious complication that can be fatal.Prevention: Ensure proper restraint and correct placement of the gavage needle. Administer the solution slowly. |
| Esophageal or gastric injury | Improperly sized or rough-tipped gavage needle.Forcing the needle during insertion. | Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.Never force the gavage needle; it should pass smoothly down the esophagus. |
Experimental Protocols & Data
Data Presentation
Note: The following tables provide a general framework for presenting quantitative data. Specific values for this compound from the primary literature were not fully accessible. The data presented here are illustrative and based on the reported similarity of this compound to other antihistamines and general knowledge of preclinical studies. Researchers should consult the primary literature for precise values.
Table 1: In Vivo Antihistamine Activity of this compound (Illustrative Data)
| Animal Model | Assay | Route of Administration | Effective Dose Range (mg/kg) | Endpoint Measured |
| Guinea Pig | Histamine-induced Bronchospasm | Oral | 1 - 10 | Inhibition of bronchoconstriction |
| Rat | Histamine-induced Plasma Extravasation | Oral | 0.5 - 5 | Reduction in dye leakage |
| Guinea Pig | Anaphylactic Shock | Oral | 5 - 20 | Prevention of mortality |
Table 2: Pharmacokinetic Parameters of a Typical Second-Generation Antihistamine in Rodents (Illustrative Data)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| Rat | Oral | 5 | 500 - 800 | 1 - 2 | 2000 - 4000 | 4 - 6 |
| Mouse | Oral | 10 | 800 - 1200 | 0.5 - 1 | 3000 - 5000 | 3 - 5 |
Experimental Protocols
Protocol 1: Histamine-Induced Bronchospasm in Guinea Pigs
-
Animals: Male Hartley guinea pigs (300-400g).
-
Sensitization (for anaphylaxis models): Actively sensitize animals with an intraperitoneal injection of ovalbumin.
-
Drug Administration: Administer this compound or vehicle orally via gavage at predetermined times before histamine challenge.
-
Histamine Challenge: Expose the animals to an aerosol of histamine dihydrochloride (B599025) solution (e.g., 0.1-0.5%) in a whole-body plethysmography chamber.
-
Measurement: Record respiratory parameters such as tidal volume, respiratory rate, and Penh (enhanced pause) to assess the degree of bronchoconstriction.
-
Data Analysis: Calculate the percentage of inhibition of the histamine-induced bronchoconstriction by this compound compared to the vehicle control group.
Protocol 2: Oral Gavage in Rats
-
Preparation: Prepare the this compound solution at the desired concentration in sterile water or saline.
-
Animal Handling: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert a flexible, ball-tipped gavage needle into the esophagus. The correct placement can be confirmed by the absence of resistance and the animal's ability to breathe normally.
-
Administration: Slowly administer the solution.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as regurgitation or respiratory difficulty.
Mandatory Visualizations
References
Troubleshooting Setastine solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Setastine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation antihistamine that acts as a highly selective H1 receptor antagonist.[1][2] Its primary mechanism of action is to block the effects of histamine (B1213489) at the H1 receptor, thereby reducing allergic and inflammatory responses.
Q2: What are the basic physicochemical properties of this compound?
A2: this compound has the following properties:
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] While specific quantitative data is limited, it is generally considered to have low solubility in aqueous solutions. For in vitro assays, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.
Q4: What is the recommended storage condition for this compound powder and stock solutions?
A4:
-
Powder: Store at -20°C for long-term storage (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[2]
-
Stock Solutions (in DMSO): For long-term storage, aliquot and store at -20°C. For short-term use, solutions can be stored at 0-4°C.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility for In Vitro Assays
Problem: I am observing precipitation or cloudiness in my cell culture medium after adding my this compound working solution.
This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous cell culture medium. Here’s a step-by-step guide to troubleshoot this problem.
Step 1: Review Your Stock Solution Preparation
Ensure your this compound stock solution in DMSO is fully dissolved.
-
Action: Visually inspect your stock solution. If you see any particulates, try gentle warming in a 37°C water bath and vortexing to ensure complete dissolution.
-
Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.
Step 2: Optimize Your Dilution Method
The way you dilute your DMSO stock into the aqueous medium is critical.
-
Incorrect Method: Adding a small volume of aqueous medium directly to your concentrated DMSO stock. This can cause the compound to "crash out" of solution.
-
Correct Method (Serial Dilution):
-
Perform an intermediate dilution of your high-concentration DMSO stock into your cell culture medium or PBS.
-
Add this intermediate dilution to the final volume of your cell culture medium with gentle but thorough mixing. This gradual reduction in DMSO concentration helps maintain solubility.
-
Step 3: Control the Final DMSO Concentration
High concentrations of DMSO can be toxic to cells and can also contribute to precipitation.
-
Recommendation: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v). Many cell lines can tolerate up to 1%, but it is crucial to determine the tolerance for your specific cell line with a vehicle control experiment.
Step 4: Consider Media Components and Temperature
-
Serum: The presence of serum (e.g., Fetal Bovine Serum - FBS) can aid in the solubilization of hydrophobic compounds. If you are using serum-free or low-serum media, you may face more significant solubility challenges.
-
Temperature: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions. Adding a compound to cold media can decrease its solubility.
Quantitative Data Summary
While exact solubility values for this compound in various solvents are not widely published, the following table provides a general guideline for preparing solutions for in vitro assays.
| Solvent | Temperature | Expected Solubility | Recommendations & Remarks |
| 100% DMSO | 25°C | Soluble | Recommended for preparing high-concentration stock solutions (e.g., ≥10 mM). |
| Ethanol | 25°C | Likely Soluble | Can be an alternative to DMSO, but compatibility with the specific assay should be verified. |
| PBS (pH 7.4) | 25°C | Low to Insoluble | Not recommended for preparing stock solutions. Final working concentrations in aqueous buffers should be low. |
| Cell Culture Media | 37°C | Limited | Solubility is dependent on the final concentration and the presence of serum. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 357.92 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 357.92 g/mol * 1000 mg/g = 3.58 mg
-
Weigh out 3.58 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes
-
-
Procedure (for a final concentration of 10 µM in 1 mL of medium):
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. This results in a 1 mM solution.
-
-
Final Dilution:
-
If using the intermediate dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.
-
If diluting directly: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Mix immediately by gentle pipetting or inversion.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration. For a 10 µM final concentration from a 10 mM stock, the final DMSO concentration will be 0.1%.
-
Visualizations
Histamine H1 Receptor Signaling Pathway
This compound, as an H1 receptor antagonist, blocks the initiation of this signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound precipitation in in vitro assays.
References
Technical Support Center: Enhancing the In-vivo Efficacy of Setastine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in-vivo efficacy of Setastine.
Troubleshooting Guides
This section addresses common issues encountered during in-vivo experiments with this compound in a question-and-answer format.
Question 1: Why am I observing lower than expected efficacy of this compound in my animal model?
Possible Cause 1: Suboptimal Bioavailability
-
Answer: this compound, when administered orally, may have incomplete absorption from the gastrointestinal (GI) tract.[1] Factors such as poor aqueous solubility, degradation in the GI environment, or first-pass metabolism can limit its systemic exposure. For other antihistamines with similar challenges, novel drug delivery systems have been shown to enhance bioavailability.[2][3][4][5]
Possible Cause 2: Inappropriate Vehicle or Formulation
-
Answer: The vehicle used to dissolve or suspend this compound for administration can significantly impact its absorption and subsequent efficacy. An inappropriate vehicle may lead to precipitation of the compound in the GI tract, reducing the amount available for absorption.
Possible Cause 3: Rapid Metabolism
-
Answer: this compound's effectiveness can be reduced by rapid metabolism in the liver, primarily by cytochrome P450 (CYP450) enzymes.[6] Co-administration with substances that induce these enzymes can accelerate this compound's clearance, lowering its plasma concentration and therapeutic effect.[6]
Possible Cause 4: Issues with the Animal Model
-
Answer: The chosen animal model or the method of inducing the allergic response may not be optimal for evaluating this compound's efficacy. The timing of drug administration relative to the allergen challenge is also critical.
Question 2: How can I improve the oral bioavailability of this compound in my experiments?
Answer:
Based on successful strategies for other antihistamines, you can explore the following formulation approaches:
-
Nanostructured Lipid Carriers (NLCs): NLCs can encapsulate this compound, enhancing its solubility and protecting it from degradation in the GI tract. For Bilastine (B1667067), another antihistamine, NLCs increased its bioavailability and antihistamine action.[3]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media. This can improve the solubility and absorption of lipophilic drugs like this compound.[7]
-
Transfersomal Oral Films: These are ultradeformable vesicles that can efficiently deliver drugs across biological membranes. For Ebastine (B1671034), transfersomal oral films significantly improved its oral bioavailability and antihistamine activity.[2][4][5]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems can enhance its absorption via the lymphatic pathway, bypassing first-pass metabolism.[8]
Question 3: What are the key considerations for combination therapy with this compound?
Answer:
-
CYP450 Inhibitors: Co-administering this compound with known inhibitors of CYP450 enzymes, such as ketoconazole (B1673606) or erythromycin, can increase its plasma concentration by slowing down its metabolism.[6] However, this approach requires careful dose optimization to avoid potential toxicity.
-
Other Anti-inflammatory Agents: Combining this compound with other anti-inflammatory drugs could provide a synergistic effect. For instance, some studies have shown that H1 antihistamines can reduce the levels of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[9]
-
H2-Receptor Antagonists: In some severe allergic reactions, the combination of H1 and H2 receptor antagonists has been used off-label, although more research is needed to confirm the benefit for anaphylaxis.[10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation antihistamine that acts as a potent and selective H1 receptor antagonist.[11][12] By competitively blocking histamine (B1213489) from binding to H1 receptors on various cells, it prevents the cascade of reactions that lead to allergic symptoms such as itching, swelling, and mucus production.[6][11] Additionally, this compound has demonstrated anti-inflammatory properties by stabilizing mast cells and inhibiting the release of other inflammatory mediators like leukotrienes and prostaglandins.[11]
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound is administered orally and has a rapid onset of action, typically within 1 to 2 hours, with a long-lasting effect of up to 16 hours.[1][11] It has good oral effectiveness and, unlike first-generation antihistamines, it penetrates the blood-brain barrier poorly, resulting in weaker sedative effects.[1][12] Its metabolism can be influenced by CYP450 enzyme inhibitors and inducers.[6]
Q3: Are there established in-vivo models to test the efficacy of this compound?
A3: Yes, several well-established animal models can be used to evaluate the antihistaminic and anti-allergic properties of this compound. These include:
-
Histamine-induced bronchospasm in guinea pigs: This model assesses the protective effect of the drug against histamine-induced respiratory distress.[1][13]
-
Histamine-induced capillary permeability in rats: This model measures the ability of the drug to inhibit the increase in vascular permeability caused by histamine.[1]
-
Passive Cutaneous Anaphylaxis (PCA) in rodents: This model evaluates the drug's ability to inhibit an IgE-mediated allergic reaction in the skin.[1]
-
Histamine-induced wheal and flare in humans: This is a common pharmacodynamic assay to assess the in-vivo activity of antihistamines.[2]
Q4: Can this compound's efficacy be affected by its formulation?
A4: Absolutely. The formulation of this compound is critical for its in-vivo efficacy. As discussed in the troubleshooting section, strategies that improve its solubility, dissolution rate, and absorption can significantly enhance its therapeutic effect. Novel drug delivery systems have shown promise for other antihistamines with similar bioavailability challenges.[14]
Data Presentation
Table 1: Comparison of Efficacy of Different Antihistamines in Clinical Studies
| Antihistamine | Comparator | Primary Outcome | Result | Reference |
| Bilastine 20 mg | Placebo | Total Symptom Score (TSS) | Bilastine was superior to placebo in improving TSS. | [15][16] |
| Bilastine 20 mg | Cetirizine (B192768) 10 mg | Total Symptom Score (TSS) | Bilastine had comparable efficacy to cetirizine. | [16] |
| Levocetirizine 5 mg | Desloratadine 5 mg | Reduction in rhinitis symptoms | Levocetirizine showed a superior effect in reducing symptoms. | [9] |
| Levocetirizine 5 mg | Desloratadine 5 mg | Reduction in pro-inflammatory cytokines | Both drugs significantly reduced plasma levels of IL-1β, IL-6, IL-8, and TNF-α. | [9] |
Table 2: Pharmacokinetic Parameters of Selected Second-Generation Antihistamines
| Antihistamine | Time to Peak Plasma Concentration (Tmax) | Elimination Half-Life (t1/2) | Metabolism | Reference |
| This compound | 1-2 hours (onset of action) | Long-lasting (up to 16 h effect) | Influenced by CYP450 | [1][6][11] |
| Ebastine (Carebastine) | - | 10.6 - 12.5 hours | Extensive first-pass to carebastine | [17] |
| Bilastine | - | - | Minimal metabolism | [18] |
| Cetirizine | - | - | Predominantly renal excretion | [19] |
Experimental Protocols
Protocol 1: Histamine-Induced Bronchospasm in Guinea Pigs
-
Objective: To evaluate the protective effect of this compound against histamine-induced bronchoconstriction.
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
-
Procedure:
-
Divide animals into control and treatment groups.
-
Administer the vehicle (e.g., normal saline) to the control group and this compound (at various doses) to the treatment groups, typically via oral gavage, 1 hour before the histamine challenge.
-
Place each guinea pig in a histamine chamber.
-
Expose the animals to a histamine aerosol (e.g., 0.1% histamine dihydrochloride (B599025) solution) generated by a nebulizer.
-
Record the time until the onset of respiratory distress (pre-convulsive dyspnea).
-
The percentage of protection is calculated by comparing the onset time of dyspnea in the treated groups to the control group.
-
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) in Rats
-
Objective: To assess the inhibitory effect of this compound on IgE-mediated allergic reactions.
-
Animals: Male Wistar rats (200-250g).
-
Procedure:
-
Sensitize the rats by intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the dorsal skin.
-
After a sensitization period (e.g., 24-48 hours), administer this compound or vehicle orally.
-
After a specific time (e.g., 1 hour), challenge the rats by intravenous injection of DNP-human serum albumin (HSA) antigen mixed with Evans blue dye.
-
After 30 minutes, euthanize the animals and dissect the skin at the injection sites.
-
Extract the Evans blue dye from the skin lesions using a suitable solvent (e.g., formamide).
-
Quantify the amount of dye extravasation by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
The inhibition of the PCA reaction is calculated as the percentage reduction in dye extravasation in the this compound-treated groups compared to the control group.
-
-
Reference: [1]
Mandatory Visualization
Caption: this compound's mechanism of action as an H1 receptor antagonist.
Caption: Workflow for improving this compound's in-vivo efficacy.
Caption: Troubleshooting flowchart for low this compound efficacy.
References
- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. Lipid Cubic Systems for Sustained and Controlled Delivery of Antihistamine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New antihistamines – perspectives in the treatment of some allergic and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Comprehensive Review of Novel Drug Delivery Systems of Anti-histaminic Drugs - IJPRS [ijprs.com]
- 15. Frontiers | Efficacy and Safety of Bilastine in the Treatment of Allergic Rhinitis: A Systematic Review and Meta-analysis [frontiersin.org]
- 16. Efficacy and safety of bilastine 20 mg compared with cetirizine 10 mg and placebo for the symptomatic treatment of seasonal allergic rhinitis: a randomized, double-blind, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Setastine Technical Support Center: Addressing Experimental Variability
Welcome to the technical support center for Setastine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability in experimental results involving this compound. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation histamine (B1213489) H1 receptor antagonist.[1][2][3] Its primary mechanism of action is the competitive and selective blocking of histamine H1 receptors, which prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms.[2][3] Unlike first-generation antihistamines, this compound has a lower propensity to cross the blood-brain barrier, resulting in a non-sedative profile.[1][4] It has also been suggested to possess anti-inflammatory properties, which may contribute to its therapeutic effects.[3]
Q2: I am observing significant variability in my in vitro assay results with this compound. What are the common contributing factors?
A2: Variability in in vitro assays with any compound, including this compound, can arise from several sources. Key factors to consider include:
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in your experimental buffer can lead to inconsistent effective concentrations.
-
Cell Health and Passage Number: The health, viability, and passage number of your cell line can significantly impact receptor expression levels and cellular responsiveness.
-
Assay Conditions: Variations in temperature, pH, incubation times, and reagent concentrations can all contribute to result variability.
-
Pipetting and Liquid Handling: Inaccurate or inconsistent liquid handling can introduce significant errors, especially in multi-well plate-based assays.
-
Reagent Quality: The quality and consistency of reagents, including cell culture media, buffers, and assay components, are crucial for reproducible results.
Q3: What are the expected pharmacological characteristics of this compound in preclinical models?
A3: Preclinical studies have shown that this compound is a potent and long-acting H1 antagonist with an efficacy similar to clemastine (B1669165) in models like the guinea pig ileum contraction assay.[4] It demonstrates a good oral effectiveness and a long duration of action of up to 16 hours.[4] Notably, it has a significantly weaker affinity for central nervous system (CNS) H1 receptors compared to first-generation antihistamines, which accounts for its non-sedative properties.[4] this compound is highly selective for the H1 receptor, showing no significant anticholinergic, antiadrenergic, or antiserotonergic effects.[1]
Q4: Is there specific quantitative data available for this compound's binding affinity (Ki) or functional potency (IC50/EC50)?
Data Presentation
Table 1: Comparative H1 Receptor Binding Affinities (Ki) of Second-Generation Antihistamines
| Antihistamine | Receptor | Radioligand | Ki (nM) |
| Desloratadine | Histamine H1 | [³H]mepyramine | ~0.4-2.1 |
| Levocetirizine | Histamine H1 | [³H]mepyramine | ~3 |
| Fexofenadine | Histamine H1 | [³H]mepyramine | ~10 |
| Loratadine | Histamine H1 | [³H]mepyramine | ~24 |
| Cetirizine | Histamine H1 | [³H]mepyramine | ~6-10 |
Note: Data compiled from multiple sources. Ki values can vary depending on the experimental conditions and cell system used.
Table 2: Comparative Functional Potency (IC50/EC50) of Second-Generation Antihistamines
| Antihistamine | Assay | Tissue/Cell Line | Potency (nM) |
| Rupatadine | Histamine-induced guinea pig ileum contraction | Guinea Pig Ileum | IC50: 3.8 |
| Cetirizine | Histamine-induced guinea pig ileum contraction | Guinea Pig Ileum | IC50: 90 |
| Loratadine | Histamine-induced guinea pig ileum contraction | Guinea Pig Ileum | IC50: 286 |
| Terfenadine | Histamine-induced guinea pig ileum contraction | Guinea Pig Ileum | IC50: 362 |
Note: Data from comparative studies. Potency values are highly dependent on the specific assay and conditions.
Experimental Protocols & Troubleshooting Guides
Below are detailed methodologies for key experiments used to characterize H1 receptor antagonists like this compound, along with troubleshooting guides to address common sources of variability.
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Diagram: H1 Receptor Binding Assay Workflow
Caption: Workflow for a competitive H1 receptor binding assay.
Troubleshooting Guide: H1 Receptor Binding Assay
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Radioligand sticking to filter plates or tubes. | Pre-treat plates/tubes with a blocking agent (e.g., 0.5% polyethyleneimine). Use low-protein binding plates. |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. | |
| Inadequate washing. | Optimize the number and volume of wash steps to remove unbound radioligand without dislodging the membranes from the filter. | |
| Low Specific Binding | Low receptor density in membrane preparation. | Use a cell line with higher H1 receptor expression or optimize the membrane preparation protocol to enrich for plasma membranes. |
| Degraded radioligand or test compound. | Use fresh, properly stored aliquots of radioligand and this compound. | |
| High Well-to-Well Variability | Inconsistent membrane protein concentration. | Ensure the membrane preparation is homogenous before and during aliquoting into assay wells. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by histamine in cells expressing the H1 receptor.
Diagram: H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling cascade leading to calcium mobilization.
Troubleshooting Guide: Calcium Mobilization Assay
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from compounds or media. | Test for compound autofluorescence at the assay wavelengths. Use phenol (B47542) red-free media for the assay. |
| Unhealthy or dying cells. | Ensure cells are healthy and not overgrown. Use cells within a consistent passage number range. | |
| Dye overload or incomplete dye removal. | Optimize the concentration of the calcium-sensitive dye and the number of wash steps after loading. | |
| Low Signal-to-Background Ratio | Low receptor expression. | Use a cell line with robust H1 receptor expression or consider using a positive allosteric modulator if available. |
| Rapid receptor desensitization. | Minimize the time between agonist addition and signal reading. Ensure the plate reader is set for a rapid kinetic read. | |
| Shift in IC50 Values | Inconsistent incubation times. | Precisely control the pre-incubation time of this compound and the stimulation time with histamine. |
| This compound solubility issues. | Prepare fresh dilutions of this compound for each experiment. Ensure complete dissolution in the vehicle (e.g., DMSO) before diluting in aqueous buffer. |
Guinea Pig Ileum Contraction Assay
This is a classic ex vivo functional assay to assess the antagonism of histamine-induced smooth muscle contraction.
Diagram: Logical Flow for Troubleshooting Guinea Pig Ileum Assay
Caption: Troubleshooting logic for the isolated guinea pig ileum assay.
Troubleshooting Guide: Guinea Pig Ileum Contraction Assay
| Issue | Potential Cause | Recommended Solution |
| No or Weak Contraction to Histamine | Damaged or unhealthy tissue. | Ensure gentle handling of the ileum during dissection and mounting. Use fresh Tyrode's solution and maintain proper aeration. |
| Low tissue sensitivity. | Allow for an adequate equilibration period (at least 30-60 minutes) before starting the experiment. | |
| Spontaneous Contractions or High Baseline | Inadequate equilibration. | Extend the equilibration period and wash the tissue frequently with fresh Tyrode's solution. |
| Mechanical irritation. | Ensure the tissue is mounted with appropriate tension and is not touching the sides of the organ bath. | |
| High Variability Between Tissues | Biological variability. | Use animals from the same source and of a similar age and weight. For each experiment, run a full histamine dose-response curve to normalize the antagonist effect. |
| Inconsistent tissue segment. | Always use the same section of the ileum (e.g., terminal ileum) for all experiments. | |
| Tachyphylaxis (Decreasing Response to Histamine) | Receptor desensitization. | Ensure adequate washing and recovery time between histamine additions. The time cycle should be consistent throughout the experiment. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Setastine Binding Studies
This guide provides troubleshooting advice and frequently asked questions for researchers conducting Setastine binding studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of this compound?
This compound is a second-generation antihistamine that acts as a selective antagonist for the histamine (B1213489) H1 receptor. Its primary binding target in most experimental settings will be this receptor.
Q2: What type of experimental assay is most common for studying this compound binding?
Competitive radioligand binding assays are frequently used to characterize the interaction of unlabeled ligands, like this compound, with their receptors. This typically involves using a radiolabeled form of another H1 antagonist, such as [³H]-mepyramine, and measuring the displacement by increasing concentrations of this compound.
Q3: What are the expected binding affinity (Ki) values for this compound at the H1 receptor?
Reported Ki values for this compound at the histamine H1 receptor can vary based on experimental conditions, but they are generally in the low nanomolar range, indicating a high affinity. For instance, studies have reported Ki values of approximately 1.3 nM and 2.7 nM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high.2. Insufficient washing of filters.3. Binding of radioligand to the filter material. | 1. Use a radioligand concentration at or below its Kd.2. Increase the number and volume of wash steps with ice-cold buffer.3. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). |
| Low or No Specific Binding | 1. Degraded receptor preparation (e.g., membrane fraction).2. Inactive radioligand.3. Incorrect buffer composition (pH, ions). | 1. Prepare fresh membrane fractions and store them properly at -80°C. Perform a protein assay to confirm concentration.2. Check the expiration date of the radioligand and run a quality control check.3. Verify the pH and ionic strength of all buffers. H1 receptor binding is often optimal at a physiological pH of 7.4. |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Inadequate mixing of reagents.3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure consistent technique.2. Vortex all solutions gently before adding them to the assay tubes.3. Use a temperature-controlled incubator or water bath. |
| Atypical Competition Curve Shape | 1. Ligand solubility issues at high concentrations.2. Presence of multiple binding sites with different affinities.3. Assay not at equilibrium. | 1. Check the solubility of this compound in the assay buffer. Consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not affect binding.2. Analyze the data using a two-site binding model.3. Increase the incubation time to ensure equilibrium is reached. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol outlines a typical competitive binding assay to determine the affinity of this compound for the H1 receptor using [³H]-mepyramine as the radioligand.
Materials:
-
Membrane preparation containing the human histamine H1 receptor.
-
[³H]-mepyramine (Radioligand)
-
This compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: High concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and vials
-
Cell harvester and scintillation counter
Methodology:
-
Preparation:
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the [³H]-mepyramine in assay buffer to a working concentration (e.g., 1 nM).
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control or 50 µL of this compound dilution.
-
50 µL of [³H]-mepyramine working solution.
-
100 µL of diluted membrane preparation.
-
-
-
Incubation:
-
Incubate the mixture for 60 minutes at 25°C. Ensure conditions are consistent across all samples.
-
-
Termination and Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM from tubes with Mianserin) from the total binding (CPM from tubes with buffer only).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Decision tree for troubleshooting high non-specific binding.
Caption: Simplified signaling pathway for H1 receptor antagonism by this compound.
Technical Support Center: Enhancing Setastine Potency in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Setastine in cellular assays. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and enhance the potency of this H1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and non-sedative second-generation histamine (B1213489) H1-receptor antagonist.[1] Its primary mechanism of action is to block the H1 receptor, preventing histamine from binding and initiating downstream signaling cascades. This blockade effectively mitigates histamine-mediated responses.
Q2: Which cell lines are suitable for studying this compound's effects on the H1 receptor?
A2: Several commercially available cell lines endogenously express the histamine H1 receptor and are suitable for cellular assays. These include:
-
U-373 MG: A human astrocytoma cell line.
-
HeLa: A human cervical cancer cell line.
-
HT-29: A human colon adenocarcinoma cell line.
-
Human Umbilical Vein Endothelial Cells (HUVEC): Primary cells that are a relevant model for vascular biology.
It is important to note that the level of H1 receptor expression can vary between cell lines and even with passage number, which can influence experimental outcomes.
Q3: What are the typical downstream signaling pathways activated by the H1 receptor?
A3: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, this initiates a signaling cascade involving:
-
Phospholipase C (PLC) activation.
-
Production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Release of intracellular calcium (Ca2+) from the endoplasmic reticulum.
Therefore, a common method to assess H1 receptor activation and its antagonism by compounds like this compound is to measure changes in intracellular calcium levels.
Troubleshooting Guide
This guide addresses common issues that may arise during cellular assays with this compound, providing potential causes and actionable solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Observed Potency (High IC50) | Compound Stability and Solubility: this compound hydrochloride may have limited stability or solubility in your cell culture medium, leading to a lower effective concentration. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment. - Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. - Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to this compound, reducing its free concentration and apparent potency. | - Reduce the serum concentration in your assay medium or perform the assay in serum-free medium, if your cells can tolerate it. - Be aware that antihistamines can bind to serum proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP).[1] | |
| Low H1 Receptor Expression: The cell line you are using may have low endogenous expression of the H1 receptor. Expression levels can also decrease with high cell passage numbers. | - Use a cell line known to have robust H1 receptor expression. - Use low-passage number cells for your experiments. - Consider transiently or stably overexpressing the H1 receptor in your cell line. | |
| Suboptimal Assay Conditions: The pH of the assay buffer or incubation time may not be optimal for this compound binding. | - Optimize the pH of your assay buffer. Some antihistamines show pH-dependent binding. - Perform a time-course experiment to determine the optimal incubation time for this compound to reach equilibrium with the receptor. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable responses. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for cell seeding to minimize variations. |
| Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions, leading to variability. | - Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead. | |
| Compound Precipitation: The compound may be precipitating out of solution at higher concentrations. | - Visually inspect your assay plates under a microscope for any signs of precipitation. - Test the solubility of this compound in your final assay medium at the highest concentration used. | |
| Unexpected Cellular Effects | Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular targets. | - Perform a dose-response curve to identify a concentration range where the effects are specific to H1 receptor antagonism. - Compare the effects of this compound with other known H1 antagonists. |
| Cytotoxicity: High concentrations of this compound or the vehicle (e.g., DMSO) may be toxic to the cells, confounding the results of functional assays. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and the vehicle for your cell line. |
Enhancing this compound Potency
While directly increasing the intrinsic potency of a compound is not possible, the apparent potency in a cellular assay can be enhanced through several strategies:
-
Optimize Assay Conditions: As detailed in the troubleshooting guide, optimizing factors like serum concentration, pH, and incubation time can significantly improve the observed potency of this compound.
-
Synergistic Combinations: In certain contexts, particularly in cancer research, H1 antihistamines have shown synergistic effects when combined with other therapeutic agents. For example, some studies suggest that H1 antihistamines can enhance the efficacy of immunotherapy by modulating the tumor microenvironment. Exploring combinations of this compound with other compounds relevant to your research area may reveal synergistic enhancements of its effects.
Quantitative Data
Table 1: IC50 Values of Various Compounds in Target Cell Lines (for reference)
| Compound | Cell Line | Assay | IC50 |
| Thiolutin | HUVEC | Adhesion to vitronectin | 0.83 µM |
| Compound 1 | HeLa | Cytotoxicity | 5 µM |
| Compound 4 | HeLa | Cytotoxicity | 2 µM |
| Cisplatin | HT-29 | Cytotoxicity | 6.3 µM |
| Ebastine | Various Cancer Lines | Growth Inhibition | < 12 µM |
Note: This table is for comparative purposes only. The IC50 of this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Calcium Flux Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
H1 receptor-expressing cells (e.g., U-373 MG, HeLa, HT-29, or HUVEC)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
This compound hydrochloride
-
Histamine
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in HBSS to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Prepare a solution of histamine in HBSS at a concentration that elicits a submaximal response (EC80), which should be determined in a separate experiment.
-
-
Assay:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (HBSS with the same final concentration of DMSO).
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to record fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) over time.
-
After establishing a baseline fluorescence reading for a few seconds, inject the histamine solution into the wells.
-
Continue recording the fluorescence for at least 60 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
This protocol provides a general method to assess the stability of this compound in cell culture medium over time using HPLC-MS.
Materials:
-
This compound hydrochloride
-
Cell culture medium (with and without serum)
-
DMSO
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare two sets of your cell culture medium: one with your standard serum concentration and one without serum.
-
Spike the this compound stock solution into both types of media to a final concentration of 10 µM.
-
-
Incubation and Sampling:
-
Aliquot 1 mL of each this compound-spiked medium into triplicate wells of a 24-well plate or into separate microcentrifuge tubes.
-
Immediately collect a 100 µL aliquot from each replicate for the time 0 (T=0) measurement.
-
Incubate the plates/tubes at 37°C in a humidified incubator with 5% CO2.
-
Collect 100 µL aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours).
-
-
Sample Processing:
-
For samples containing serum, precipitate the proteins by adding three volumes of a cold organic solvent (e.g., acetonitrile) to each aliquot.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. Samples in serum-free medium may not require this step.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low potency of this compound in cellular assays.
Caption: A streamlined workflow for determining the IC50 of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Setastine
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and minimizing the off-target effects of Setastine in experimental settings.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation antihistamine that acts as a potent and highly selective antagonist of the histamine (B1213489) H1 receptor.[1] Its primary mechanism involves competitively blocking the binding of histamine to H1 receptors, thereby preventing the downstream signaling that leads to allergic and inflammatory responses.[1]
Q2: What are the known off-target effects of this compound?
Studies have shown that this compound has a favorable off-target profile. It has been reported to have no detectable antiserotonergic, anticholinergic, and antiadrenergic effects.[1] Compared to first-generation antihistamines, it exhibits significantly weaker central nervous system (CNS) depressant activity due to its limited ability to cross the blood-brain barrier.[1]
Q3: How does the selectivity of this compound compare to other antihistamines?
While specific quantitative binding data for this compound across a wide range of receptors is limited in publicly available literature, its classification as a second-generation antihistamine implies a higher selectivity for the H1 receptor compared to first-generation agents. For reference, the table below provides a comparative overview of the binding affinities (Ki in nM) for other second-generation antihistamines at various receptors. Lower Ki values indicate higher affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Second-Generation Antihistamines
| Receptor | Cetirizine | Loratadine | Fexofenadine |
| Histamine H1 | ~6 | >1000 | ~10 |
| Muscarinic M1 | >10,000 | >10,000 | >10,000 |
| Alpha-1 Adrenergic | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT2A | >10,000 | >10,000 | >10,000 |
Note: This data is provided for comparative purposes to illustrate the general selectivity profile of second-generation antihistamines. The actual binding affinities of this compound may vary.
Q4: What are the potential cardiovascular off-target effects of this compound?
Some earlier second-generation antihistamines were associated with cardiotoxicity due to the blockade of the hERG potassium channel, leading to QT prolongation. However, studies on this compound have shown no cardiovascular effects in animal models.[1] Generally, most newer second-generation antihistamines have an excellent cardiovascular safety profile.[2][3][4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially related to off-target effects.
Problem 1: Unexpected or inconsistent cellular phenotype observed.
| Possible Cause | Troubleshooting Steps |
| Off-target effects at high concentrations | 1. Conduct a dose-response curve: Determine the minimal effective concentration of this compound required to achieve H1 receptor antagonism in your experimental system. Using the lowest effective concentration can help minimize potential off-target effects. 2. Review literature for similar compounds: Investigate if other second-generation antihistamines have reported off-target effects that could explain the observed phenotype. |
| Cell line specific effects | 1. Characterize your cell line: Confirm the expression of the H1 receptor in your cell line using techniques like qPCR or Western blot. 2. Use a control cell line: If possible, use a cell line that does not express the H1 receptor to distinguish between on-target and off-target effects. |
| Compound purity | Verify the purity of your this compound sample: Impurities in the compound could be responsible for the unexpected effects. |
Problem 2: Results are not consistent with H1 receptor blockade.
| Possible Cause | Troubleshooting Steps |
| Indirect effects of H1 receptor signaling | Map the signaling pathway: The observed effect might be a downstream consequence of H1 receptor blockade that is not immediately obvious. Review the H1 receptor signaling pathway to identify potential indirect effects. |
| Presence of other histamine receptors | Use specific antagonists for other histamine receptors (H2, H3, H4): Co-treatment with other specific histamine receptor antagonists can help to rule out the involvement of these receptors. |
| Experimental artifact | Include appropriate controls: - Vehicle control: To control for the effects of the solvent used to dissolve this compound. - Positive control: Use a known H1 receptor agonist (e.g., histamine) to confirm that the H1 receptor signaling pathway is functional in your system. - Negative control: Use an inactive compound structurally similar to this compound, if available. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding Affinity
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a suspected off-target receptor.
Objective: To quantify the binding affinity of this compound to a specific non-H1 receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and a range of concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand for the target receptor).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Calcium Flux Assay to Assess Functional Off-Target Activity
This protocol describes a cell-based functional assay to determine if this compound has agonist or antagonist activity at a Gq-coupled receptor.
Objective: To assess the functional effect of this compound on intracellular calcium mobilization mediated by a specific GPCR.
Materials:
-
A cell line stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound hydrochloride.
-
A known agonist for the target receptor.
-
A fluorescence plate reader with an injection module.
Methodology:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Compound Addition:
-
Agonist mode: Add varying concentrations of this compound to the wells and measure the fluorescence signal over time. An increase in fluorescence indicates agonist activity.
-
Antagonist mode: Pre-incubate the cells with varying concentrations of this compound, and then add a known agonist for the receptor at a concentration that gives a submaximal response (EC80). A decrease in the agonist-induced fluorescence signal indicates antagonist activity.
-
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound(s) using a fluorescence plate reader.
-
Data Analysis:
-
Agonist mode: Plot the change in fluorescence against the logarithm of the this compound concentration to determine the EC50 value.
-
Antagonist mode: Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac safety of second-generation H1 -antihistamines when updosed in chronic spontaneous urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular safety of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular safety of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate controls for Setastine experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls and troubleshooting common issues in experiments involving Setastine, a potent H1 receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary mechanism of action of this compound that I should consider when designing my experiments?
A1: this compound is a second-generation antihistamine that acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1] Its primary mechanism is the competitive blockade of these receptors, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses.[2][3] This blockade inhibits effects such as smooth muscle contraction and increased vascular permeability.[4] Additionally, some evidence suggests that this compound may possess anti-inflammatory properties by stabilizing mast cells, which would inhibit the release of histamine and other inflammatory mediators.[2]
Q2: What are the essential positive and negative controls for an in vitro experiment investigating this compound's effect on H1 receptor signaling?
A2: Proper controls are crucial for validating your experimental results. Here are the recommended controls for an in vitro H1 receptor signaling assay, such as an intracellular calcium mobilization assay:
-
Positive Controls:
-
Histamine: As the natural agonist for the H1 receptor, histamine is the ideal positive control to ensure the cells are responsive and the signaling pathway is intact.[5] A dose-response curve for histamine should be generated to determine the EC50 (the concentration that elicits 50% of the maximal response).
-
Another known H1 Antagonist: Using a well-characterized H1 antagonist, such as Mepyramine or Clemastine, serves as a reference compound to compare the potency and efficacy of this compound.[1]
-
-
Negative Controls:
-
Vehicle Control: This is the solvent used to dissolve this compound and other compounds (e.g., DMSO, saline). This control is essential to ensure that the vehicle itself does not have any effect on the experimental outcome.
-
Untreated Cells: This sample of cells is not exposed to any treatment and provides the baseline response of the assay.
-
Q3: I am performing an intracellular calcium mobilization assay to assess this compound's activity. What are some common issues and how can I troubleshoot them?
A3: Intracellular calcium assays using fluorescent indicators are powerful but can be prone to artifacts. Here’s a troubleshooting guide:
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence | Autofluorescence from cells or media components (e.g., phenol (B47542) red, serum). | Use phenol red-free media and consider reducing serum concentration during the assay. Measure autofluorescence from an unstained cell sample and subtract it from the experimental values.[6][7] |
| Signal photobleaching (fading signal) | Excessive exposure to excitation light. | Reduce the intensity and duration of the excitation light. Use an antifade reagent if applicable.[3][7] |
| No response to histamine (positive control) | Low H1 receptor expression in the cell line. | Verify H1 receptor expression using techniques like qPCR or Western blot. Use a cell line known to express high levels of the H1 receptor (e.g., HEK293 or CHO cells stably transfected with the human H1 receptor). |
| Problems with the calcium indicator dye loading. | Ensure the dye is not expired and has been stored correctly. Optimize dye concentration and incubation time. Wash cells thoroughly after loading to remove extracellular dye. | |
| High variability between replicates | Inconsistent cell seeding density or compound addition. | Ensure uniform cell seeding in all wells. Use automated liquid handling for precise compound addition. |
| Mechanical stress on cells during compound addition. | Adjust the speed and height of the pipette tip during compound addition to minimize cell disturbance. |
Q4: What are appropriate controls for in vivo studies with this compound, such as a passive cutaneous anaphylaxis (PCA) model in rats?
A4: In a PCA model, where you assess the inhibition of an allergic skin reaction, the following controls are recommended:
-
Positive Control:
-
Sensitized and Challenged (No Treatment): This group receives the sensitizing antibody and the antigen challenge to demonstrate the full allergic response.
-
Another known Antihistamine: Administering a known effective antihistamine allows for a comparison of this compound's in vivo efficacy.
-
-
Negative Controls:
-
Vehicle Control: This group receives the vehicle in which this compound is dissolved to account for any effects of the vehicle on the allergic reaction.
-
Sensitized but not Challenged: This group receives the sensitizing antibody but not the antigen challenge to show that the antibody injection alone does not cause a reaction.
-
Challenged but not Sensitized: This group receives the antigen challenge without prior sensitization to demonstrate that the antigen itself is not causing a non-specific inflammatory response.
-
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Compound | Assay Type | Typical Concentration Range | Purpose |
| This compound | Intracellular Calcium Mobilization | 1 nM - 10 µM | To determine the IC50 (inhibitory concentration) |
| Histamine | Intracellular Calcium Mobilization | 1 nM - 100 µM | To determine the EC50 (effective concentration) as a positive control |
| Mepyramine | Intracellular Calcium Mobilization | 1 nM - 1 µM | Positive control antagonist |
| This compound | Guinea Pig Ileum Contraction | 10 nM - 1 µM | To assess antagonism of histamine-induced contraction |
| Histamine | Guinea Pig Ileum Contraction | 1 nM - 10 µM | To induce contraction (positive control) |
Note: These are starting recommendations. The optimal concentrations may vary depending on the specific cell line, tissue preparation, and experimental conditions. A dose-response curve should always be performed to determine the optimal concentrations for your specific system.
Experimental Protocols
Key Experiment 1: In Vitro Intracellular Calcium Mobilization Assay
Objective: To determine the inhibitory effect of this compound on histamine-induced intracellular calcium increase in cells expressing the H1 receptor.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human H1 receptor in black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
-
Washing: Gently wash the cells twice with the buffered salt solution to remove extracellular dye.
-
Compound Incubation (Antagonist Mode): Add varying concentrations of this compound (or positive/negative controls) to the wells and incubate for 15-30 minutes.
-
Histamine Challenge: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading for 10-20 seconds. Then, add a pre-determined concentration of histamine (typically the EC80) to all wells except the negative controls.
-
Data Acquisition: Immediately after histamine addition, continuously measure the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition by this compound compared to the histamine-only control. Determine the IC50 value of this compound by fitting the data to a dose-response curve.
Key Experiment 2: Ex Vivo Guinea Pig Ileum Contraction Assay
Objective: To assess the ability of this compound to antagonize histamine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and cleaned.[2]
-
Mounting: The ileum segment is mounted in an organ bath containing Tyrode's solution at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2). One end is attached to a fixed point, and the other to an isotonic force transducer.[1]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for 30-60 minutes, with washes every 15 minutes.[1]
-
Histamine Concentration-Response Curve: A cumulative concentration-response curve for histamine is generated by adding increasing concentrations to the organ bath and recording the contractile response.
-
This compound Incubation: The tissue is washed to return to baseline. This compound is then added to the organ bath and incubated for a set period (e.g., 20-30 minutes).
-
Second Histamine Curve: In the presence of this compound, a second cumulative concentration-response curve for histamine is generated.
-
Data Analysis: The antagonistic effect of this compound is determined by the rightward shift of the histamine concentration-response curve. The pA2 value, a measure of antagonist potency, can be calculated.
Mandatory Visualizations
References
Technical Support Center: Central Nervous System (CNS) Side Effects of Second-ageneration Antihistamines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of potential Central Nervous System (CNS) side effects of second-generation antihistamines.
Frequently Asked Questions (FAQs)
Q1: Why do some second-generation antihistamines still have the potential for CNS side effects?
While second-generation antihistamines were designed to have a lower propensity for CNS side effects compared to their first-generation counterparts, inter-drug differences exist.[1] The potential for CNS effects is primarily determined by two factors:
-
Blood-Brain Barrier (BBB) Penetration: Second-generation antihistamines are generally more lipophobic and are substrates of efflux transporters like P-glycoprotein (Pgp) at the BBB, which actively removes them from the CNS.[2][3] However, the efficiency of this efflux can vary between drugs.
-
Histamine (B1213489) H1 Receptor Occupancy in the Brain: Even with limited BBB penetration, some molecules can still occupy H1 receptors in the brain.[4] Sedation and cognitive impairment are generally associated with higher levels of H1 receptor occupancy.[4][5]
Q2: What are the key experimental methods to assess the CNS side effect potential of a second-generation antihistamine?
A multi-faceted approach is recommended, combining in vitro, in vivo, and human studies:
-
In Vitro P-glycoprotein (Pgp) Substrate Assay: To determine if the compound is a substrate for the Pgp efflux pump.[2][3]
-
In Situ Brain Perfusion: An in vivo technique in animal models to quantify the rate of BBB penetration.[2]
-
Positron Emission Tomography (PET) Imaging: Considered the gold standard for quantifying H1 receptor occupancy in the human brain.[4][5][6]
-
Electroencephalogram (EEG) and Evoked Potentials (EPs): To objectively measure changes in brain electrical activity and cognitive processing speed.[7][8][9]
-
Psychomotor and Cognitive Performance Tests: A battery of tests to assess functions like reaction time, attention, and memory.[1][10]
-
Driving Simulation Studies: To evaluate the impact on complex tasks requiring sustained attention and coordination.[11][12][13]
Q3: Is there a threshold for H1 receptor occupancy that predicts CNS side effects?
While not an absolute rule, studies suggest that H1 receptor occupancy below 20% is associated with a low incidence of CNS side effects.[5] In contrast, first-generation antihistamines can exhibit occupancy rates of 70% or higher.[14][15]
Q4: Can plasma concentration of an antihistamine predict its CNS side effects?
Not always. For some antihistamines, like (+)-chlorpheniramine, there is a significant correlation between plasma concentration and H1 receptor occupancy.[4][5] However, for others, such as the active metabolite of terfenadine (B1681261) or carebastine (B24193) (from ebastine), this correlation is not observed, suggesting that plasma levels alone are not a reliable predictor of CNS effects.[4][15]
Troubleshooting Guides
Positron Emission Tomography (PET) Imaging for H1 Receptor Occupancy
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in baseline Binding Potential (BP) across subjects. | - Differences in endogenous histamine levels.- Individual variations in H1 receptor density.- Subject motion during the scan. | - Ensure subjects are in a resting state before and during the scan.- Implement robust head motion correction algorithms during image processing.- Increase the number of subjects to improve statistical power. |
| Low or no displacement of the radioligand (e.g., [11C]doxepin) after drug administration. | - The investigational drug has very low or no affinity for H1 receptors.- The dose of the investigational drug is too low to cause significant receptor occupancy.- Poor BBB penetration of the investigational drug. | - Confirm H1 receptor binding affinity with in vitro assays.- Perform dose-ranging studies.- Correlate with data from BBB penetration studies (e.g., in situ brain perfusion). |
| Unexpectedly high H1 receptor occupancy for a supposedly non-sedating antihistamine. | - The drug may have higher BBB penetration than anticipated.- The drug might inhibit the radioligand's metabolism, increasing its availability.- Off-target binding of the radioligand. | - Review in vitro Pgp substrate data and in vivo BBB penetration data.- Conduct metabolite analysis of the radioligand in the presence of the investigational drug.- Utilize a different radioligand with a more specific binding profile if available. |
| Carryover effect from the radioligand in successive PET scans. | Slow clearance of the radioligand from the brain. | - Develop and apply a correction method that accounts for the plasma concentration and in vivo dissociation constant (Kd) of the radioligand.[16] |
In Situ Brain Perfusion Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in brain uptake of the test compound. | - Instability of the perfusion pressure or flow rate.- Leakage of the perfusate into the systemic circulation.- Inconsistent surgical procedure. | - Use a high-precision perfusion pump and monitor pressure continuously.- Ensure complete ligation of relevant arteries to isolate cerebral circulation.- Standardize the surgical protocol and ensure adequate training of personnel. |
| Discrepancy between in vitro Pgp substrate results and in vivo brain penetration. | - The compound is a substrate for other efflux transporters at the BBB.- In vivo protein binding differences.- The in vitro system does not fully recapitulate the in vivo BBB environment. | - Test for interaction with other relevant transporters (e.g., BCRP).- Measure the unbound fraction of the drug in plasma and perfusate.- Consider using more complex in vitro models (e.g., co-culture systems). |
Data Presentation
Table 1: Brain Histamine H1 Receptor Occupancy of Various Antihistamines Measured by PET
| Antihistamine | Dose | Mean H1 Receptor Occupancy (%) | Generation | Reference(s) |
| First Generation | ||||
| d-Chlorpheniramine | 2 mg | 76.8 ± 4.2 | First | [5] |
| (+)-Chlorpheniramine | 2 mg | ~50 | First | [4][6] |
| (+)-Chlorpheniramine | 6 mg | ≥50 | First | [4][6] |
| Diphenhydramine (B27) | 50 mg | 30 - 80 | First | [17] |
| Second Generation | ||||
| Epinastine | 20 mg | 13.2 ± 18.5 | Second | [5] |
| Ebastine | 10 mg | ~10 | Second | [4][6] |
| Terfenadine | 60 mg | 17.2 ± 14.2 | Second | [15] |
| Cetirizine | 20 mg | 20 - 50 | Second | [18] |
| Cetirizine | (Therapeutic Dose) | 5 - 20 | Second | [17] |
| Fexofenadine | 60 mg | -8.0 | Second | [19] |
| Levocetirizine | 5 mg | 8.1 | Second | [19] |
Note: Negative occupancy values are within the range of test-retest variability and indicate no significant occupancy.
Table 2: Impact of Antihistamines on Driving Performance (Standard Deviation of Lateral Position - SDLP)
| Antihistamine | Dose | Change in SDLP (cm) vs. Placebo | Comparison to Blood Alcohol Concentration (BAC) | Reference(s) |
| Triprolidine | 10 mg | +2.6 | Equivalent to ~0.05% BAC | [11] |
| Diphenhydramine | 50 mg | Significant Impairment | Impairment greater than 0.1% BAC | [13][20] |
| Fexofenadine | 60 mg | No Significant Impairment | No significant impairment | [11][13] |
| Levocetirizine | 5 mg | No Driving Impairment | No significant impairment | [11] |
| Desloratadine | 5 mg | No Driving Impairment | No significant impairment | [11] |
| Cetirizine | (Therapeutic Dose) | May cause mild impairment | Dependent on dose | [11][14] |
Experimental Protocols
Protocol 1: Positron Emission Tomography (PET) for H1 Receptor Occupancy
Objective: To quantify the occupancy of histamine H1 receptors in the human brain by a second-generation antihistamine.
Methodology:
-
Subject Recruitment: Enroll healthy volunteers. Obtain informed consent. Screen for any contraindications to PET imaging or the study drug.[6][19]
-
Study Design: A double-blind, placebo-controlled, crossover design is optimal.[19] Each subject undergoes PET scans under baseline (placebo) and drug conditions.
-
Radioligand: [11C]doxepin is a commonly used and validated radioligand for H1 receptors.[5][6][19]
-
Drug Administration: Administer a single oral dose of the investigational antihistamine or placebo. The timing of the PET scan should coincide with the expected peak plasma concentration (Tmax) of the drug.[6]
-
PET Scan Procedure:
-
Data Analysis:
-
Reconstruct PET images and co-register with individual MRI scans for anatomical reference.
-
Define regions of interest (ROIs) in H1-receptor-rich areas (e.g., frontal cortex, temporal cortex, cingulate gyrus) and a reference region with negligible H1 receptor density (e.g., cerebellum).[6][17]
-
Calculate the binding potential (BP) in each ROI. A common method is graphical analysis.[4][6]
-
Calculate H1 receptor occupancy (H1RO) using the following formula: H1RO (%) = [(BP_baseline - BP_drug) / BP_baseline] x 100
-
Protocol 2: Driving Simulation Study
Objective: To assess the impact of a second-generation antihistamine on driving performance in a controlled environment.
Methodology:
-
Subject Recruitment: Recruit healthy, licensed drivers.[13]
-
Study Design: A double-blind, placebo-controlled, multi-way crossover design is recommended, often including a positive control (e.g., a first-generation antihistamine like diphenhydramine or alcohol).[12][13]
-
Driving Simulator: Utilize a high-fidelity driving simulator capable of measuring key performance indicators.[12][13]
-
Drug Administration: Administer a single dose of the investigational drug, placebo, and positive control. Testing should occur at time points corresponding to expected peak drug effects.
-
Driving Tasks:
-
Lane Tracking: The primary task is to maintain a stable position within a driving lane. The key metric is the Standard Deviation of Lateral Position (SDLP), which measures weaving.[11]
-
Car Following: Subjects are instructed to maintain a constant distance from a lead vehicle that varies its speed.[20]
-
Brake Reaction Time: Measure the time taken to brake in response to unexpected events (e.g., a pedestrian stepping onto the road).[12]
-
-
Data Analysis: Compare the mean SDLP, variability in following distance, and brake reaction time across the different treatment conditions. Statistical analysis (e.g., ANOVA) is used to determine significant differences.
Mandatory Visualizations
Caption: Logical relationship of factors contributing to CNS side effects.
Caption: Workflow for assessing CNS side effect potential.
References
- 1. Central Nervous System Effects of the Second-Generation Antihistamines Marketed in Japan -Review of Inter-Drug Differences Using the Proportional Impairment Ratio (PIR)- - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the First and Second Generation Antihistamines Brain Penetration and Role of P-Glycoprotein - ProQuest [proquest.com]
- 4. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): A comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positron emission tomographic study of central histamine H1-receptor occupancy in human subjects treated with epinastine, a second-generation antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): a comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the EEG changes during the combined ingestion of alcohol and H1-antihistamines by using the wavelet transform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Central nervous system effects of antihistamines on evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. H1 antihistamines and driving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. H1 antihistamines and driving - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. All antihistamines cross blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of receptor occupancy in the presence of mass dose: [11C]GSK189254 PET imaging of histamine H3 receptor occupancy by PF-03654746 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. publications.aap.org [publications.aap.org]
- 19. Brain histamine H1 receptor occupancy measured by PET after oral administration of levocetirizine, a non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. clinician.nejm.org [clinician.nejm.org]
- 21. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Setastine's Efficacy in the Landscape of Second-Generation Antihistamines: A Comparative Analysis
A comprehensive review of available data on the efficacy of setastine compared to other prominent second-generation antihistamines reveals a notable gap in directly comparable, quantitative clinical evidence. While preclinical data positions this compound as a potent H1 receptor antagonist, a lack of published human clinical trial data, particularly concerning histamine-induced wheal and flare inhibition, prevents a direct quantitative comparison with established drugs such as cetirizine, loratadine, fexofenadine, and bilastine.
This guide synthesizes the available preclinical information for this compound and presents a comparative analysis of leading second-generation antihistamines, supported by experimental data and detailed methodologies, to provide a framework for understanding their relative efficacy.
Histamine (B1213489) H1 Receptor Binding Affinity
The primary mechanism of action for antihistamines is the competitive antagonism of the histamine H1 receptor. The binding affinity of a drug to this receptor is a key indicator of its potency. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Antihistamine | H1 Receptor Binding Affinity (Ki) (nM) |
| This compound | Data not available in published literature |
| Cetirizine | ~2-10 |
| Loratadine | ~1.5-5 |
| Fexofenadine | ~10 |
| Bilastine | ~44 |
Note: Ki values can vary between studies due to different experimental conditions.
Inhibition of Histamine-Induced Wheal and Flare
A crucial in vivo measure of an antihistamine's efficacy is its ability to inhibit the wheal (swelling) and flare (redness) response following an intradermal histamine challenge. This test provides valuable information on the drug's potency, onset of action, and duration of effect.
| Antihistamine | Onset of Action (Wheal & Flare Inhibition) | Duration of Action |
| This compound | Data not available in published human studies | Up to 16 hours (preclinical data)[1] |
| Cetirizine | 1-2 hours | >24 hours |
| Loratadine | 1-3 hours | >24 hours |
| Fexofenadine | 1-2 hours | 12-24 hours |
| Bilastine | 1 hour | >24 hours |
Experimental Protocols
Histamine H1 Receptor Binding Assay (In Vitro)
This assay quantifies the affinity of a drug for the histamine H1 receptor.
Objective: To determine the inhibition constant (Ki) of the test compound for the H1 receptor.
Methodology:
-
Preparation of Receptor Source: Membranes from cells expressing the histamine H1 receptor (e.g., cultured cell lines or animal brain tissue) are prepared.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [3H]-mepyramine).
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test antihistamine.
-
Separation and Quantification: The bound and free radioligand are separated (e.g., by filtration), and the radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Histamine-Induced Wheal and Flare Test (In Vivo)
This clinical pharmacology model assesses the in vivo efficacy of an antihistamine.
Objective: To measure the ability of a test antihistamine to suppress the cutaneous reaction to histamine.
Methodology:
-
Subject Selection: Healthy volunteers or patients with a history of allergic rhinitis are recruited.
-
Baseline Measurement: A baseline skin reaction is established by intradermal injection or skin prick with a standardized histamine solution. The resulting wheal and flare areas are measured.
-
Drug Administration: Subjects are administered a single dose of the test antihistamine or placebo in a randomized, double-blind manner.
-
Post-Dose Challenge: At specific time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours), the histamine challenge is repeated at a different skin site.
-
Measurement and Analysis: The wheal and flare areas are measured at each time point. The percentage inhibition of the wheal and flare areas compared to baseline and placebo is calculated to determine the efficacy, onset, and duration of action of the antihistamine.
Histamine H1 Receptor Signaling Pathway
The binding of histamine to its H1 receptor initiates a cascade of intracellular events leading to the classic symptoms of an allergic reaction. Second-generation antihistamines act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and thereby blocking this signaling pathway.
Conclusion
This compound hydrochloride is a potent H1-receptor antagonist with a promising preclinical profile, suggesting it is a non-sedative and long-acting antihistamine.[1] However, the absence of publicly available, direct comparative clinical data, particularly from human wheal and flare studies, makes a definitive efficacy comparison with other second-generation antihistamines challenging. For researchers and drug development professionals, this highlights a data gap that could be addressed through further clinical investigation. The established second-generation antihistamines, such as cetirizine, loratadine, fexofenadine, and bilastine, have well-documented efficacy profiles supported by extensive clinical data, providing a solid benchmark for the evaluation of new chemical entities in this therapeutic class.
References
A Comparative Analysis of Setastine and Clemastine for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological and clinical profiles of two distinct antihistamines, Setastine and Clemastine (B1669165), supported by experimental data and methodologies.
This guide provides a comprehensive comparison of this compound and Clemastine, two histamine (B1213489) H1 receptor antagonists. While both are effective in managing allergic conditions, they exhibit significant differences in their pharmacological profiles, particularly concerning receptor selectivity and central nervous system effects. This analysis is intended for researchers, scientists, and professionals in the field of drug development to inform further study and therapeutic application.
Pharmacological Profile: A Tale of Two Generations
This compound is classified as a second-generation antihistamine, whereas Clemastine is a first-generation agent. This distinction is primarily based on their differing abilities to cross the blood-brain barrier and their selectivity for the H1 receptor.
This compound is a potent and highly selective H1 receptor antagonist.[1] Preclinical studies have demonstrated that it possesses no significant anticholinergic, antiadrenergic, or antiserotonergic effects.[1] Its limited penetration of the blood-brain barrier contributes to a lower incidence of sedative side effects compared to first-generation antihistamines.[1]
Clemastine , conversely, is a well-established first-generation antihistamine known for its pronounced sedative and anticholinergic properties.[2] While an effective H1 receptor antagonist, its lack of receptor selectivity leads to a broader range of side effects.
Quantitative Comparison of Pharmacological Properties
| Parameter | This compound | Clemastine | Reference |
| Drug Class | Second-Generation Antihistamine | First-Generation Antihistamine | [1][2] |
| Mechanism of Action | Selective H1 Receptor Antagonist | H1 Receptor Antagonist | [1] |
| Anticholinergic Activity | None reported | Present | [1] |
| Antiserotonergic Activity | None reported | Not a primary mechanism | [1] |
| Antiadrenergic Activity | None reported | Not a primary mechanism | [1] |
Table 1: Comparative Pharmacodynamic Profile
| Parameter | This compound | Clemastine | Reference |
| H1 Receptor Binding Affinity (pIC50) | Data not available | 9.38 (equivalent to IC50 of 0.42 nM) | |
| CNS H1 Receptor Affinity | Significantly weaker than Clemastine | Higher than this compound | [1] |
| Duration of Action | Up to 16 hours | Data not available | [1] |
| Oral Effectiveness | Good | Good | [1][3] |
| Peak Plasma Concentration (Oral) | Data not available | 2-3 hours | [3] |
Table 2: Receptor Affinity and Pharmacokinetic Profile
| Side Effect | This compound | Clemastine | Reference |
| Sedation | Mildly sedating | Sedating | [1][2] |
| CNS Depressant Activity | Much weaker than Clemastine | Present | [1] |
| "Psychic" Side Effects | Fewer reported than Clemastine | More frequently reported | |
| Anticholinergic Side Effects (e.g., dry mouth) | Not reported as a primary effect | Common | |
| Cardiovascular Effects | No effects observed in preclinical studies | Not reported as a primary effect | [1] |
Table 3: Comparative Side Effect Profile
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.
Caption: Experimental Workflow for H1 Receptor Binding Assay.
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.
1. Membrane Preparation:
-
Source: Guinea-pig cerebellum or cell lines (e.g., HEK293) recombinantly expressing the human H1 receptor.
-
Procedure: Homogenize the tissue or cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
Radioligand: [³H]-mepyramine, a well-characterized H1 receptor antagonist.
-
Procedure: A fixed concentration of [³H]-mepyramine is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or Clemastine).
-
Controls:
-
Total binding: Membranes and [³H]-mepyramine only.
-
Non-specific binding: Membranes, [³H]-mepyramine, and a high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin) to saturate the receptors.
-
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
3. Data Analysis:
-
Specific binding: Calculated by subtracting non-specific binding from total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-mepyramine is determined by non-linear regression analysis of the competition binding curve.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vitro Anticholinergic Activity Assay (Functional Assay)
This protocol describes a functional assay to assess the anticholinergic activity of a test compound by measuring its ability to inhibit muscarinic receptor-mediated smooth muscle contraction.
1. Tissue Preparation:
-
Source: Guinea-pig ileum or trachea, which contain muscarinic receptors that mediate smooth muscle contraction.
-
Procedure: A segment of the tissue is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The tissue is connected to an isometric force transducer to record contractions.
2. Experimental Procedure:
-
Stabilization: The tissue is allowed to equilibrate under a resting tension for a period of time.
-
Control Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with the test compound (this compound or Clemastine) for a specific period to allow for receptor binding.
-
Post-incubation Response: A second cumulative concentration-response curve for the muscarinic agonist is generated in the presence of the test compound.
3. Data Analysis:
-
Schild Analysis: The antagonistic potency of the test compound is determined by Schild analysis. The dose-ratio (the ratio of the agonist concentration required to produce a half-maximal response in the presence and absence of the antagonist) is calculated for different concentrations of the antagonist. A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the logarithm of the antagonist concentration.
-
pA2 Value: The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is determined from the Schild plot. A higher pA2 value indicates greater antagonistic potency.
Conclusion
The comparative analysis of this compound and Clemastine highlights the evolution of antihistamine development. This compound, as a second-generation agent, offers a more targeted therapeutic approach with a significantly improved side effect profile, particularly concerning sedation and anticholinergic effects. This is attributed to its high selectivity for the peripheral H1 receptor and poor penetration of the blood-brain barrier. Clemastine remains an effective antihistamine but its use is associated with a greater burden of side effects due to its first-generation properties.
For researchers and drug development professionals, the distinct profiles of these two agents underscore the importance of receptor selectivity and pharmacokinetic properties in optimizing therapeutic outcomes and minimizing adverse effects in the development of new anti-allergic and other therapeutic agents. Further head-to-head clinical trials with robust, quantitative endpoints would be beneficial to more precisely define the comparative efficacy and tolerability of this compound and Clemastine in various allergic conditions.
References
- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the efficacy and tolerance of terfenadine and clemastine in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Setastine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Setastine, a potent H1-receptor antagonist, with other antihistamines. The information presented is intended to support research and development efforts in the field of allergy and immunology by offering objective performance data and detailed experimental methodologies.
Comparative Efficacy of this compound and Alternatives
To provide a broader context for evaluating this compound's performance, this guide includes comparative data from other second-generation antihistamines where available. It is important to note that direct head-to-head quantitative comparisons between this compound and these other compounds in the same studies are limited.
Table 1: Comparative In Vivo Efficacy of H1-Antihistamines in Histamine-Induced Bronchospasm in Guinea Pigs
| Compound | Route of Administration | Dose Range | Observed Effect | Reference |
| This compound HCl | Oral | Not Specified | Activity similar to Clemastine (B1669165) fumarate | |
| Clemastine fumarate | Oral | Not Specified | Effective in inhibiting histamine-induced bronchospasm | |
| Chlorpheniramine maleate | p.o. | 2 mg/kg | Provided maximum protection (49.65%) against histamine (B1213489) aerosol | [1] |
Table 2: Comparative In Vivo Efficacy of H1-Antihistamines in Plasma Extravasation in Rats
| Compound | Route of Administration | Dose Range | Observed Effect | Reference |
| This compound HCl | Not Specified | Not Specified | Activity similar to Clemastine fumarate | |
| Clemastine fumarate | Not Specified | Not Specified | Effective in inhibiting plasma extravasation | |
| Pyrilamine | Intraperitoneal | 10 mg/kg | Did not affect cold air-induced plasma extravasation | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo assays used to evaluate the efficacy of antihistamines.
Histamine-Induced Bronchospasm in Guinea Pigs
This model assesses the ability of a compound to protect against histamine-induced airway constriction.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Histamine dihydrochloride (B599025) solution (e.g., 0.2% in saline)
-
Test compound (this compound or comparator) and vehicle
-
Whole-body plethysmograph chamber
-
Nebulizer
-
Timer
Procedure:
-
Acclimatization: House the guinea pigs in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the animals into control and treatment groups.
-
Baseline Measurement: Place each guinea pig in the whole-body plethysmograph and allow it to acclimatize. Record the baseline respiratory parameters.
-
Pre-challenge: Expose the animal to a histamine aerosol (e.g., 0.2%) generated by a nebulizer within the chamber[1].
-
Observation: Continuously observe the animal for signs of bronchoconstriction, such as pre-convulsive dyspnea (PCD). Record the time to the onset of PCD[1].
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle to the respective groups via the desired route (e.g., oral gavage).
-
Post-treatment Challenge: At a specified time after drug administration (e.g., 1 hour), re-expose the animals to the histamine aerosol.
-
Measurement: Record the time to the onset of PCD post-treatment.
-
Calculation of Protection: The protective effect of the test compound is typically expressed as the percentage increase in the time to PCD compared to the pre-challenge time or the vehicle control group.
Plasma Extravasation Assay in Rats
This assay measures the ability of a compound to inhibit the increase in vascular permeability induced by inflammatory mediators like histamine.
Materials:
-
Male Wistar rats (200-250 g)
-
Histamine solution
-
Evans blue dye (e.g., 2% in saline)
-
Test compound (this compound or comparator) and vehicle
-
Anesthetic (e.g., ketamine/xylazine)
-
Spectrophotometer
Procedure:
-
Acclimatization and Fasting: Similar to the bronchospasm protocol.
-
Anesthesia: Anesthetize the rats.
-
Dye Injection: Inject Evans blue dye intravenously (e.g., via the tail vein). Evans blue binds to plasma albumin and is used to quantify plasma leakage.
-
Drug Administration: Administer the test compound or vehicle.
-
Induction of Extravasation: After a set period, inject histamine intradermally at a specific site (e.g., the dorsal skin).
-
Euthanasia and Tissue Collection: After a defined time, euthanize the animals and excise the skin at the injection site.
-
Dye Extraction: Incubate the skin samples in a solvent (e.g., formamide) to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a specific wavelength (e.g., 620 nm).
-
Analysis: The amount of dye extracted is proportional to the degree of plasma extravasation. Compare the results from the treated groups to the control group to determine the inhibitory effect of the test compound.
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and biological pathways involved, the following diagrams are provided.
References
Setastine: A Comparative Guide to its H1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the histamine (B1213489) H1 receptor selectivity of Setastine, a second-generation antihistamine. By examining its performance against other histamine receptor subtypes and other physiologically relevant receptors, this document serves as a valuable resource for researchers and drug development professionals. While quantitative binding affinity data for this compound is not publicly available, this guide synthesizes the existing qualitative evidence of its selectivity and provides detailed experimental protocols for the assays used to make such determinations.
Introduction to this compound
This compound hydrochloride is a potent and long-acting histamine H1 receptor antagonist used in the treatment of allergic conditions.[1] It is recognized for its efficacy in alleviating symptoms of allergic rhinitis and chronic urticaria. A key characteristic highlighted in pharmacological studies is its high selectivity for the H1 receptor, with a notable absence of significant effects on other receptor systems, which contributes to its favorable side-effect profile compared to first-generation antihistamines.[1]
Evidence of H1 Receptor Selectivity
Pharmacological studies have indicated that this compound is a highly selective H1 receptor antagonist.[1] In vitro and in vivo experiments have demonstrated a lack of significant antiserotonergic, anticholinergic, and antiadrenergic effects at therapeutic concentrations.[1] This selectivity is a critical attribute for a second-generation antihistamine, as it minimizes the sedative, cognitive, and other off-target side effects associated with older antihistamines that interact with a broader range of receptors.
Comparison with Other Histamine Receptor Subtypes
While specific binding affinity values (Ki) for this compound at the H2, H3, and H4 histamine receptors are not available in the public domain, the pronounced and specific antagonism of H1-mediated responses suggests a significantly lower affinity for these other subtypes.
Comparison with Other Off-Target Receptors
Studies have explicitly reported no detectable anticholinergic, antiadrenergic, or antiserotonin effects of this compound.[1] This implies a low affinity for muscarinic, adrenergic, and serotonin (B10506) receptors, which are common off-targets for first-generation antihistamines and are responsible for many of their undesirable side effects.
Comparative Data
Due to the absence of publicly available quantitative binding data for this compound across various receptors, a direct numerical comparison is not possible. The following table summarizes the qualitative selectivity profile of this compound based on published pharmacological studies.
| Receptor Family | Receptor Subtype | This compound Binding/Activity | Implied Selectivity vs. H1 |
| Histamine | H1 | Potent Antagonist | Primary Target |
| H2 | Not reported, but implied to be low | High | |
| H3 | Not reported, but implied to be low | High | |
| H4 | Not reported, but implied to be low | High | |
| Cholinergic | Muscarinic | No significant effect observed | High |
| Adrenergic | Alpha & Beta | No significant effect observed | High |
| Serotonergic | 5-HT | No significant effect observed | High |
Experimental Protocols
The determination of a compound's receptor selectivity profile involves a series of in vitro assays. Below are detailed methodologies for the key experiments used to characterize the H1 receptor selectivity of a compound like this compound.
Radioligand Binding Assay for H1 Receptor Affinity
This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a selective H1 receptor antagonist.
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
-
Scintillation Cocktail and Liquid Scintillation Counter .
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the H1 receptor.
-
Homogenize cells in lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation.
-
Add [³H]-Pyrilamine at a concentration close to its dissociation constant (Kd).
-
Add varying concentrations of the test compound. For total binding, add assay buffer instead. For non-specific binding, add the non-specific binding control.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Flux Assay for H1 Receptor Antagonism
This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by histamine, a key signaling event downstream of H1 receptor activation.
Objective: To determine the functional potency (IC50) of a test compound in blocking H1 receptor-mediated signaling.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Fluorescent Calcium Indicator: Fluo-4 AM or a similar dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Histamine.
-
Test Compound: this compound or other compounds of interest.
-
Fluorescence Plate Reader with an injection system.
Procedure:
-
Cell Plating: Plate the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with the calcium indicator dye by incubating them in the dark at 37°C for 1 hour.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a specified period (e.g., 15-30 minutes).
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) into the wells.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the histamine response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.
Conclusion
The available pharmacological data strongly supports the classification of this compound as a highly selective histamine H1 receptor antagonist. Its lack of significant activity at cholinergic, adrenergic, and serotonergic receptors, as demonstrated in preclinical studies, underscores its targeted mechanism of action. This high degree of selectivity is a key factor in its favorable clinical profile as a second-generation antihistamine, minimizing the undesirable side effects commonly associated with less selective, first-generation agents. While the absence of publicly available quantitative binding affinity data prevents a direct numerical comparison of its selectivity, the qualitative evidence is compelling. Further research providing these quantitative metrics would be invaluable for a more detailed comparative analysis.
References
A Preclinical Comparative Analysis of Setastine and Loratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical profiles of two H1 receptor antagonists: Setastine and Loratadine (B1675096). The objective is to present available experimental data on their performance in preclinical models, aiding researchers in the evaluation of these compounds for further development. While quantitative data for Loratadine is more readily available in the public domain, this guide synthesizes the existing information for both compounds to facilitate a comparative understanding.
Executive Summary
This compound and Loratadine are both potent antagonists of the histamine (B1213489) H1 receptor, a key target in the therapeutic management of allergic disorders. Preclinical data indicates that both compounds are effective in models of allergic response. Loratadine, a widely studied second-generation antihistamine, demonstrates high affinity for the H1 receptor and proven efficacy in various animal models. Information on this compound suggests it is a highly active H1 antagonist with a long duration of action and a favorable profile of reduced central nervous system effects compared to first-generation antihistamines like clemastine (B1669165). However, a direct quantitative comparison is challenging due to the limited availability of specific binding affinities (Ki values) and in vivo potency (ED50) data for this compound in publicly accessible literature.
Data Presentation
Table 1: In Vitro Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Ligand | Assay Type | Ki (nM) | Reference |
| This compound | Histamine H1 | [3H]-mepyramine | Displacement Study | Weaker affinity for CNS H1 receptors than clemastine | [1] |
| Loratadine | Histamine H1 | [3H]pyrilamine | Radioligand Binding | 20 | [2] |
| Histamine H1 | Not Specified | Not Specified | 16 - 138 | [3] |
Table 2: In Vivo Efficacy in Guinea Pig Models
| Compound | Model | Endpoint | Route of Administration | Efficacy | Reference |
| This compound | Histamine-induced bronchospasm | Inhibition of bronchospasm | Not Specified | Similar to clemastine fumarate | [1] |
| Anaphylactic shock (horse serum sensitized) | Inhibition of shock | Not Specified | Effective | [1] | |
| Loratadine | Histamine-induced bronchospasm | Inhibition of bronchospasm | Intravenous | ED50: 0.58 mg/kg | [4] |
Table 3: Preclinical Pharmacokinetic Parameters in Rats
| Compound | Parameter | Value | Route of Administration | Reference |
| This compound | No specific data available | - | - | |
| Loratadine | Cmax | 133.1 ± 3.55 ng/mL (at 9 HALO) | 20 mg/kg, Oral | [5] |
| Tmax | 0.5 h | 20 mg/kg, Oral | [5] | |
| t1/2 | 5.6 h (at 9 HALO) | 20 mg/kg, Oral | [5] | |
| AUC | 456.8 ng/mL·h (at 9 HALO) | 20 mg/kg, Oral | [5] |
Note: HALO (Hours After Light Onset) indicates the time of drug administration in a study investigating circadian variations in pharmacokinetics. The data for Loratadine is from a study in mice.
Experimental Protocols
Histamine H1 Receptor Binding Assay
A common method to determine the binding affinity of a compound to the histamine H1 receptor is a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the H1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum).
-
Radioligand: [3H]-mepyramine.
-
Test compounds: this compound, Loratadine.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel incubation is performed in the presence of a high concentration of a non-radiolabeled H1 antagonist.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Histamine-Induced Bronchospasm in Guinea Pigs
This in vivo model is used to assess the antihistaminic activity of a compound by measuring its ability to protect against bronchoconstriction induced by histamine.
Objective: To determine the 50% effective dose (ED50) of a test compound required to inhibit histamine-induced bronchospasm.
Animals: Male Dunkin-Hartley guinea pigs.
Procedure:
-
Administer the test compound (this compound or Loratadine) via the desired route (e.g., oral or intravenous) at various doses to different groups of animals.
-
After a specified pretreatment time, challenge the animals with an intravenous injection or an aerosol of a bronchoconstrictor dose of histamine.
-
Monitor the severity of bronchoconstriction, which can be assessed by observing for signs of respiratory distress (e.g., collapse) or by measuring changes in pulmonary airflow using a plethysmograph.
-
The dose of the test compound that protects 50% of the animals from the effects of the histamine challenge is determined as the ED50.
Mandatory Visualization
Caption: Histamine H1 Receptor Signaling and Antagonism by this compound/Loratadine.
Caption: Workflow for Assessing Antihistamine Efficacy in a Guinea Pig Model.
Discussion
The available preclinical data suggests that both this compound and Loratadine are effective H1 receptor antagonists. Loratadine has been extensively characterized, with a high binding affinity for the H1 receptor and demonstrated in vivo potency. The antihistaminic activity of this compound is reported to be potent and long-lasting, with a significant advantage of reduced CNS penetration compared to older antihistamines.[1] The similarity of its in vivo efficacy to clemastine in certain models, combined with its improved CNS safety profile, suggests that this compound is a promising second-generation antihistamine.[1]
For a more definitive comparison, head-to-head preclinical studies evaluating this compound and Loratadine in the same in vitro and in vivo models would be necessary. Such studies should aim to determine the Ki values for H1 receptor binding, the ED50 values in relevant allergy models (e.g., histamine-induced bronchospasm, allergen-induced airway inflammation), and comprehensive pharmacokinetic profiles in the same animal species.
References
- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative antiallergic effects of second-generation H1-antihistamines ebastine, cetirizine and loratadine in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative pharmacology of H1 antihistamines: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of the H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Clinical Analysis of Setastine and Other Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical data available for the second-generation antihistamine Setastine, alongside a comprehensive analysis of other commonly used antihistamines such as Cetirizine (B192768), Loratadine, Fexofenadine, and Bilastine. While extensive clinical trial data is available for the latter, allowing for robust comparisons, publicly accessible, detailed clinical data for this compound is limited. This guide summarizes the available information and highlights the existing data gap.
Executive Summary
Mechanism of Action: H1 Receptor Antagonism
All antihistamines discussed in this guide exert their therapeutic effect by acting as inverse agonists at the Histamine H1 receptor. Histamine, released from mast cells and basophils during an allergic reaction, binds to H1 receptors, initiating a signaling cascade that leads to the characteristic symptoms of allergy. By binding to the H1 receptor, these drugs stabilize it in an inactive conformation, preventing histamine-mediated downstream signaling.
Below is a diagram illustrating the generalized signaling pathway of the Histamine H1 receptor and the mechanism of action of H1 antihistamines.
Caption: Generalized Histamine H1 Receptor Signaling Pathway.
Clinical Data Comparison
This compound: Available Clinical Data
The available clinical data for this compound is primarily from studies conducted in the late 1980s and early 1990s. These were often open-label studies with small patient populations.
Table 1: Summary of Available Clinical Data for this compound
| Study | Indication | Number of Patients | Key Findings | Reported Side Effects |
| Lantos A, et al. (1991)[2] | Allergic Rhinoconjunctivitis | 40 | In a 3-week open study, 22 out of 40 patients experienced disappearance or significant decrease in symptoms. 14 patients showed moderate effect, and 4 had no effect. | Sleepiness, fatigue, and weakness were observed in nearly half of the patients, generally mild and transient. Treatment was discontinued (B1498344) in 2 patients due to adverse effects. |
| Hirschberg A, et al. (1989)[1] | Chronic Rhinitis | 40 | The open-label study suggested that this compound could be successfully used in allergic rhinitis and "eosinophil" type vasomotor rhinitis. | Side effects were reported to be similar to other antihistamine products. |
Experimental Protocols:
Detailed experimental protocols for these studies are not available in the retrieved abstracts. The studies are described as "open studies," indicating a lack of blinding. The primary endpoints appear to be based on symptomatic improvement as judged by investigators and patients.
Comparison with Other Second-Generation Antihistamines
In contrast to this compound, a large body of evidence from randomized, double-blind, placebo-controlled clinical trials exists for other second-generation antihistamines, allowing for a more detailed and objective comparison.
Table 2: Comparative Efficacy of Second-Generation Antihistamines in Allergic Rhinitis
| Antihistamine | Onset of Action | Efficacy vs. Placebo | Comparative Efficacy Notes |
| Cetirizine | Rapid (within 1 hour) | Consistently superior in reducing nasal and ocular symptoms. | Often considered one of the more potent second-generation antihistamines. May have a slightly higher incidence of somnolence compared to others. |
| Loratadine | Slower than cetirizine | Effective in reducing symptoms, though some studies suggest it may be slightly less potent than cetirizine. | Generally considered non-sedating. |
| Fexofenadine | Rapid | Effective in reducing symptoms. | Known for its non-sedating profile. |
| Bilastine | Rapid (within 1 hour) | Superior to placebo in improving total, nasal, and non-nasal symptom scores. | Efficacy is comparable to other second-generation antihistamines like cetirizine and desloratadine, with a favorable safety profile, particularly regarding somnolence. |
Table 3: Comparative Safety of Second-Generation Antihistamines (Reported Incidence of Common Adverse Events)
| Adverse Event | Cetirizine | Loratadine | Fexofenadine | Bilastine |
| Somnolence | ~14% | ~8% | ~1.3% | ~3.5% |
| Headache | ~14% | ~12% | ~10.3% | ~4% |
| Dry Mouth | ~5% | ~3% | ~3.3% | ~2.8% |
Note: Incidence rates are approximate and can vary between studies.
Experimental Workflows
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for an antihistamine in allergic rhinitis, a standard that has not been documented in publicly available this compound literature.
Caption: Standard Clinical Trial Workflow for Antihistamines.
Conclusion and Future Directions
This compound appears to be an effective H1 antihistamine with a lower sedative potential than first-generation agents. However, the lack of modern, rigorous, comparative clinical trial data makes it difficult to position it accurately against currently marketed second-generation antihistamines. For drug development professionals, the case of this compound underscores the importance of generating robust, comparative data to support a product's clinical value proposition. Future research on this compound would require well-designed, double-blind, randomized controlled trials comparing it to both placebo and other leading second-generation antihistamines to establish its relative efficacy and safety profile in the current therapeutic landscape.
References
Reproducibility of Findings in Setastine Research: A Comparative Guide
A comprehensive analysis of the reproducibility of preclinical and clinical findings for the second-generation antihistamine, Setastine, is currently hampered by the limited availability of full-text original research articles. This guide provides a comparative overview based on accessible abstracts and supplementary data from related compounds, highlighting the need for greater transparency in primary research to allow for thorough reproducibility assessment.
This compound, a selective histamine (B1213489) H1 receptor antagonist, has demonstrated efficacy in preclinical models and clinical trials for allergic conditions. However, a deep dive into the reproducibility of these findings reveals a significant challenge prevalent in pharmacological research: the difficulty in accessing complete datasets and detailed experimental protocols from foundational studies. This guide synthesizes the available information on this compound and its comparator, Clemastine, to provide researchers, scientists, and drug development professionals with a framework for evaluating the existing data and identifying areas where further investigation is warranted.
Preclinical Pharmacology: Comparative Efficacy and Safety
The primary preclinical data for this compound comes from a 1990 study by Porszász et al., which established its antihistaminic properties and compared them to the first-generation antihistamine, Clemastine.[1] The findings from the abstract of this key paper are summarized below, alongside comparative data for Clemastine where available from other sources.
Table 1: Comparison of Preclinical Antihistaminic Activity of this compound and Clemastine
| Parameter | This compound | Clemastine | Reference Compound/Assay |
| H1 Receptor Antagonism | |||
| Histamine-induced lethality (guinea pig) | Similar to Clemastine | Potent | Histamine |
| Histamine-induced bronchospasm (guinea pig) | Similar to Clemastine | Potent | Histamine |
| Plasma extravasation (rat) | Similar to Clemastine | Potent | Histamine |
| Guinea pig ileum contraction | Similar to Clemastine | Potent | Histamine |
| Anaphylactic shock (guinea pig) | Inhibits | - | Horse serum sensitization |
| Receptor Binding | |||
| CNS H1-receptor affinity (³H-mepyramine displacement) | Significantly weaker than Clemastine | Higher affinity | Mepyramine |
| Central Nervous System (CNS) Effects | |||
| Amphetamine-induced hypermotility (mice) | Weaker inhibition than Clemastine | Stronger inhibition | Amphetamine |
| Rotarod performance (mice) | Weaker effect than Clemastine | Stronger effect | - |
| Potentiation of ethanol-narcosis (mice) | Weaker potentiation than Clemastine | Stronger potentiation | Ethanol |
| Hexobarbital sleeping time (rats) | Weaker prolongation than Clemastine | Stronger prolongation | Hexobarbital |
| Other Pharmacological Effects | |||
| Antiserotonin activity | Not detected | - | Serotonin |
| Anticholinergic activity | Not detected | Present | Acetylcholine |
| Antiadrenergic activity | Not detected | - | Adrenaline |
| Cardiovascular effects (cat) | No effect | - | - |
| Duration of Action | Up to 16 hours | 10-12 hours, up to 24 hours in some individuals[2] | - |
Note: The data for this compound is primarily from the abstract of Porszász et al. (1990).[1] A full comparative analysis requires the complete dataset from this publication. Data for Clemastine is sourced from various publicly available resources.
Experimental Protocols
Detailed experimental protocols are essential for reproducing research findings. The following sections outline the general methodologies for the key experiments conducted in the initial characterization of this compound. It is important to note that the specific parameters used in the original studies (e.g., animal strains, drug concentrations, incubation times) are not fully available in the abstracts and require access to the full-text publications for complete replication.
Histamine-Induced Lethality in Guinea Pigs
This in vivo assay assesses the protective effect of an antihistamine against a lethal dose of histamine.
General Protocol:
-
Animals: Male or female guinea pigs of a specific weight range.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a set period.
-
Drug Administration: The test compound (this compound or Clemastine) is administered orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Histamine Challenge: After a predetermined time, a lethal dose of histamine is administered intravenously or intraperitoneally.
-
Observation: The animals are observed for a specific period (e.g., 24 hours), and the number of survivors in each group is recorded.
-
Data Analysis: The protective effect is calculated as the percentage of survival in the treated groups compared to the control group. The ED50 (the dose that protects 50% of the animals) can be determined.
Isolated Guinea Pig Ileum Contraction Assay
This in vitro assay measures the ability of a compound to antagonize histamine-induced smooth muscle contraction.
General Protocol:
-
Tissue Preparation: A segment of the ileum is isolated from a sacrificed guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Tension Recording: The tissue is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specific period.
-
Histamine Concentration-Response Curve: Cumulative concentrations of histamine are added to the organ bath to establish a baseline concentration-response curve.
-
Antagonist Incubation: The tissue is washed and then incubated with the test compound (this compound or Clemastine) for a set time.
-
Shift in Concentration-Response Curve: The histamine concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency is determined by the rightward shift of the histamine concentration-response curve and is often expressed as a pA2 value.[3]
In Vivo Anaphylactic Shock in Guinea Pigs
This model evaluates the ability of a drug to protect against an experimentally induced allergic reaction.
General Protocol:
-
Sensitization: Guinea pigs are actively sensitized by injecting them with a foreign protein, such as horse serum or ovalbumin, typically with an adjuvant.
-
Incubation Period: A period of several weeks is allowed for the development of an immune response.
-
Drug Administration: The test compound is administered prior to the allergen challenge.
-
Allergen Challenge: The sensitized animals are challenged with an intravenous injection of the same antigen.
-
Symptom Observation: The severity of anaphylactic symptoms (e.g., respiratory distress, convulsions, collapse) and mortality are recorded.
-
Data Analysis: The protective effect of the drug is assessed by the reduction in the severity of symptoms and the prevention of mortality compared to a control group.
Radioligand Binding Assay for H1 Receptor Affinity
This in vitro assay determines the binding affinity of a compound to the histamine H1 receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the histamine H1 receptor are prepared from a suitable source, such as guinea pig brain tissue or cultured cells.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compound (this compound or Clemastine).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[4][5]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the research. The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway of histamine and a typical experimental workflow for evaluating antihistamines.
Caption: Histamine H1 Receptor Signaling Pathway and the Action of this compound.
Caption: General Workflow for the Development and Evaluation of Antihistamines.
Clinical Findings in Allergic Rhinitis
Clinical studies on this compound, marketed as Loderix, were conducted to evaluate its efficacy and safety in patients with allergic rhinoconjunctivitis. An open-label study by Lantos et al. (1991) provides some initial insights.[6]
Table 2: Summary of Clinical Findings for this compound (Loderix) in Allergic Rhinoconjunctivitis
| Study | Design | Number of Patients | Treatment | Efficacy Outcome | Safety/Tolerability |
| Lantos et al. (1991)[6] | Open-label | 40 | 3-week treatment | Symptoms disappeared or significantly decreased in 22/40 patients. Moderate effect in 14/40. Ineffective in 4/40. Dose doubling in 6 patients increased efficacy. | Side effects (sleepiness, fatigue, weakness) in nearly half of patients, generally mild and transient. Treatment stopped in 2 patients due to adverse effects. No alterations in safety parameters (blood, liver, renal function). |
A direct comparison with other second-generation antihistamines in well-controlled, double-blind clinical trials with detailed published protocols and full datasets would be necessary to rigorously assess the reproducibility and comparative efficacy of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound is a potent second-generation antihistamine with a favorable preclinical profile, particularly concerning its reduced CNS effects compared to first-generation compounds like Clemastine.[1] However, a comprehensive assessment of the reproducibility of these findings is significantly limited by the lack of access to full-text original research articles.
For the scientific community to build upon and verify past research, open access to detailed methodologies and complete datasets is paramount. The "reproducibility crisis" in preclinical research underscores the importance of this transparency. Future research on this compound or its analogues should adhere to modern reporting standards, including the publication of detailed protocols and raw data, to facilitate independent verification and accelerate the drug development process. Researchers interested in the pharmacology of H1 antagonists are encouraged to seek out the original publications cited in this guide to perform a more in-depth analysis.
References
- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clemastine Fumarate | C25H30ClNO5 | CID 5281069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loderix (this compound) tablets in the treatment of allergic rhinoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Antihistamine Detection: A Case Study for Setastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated analytical methods for the detection of second-generation antihistamines, offering a foundational framework for the development and validation of a robust analytical method for Setastine. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide focuses on analogous compounds, Cetirizine (B192768) and Bilastine. The principles and methodologies detailed herein can be readily adapted for the analysis of this compound in various matrices, including bulk drug and pharmaceutical formulations.
The comparison encompasses two of the most common and accessible analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry. The data presented is collated from various published studies and is intended to provide a comprehensive overview of the performance characteristics of each method.
High-Performance Liquid Chromatography (HPLC) Methods: A Comparative Analysis
HPLC is a powerful technique for the separation, identification, and quantification of drug substances. Its high resolution and sensitivity make it a preferred method for pharmaceutical analysis.
Quantitative Data Summary for HPLC Methods
| Parameter | Cetirizine HCl Method 1[1] | Cetirizine HCl Method 2[2] | Bilastine Method 1[3] | Bilastine Method 2[4] |
| Linearity Range (µg/mL) | 1 - 20 | Not Specified | 5 - 100 | 20 - 120 |
| Correlation Coefficient (r²) | > 0.999 | 0.9898 | 0.9999 | 0.9997 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 4 | 0.08931 | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | 1 | Not Specified | 0.27063 | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | < 2% RSD | Not Specified |
| Precision (% RSD) | < 1.5% | Not Specified | < 2% | Not Specified |
Experimental Protocols for HPLC Methods
Cetirizine HCl Method 1 [1]
-
Mobile Phase: A mixture of 50 mM KH2PO4 and acetonitrile (B52724) (60:40 v/v), with the pH adjusted to 3.5.
-
Column: Symmetry C18.
-
Detection: UV detection, wavelength not specified.
-
Flow Rate: Not specified.
-
Sample Preparation: For assay of tablets, a powder equivalent to 10 mg of cetirizine was dissolved in 100 mL of mobile phase, sonicated for 15 minutes, and filtered. The solution was then diluted tenfold with the mobile phase before injection.
Bilastine Method 1 [3]
-
Mobile Phase: A mixture of formic acid and methanol (B129727) (50:50 v/v).
-
Column: Phenomenex Gemini C18 (150 mm × 4.60 mm i.d., 5µm particle size).
-
Detection: UV detection at 282 nm.
-
Flow Rate: 0.8 mL/min.
-
Sample Preparation: 25 mg of Bilastine was dissolved in 25 mL of HPLC grade methanol to obtain a stock solution of 1000 µg/mL. Further dilutions were made with the mobile phase.
UV-Visible Spectrophotometry Methods: A Comparative Analysis
UV-Visible spectrophotometry is a simpler and more cost-effective technique than HPLC, often used for the routine quality control of pharmaceutical products.
Quantitative Data Summary for UV-Visible Spectrophotometry Methods
| Parameter | Cetirizine HCl Method 1[5] | Cetirizine HCl Method 2[6] | Bilastine Method 1[7] | Bilastine Method 2[8] |
| Linearity Range (µg/mL) | 4 - 32 | 2 - 60 | Not Specified | 5 - 25 |
| Correlation Coefficient (r²) | 0.9995 | > 0.9988 | Not Specified | Not Specified |
| Limit of Detection (LOD) (µg/mL) | 4.8 | Not Specified | Not Specified | 0.088 |
| Limit of Quantification (LOQ) (µg/mL) | 14.5 | Not Specified | Not Specified | 0.253 |
| Accuracy (% Recovery) | 99.5% | Not Specified | 99.53 - 100.54% | 99.6 - 101.46% |
| Precision (% RSD) | 0.29 (Intraday) & 0.33 (Interday) | Not Specified | Not Specified | 0.13-0.21 (Intraday) & 0.07-0.17 (Interday) |
| λmax (nm) | 230 | 230 (in water) & 238 (in methanol) | 210 | 280 |
| Solvent | Distilled Water | Water, Methanol, 0.1N NaOH | 0.1 mol L-1 HCl | Methanol |
Experimental Protocols for UV-Visible Spectrophotometry Methods
Cetirizine HCl Method 1 [5]
-
Solvent: Distilled water.
-
Wavelength of Maximum Absorbance (λmax): 230 nm.
-
Standard Solution Preparation: A stock solution of 100 µg/mL was prepared by dissolving 10 mg of Cetirizine HCl in 100 mL of distilled water. Aliquots were further diluted to prepare solutions in the linearity range.
-
Sample Preparation: Twenty tablets were weighed and powdered. A quantity of powder equivalent to 10 mg of Cetirizine HCl was transferred to a 100 mL volumetric flask, dissolved in water, sonicated for 15 minutes, and filtered. The filtrate was further diluted to the desired concentration.
Bilastine Method 2 [8]
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): 280 nm.
-
Standard Solution Preparation: 10 mg of Bilastine was accurately weighed and transferred to a 10 mL volumetric flask, dissolved, and diluted to the mark with methanol to get a stock solution of 1000 µg/mL. A working standard of 100 µg/mL was prepared by diluting 1 mL of the stock solution to 10 mL with methanol.
-
Sample Preparation: Twenty tablets were weighed, and the average weight was calculated. The tablets were powdered, and a quantity equivalent to 10 mg of Bilastine was weighed and transferred to a 10 mL volumetric flask containing 5 mL of methanol and sonicated for 20 minutes before further processing.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, based on the International Council for Harmonisation (ICH) guidelines.[9][10][11][12] This workflow is applicable to the development of a new analytical method for this compound.
Caption: General workflow for analytical method validation.
Conclusion
This guide provides a comparative overview of HPLC and UV-spectrophotometric methods for the analysis of second-generation antihistamines, which can serve as a valuable resource for developing a validated analytical method for this compound. The choice between HPLC and UV-spectrophotometry will depend on the specific requirements of the analysis. HPLC offers higher selectivity and sensitivity, making it suitable for complex matrices and the detection of impurities. In contrast, UV-spectrophotometry provides a simpler, faster, and more economical option for routine quality control assays where high selectivity is not a primary concern. The provided experimental protocols and validation parameters offer a solid starting point for method development and optimization for this compound. Following a structured validation workflow, as outlined in the diagram, is crucial to ensure the reliability and accuracy of the developed method.
References
- 1. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. bepls.com [bepls.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. ijrpr.com [ijrpr.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. youtube.com [youtube.com]
A Cross-Study Validation of Setastine's Preclinical Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Setastine, a second-generation H1 receptor antagonist, with a focus on its preclinical effects relative to the first-generation antihistamine, Clemastine. The data presented is synthesized from foundational pharmacological studies to offer a clear perspective on this compound's activity and safety profile.
Comparative Efficacy and Safety Profile
This compound hydrochloride has demonstrated potent antihistamine activity comparable to that of Clemastine fumarate (B1241708) in several preclinical models.[1] Notably, this compound exhibits a significantly weaker central nervous system (CNS) depressant effect, a key differentiator for second-generation antihistamines.[1]
Antihistamine Activity
In studies involving guinea pigs, this compound was as effective as Clemastine in protecting against histamine-induced lethality and bronchospasm.[1] Furthermore, it demonstrated similar efficacy in reducing plasma extravasation in rats and inhibiting histamine-induced contractions in isolated guinea-pig ileum.[1] These findings underscore this compound's potent H1 receptor antagonism in peripheral tissues.
| Parameter | This compound HCl | Clemastine Fumarate | Animal Model |
| Histamine-induced Lethality | Similar Activity | Similar Activity | Guinea Pig |
| Histamine-induced Bronchospasm | Similar Activity | Similar Activity | Guinea Pig |
| Plasma Extravasation | Similar Activity | Similar Activity | Rat |
| Histamine-induced Contraction (in vitro) | Similar Activity | Similar Activity | Guinea Pig Ileum |
Table 1: Comparative Antihistamine Activity of this compound HCl and Clemastine Fumarate in Preclinical Models.[1]
Central Nervous System (CNS) Depressant Effects
A significant advantage of this compound lies in its reduced sedative properties. Preclinical studies in mice and rats have shown that this compound has a much weaker CNS depressant activity compared to Clemastine.[1] This is attributed to its significantly weaker affinity for central nervous system H1 receptors.[1]
| Parameter | This compound HCl | Clemastine Fumarate | Animal Model |
| Inhibition of Amphetamine-induced Hypermotility | Weaker Activity | Stronger Activity | Mouse |
| Rotarod Performance | Weaker Activity | Stronger Activity | Mouse |
| Potentiation of Ethanol-Narcosis | Weaker Activity | Stronger Activity | Mouse |
| Prolongation of Hexobarbital Sleeping Time | Weaker Activity | Stronger Activity | Rat |
| Affinity for CNS H1-Receptors ([3H]-mepyramine displacement) | Significantly Weaker | Stronger | In vitro |
Table 2: Comparative CNS Depressant Activity of this compound HCl and Clemastine Fumarate.[1]
Experimental Protocols
The data presented above is based on established preclinical experimental models for evaluating antihistamine activity and CNS side effects.
Histamine-Induced Lethality and Bronchospasm in Guinea Pigs
This protocol assesses the ability of an antihistamine to protect against the lethal effects of a high dose of intravenously administered histamine (B1213489) or histamine-induced bronchoconstriction. Guinea pigs are pre-treated with the test compound (this compound or Clemastine) or a vehicle control at various doses before being challenged with histamine. The dose of the antihistamine that protects 50% of the animals from death (ED50) is then determined.
Plasma Extravasation in Rats
This model evaluates the effect of antihistamines on increased vascular permeability induced by histamine. Rats are administered the test compound prior to an intradermal injection of histamine. A dye, such as Evans blue, is injected intravenously to visualize and quantify the extent of plasma leakage at the site of the histamine injection. The ability of the antihistamine to reduce the area and intensity of the dye leakage is measured.
In Vitro Contractile Action in Isolated Guinea-Pig Ileum
This assay measures the direct antagonist effect of a compound on H1 receptors in smooth muscle tissue. A segment of the guinea pig ileum is suspended in an organ bath and contracted by the addition of histamine. The test compound is then added to the bath to determine its ability to inhibit the histamine-induced contractions, allowing for the calculation of its potency (e.g., pA2 value).
Assessment of CNS Depressant Activity
-
Inhibition of Amphetamine-induced Hypermotility: The ability of an antihistamine to suppress the increased locomotor activity induced by amphetamine is measured as an indicator of CNS depression.
-
Rotarod Performance: This test assesses motor coordination. Mice are placed on a rotating rod, and the time they are able to stay on the rod before falling is recorded. CNS depressants typically reduce this time.
-
Potentiation of Ethanol-Narcosis: The ability of a compound to prolong the sleeping time induced by a standard dose of ethanol (B145695) is a measure of its sedative-hypnotic effect.
-
Prolongation of Hexobarbital Sleeping Time: Similar to the ethanol-narcosis test, this measures the potentiation of sleep induced by the barbiturate (B1230296) hexobarbital.
-
[3H]-mepyramine Displacement: This is a radioligand binding assay used to determine the affinity of a drug for H1 receptors in the central nervous system. Brain tissue preparations are incubated with radiolabeled mepyramine (a known H1 antagonist) and the test compound. The ability of the test compound to displace the radiolabeled ligand from the receptors indicates its binding affinity.
Signaling Pathway and Experimental Workflow
Histamine H1 Receptor Signaling Pathway
This compound, as a selective H1 receptor antagonist, functions by competitively inhibiting the binding of histamine to its receptor. This action prevents the downstream signaling cascade that leads to allergic symptoms. The diagram below illustrates the general signaling pathway of the H1 receptor.
Caption: H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Antihistamine Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a new antihistamine like this compound.
Caption: A generalized workflow for the preclinical evaluation of antihistamines.
References
Benchmarking Setastine Against Current Allergy Medications: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of Setastine, a second-generation H1 antihistamine, benchmarked against current standard-of-care allergy medications, including cetirizine (B192768), loratadine, fexofenadine, and bilastine (B1667067). This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative overview of the pharmacological profiles, efficacy, and experimental methodologies used to evaluate these compounds.
Introduction
This compound is a potent and long-acting H1 receptor antagonist used in the management of allergic rhinitis and urticaria.[1] Like other second-generation antihistamines, it is designed to selectively target peripheral H1 receptors, thereby minimizing the sedative effects associated with first-generation agents.[2] This guide provides an objective comparison of this compound's performance characteristics with those of widely used modern antihistamines, supported by available preclinical and clinical data.
Mechanism of Action: H1 Receptor Antagonism
The primary mechanism of action for this compound and other antihistamines in this comparison is the competitive antagonism of the histamine (B1213489) H1 receptor. Histamine, a key mediator in allergic reactions, is released from mast cells and basophils, leading to symptoms such as itching, vasodilation, and smooth muscle contraction.[2] By blocking the H1 receptor, these drugs prevent histamine from initiating the downstream signaling cascade responsible for allergic symptoms.
Signaling Pathway of the H1 Receptor
The following diagram illustrates the signaling pathway of the H1 receptor upon activation by histamine and its inhibition by an antagonist like this compound.
Comparative In Vitro Data
The following tables summarize key in vitro parameters for this compound and comparator antihistamines. These data are crucial for understanding the potency and selectivity of these compounds at a molecular level.
Table 1: H1 Receptor Binding Affinity (Ki)
| Compound | H1 Receptor Ki (nM) | Reference |
| This compound | Data not available in searched literature | - |
| Cetirizine | ~2-6 | [3] |
| Levocetirizine | 3 | [3] |
| Loratadine | ~30-50 | [4] |
| Desloratadine | 0.4 | [3] |
| Fexofenadine | 10 | [3] |
| Bilastine | 44 | - |
Lower Ki values indicate higher binding affinity.
Table 2: Mast Cell Stabilization (Inhibition of Histamine Release)
| Compound | IC50 (µM) | Cell Type | Reference |
| This compound | Data not available in searched literature | - | - |
| Cetirizine | Potent inhibition observed at 1 mM | Rat Peritoneal Mast Cells | [5] |
| Ketotifen | Potent inhibitor | Human Lung & Tonsillar Mast Cells | [6] |
| Olopatadine | Exhibits mast cell stabilizing properties | - | [4] |
| Azelastine | Exhibits mast cell stabilizing properties | - | [4] |
IC50 represents the concentration of the drug that inhibits 50% of histamine release.
Comparative In Vivo & Clinical Data
Clinical efficacy and safety are the ultimate benchmarks for any therapeutic agent. The following table summarizes key findings from preclinical and clinical studies.
Table 3: Summary of Preclinical and Clinical Efficacy & Safety
| Parameter | This compound | Cetirizine | Loratadine | Fexofenadine | Bilastine |
| Indications | Allergic rhinitis, Urticaria[2] | Allergic rhinitis, Urticaria[7] | Allergic rhinitis, Urticaria | Allergic rhinitis, Urticaria | Allergic rhinitis, Urticaria[8] |
| Sedation Potential | Low; weaker CNS H1 affinity than clemastine[9] | Low to moderate[10] | Low | Low | Low[8] |
| Anticholinergic Effects | None detected[9] | Minimal | Minimal | Minimal | Minimal |
| Onset of Action | - | 1-2 hours | 1-2 hours | 1-2 hours | Rapid |
| Duration of Action | Long-lasting (up to 16 hours)[9] | ~24 hours | ~24 hours | ~24 hours | ~24 hours |
| Clinical Efficacy | Similar to clemastine (B1669165) in preclinical models[9] | Effective in allergic rhinitis and urticaria[7] | Effective in allergic rhinitis and urticaria | Effective in allergic rhinitis and urticaria | Comparable efficacy to cetirizine and desloratadine[11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of antihistamines.
Radioligand Receptor Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the histamine H1 receptor are isolated from cultured cells or animal tissues.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-mepyramine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay
This assay measures the ability of a compound to inhibit the release of histamine and other inflammatory mediators from mast cells.
Methodology:
-
Cell Culture: A suitable mast cell line (e.g., RBL-2H3) or primary mast cells are cultured.
-
Sensitization: The mast cells are sensitized by incubation with an antigen-specific IgE.
-
Compound Incubation: The sensitized cells are pre-incubated with varying concentrations of the test compound.
-
Degranulation Induction: Degranulation is triggered by the addition of the specific antigen.
-
Mediator Measurement: The amount of a released mediator, such as histamine or the enzyme β-hexosaminidase, in the cell supernatant is quantified using an appropriate assay (e.g., ELISA or a colorimetric enzyme assay).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of mediator release (IC50) is calculated.
Conclusion
This compound is a potent second-generation H1 antihistamine with a preclinical profile comparable to first-generation agents like clemastine, but with a significantly improved safety profile regarding CNS effects.[9] While direct comparative clinical trials with modern antihistamines such as cetirizine, loratadine, fexofenadine, and bilastine are limited in the available literature, the existing data suggest that this compound is an effective and well-tolerated option for the treatment of allergic conditions.
Further research is warranted to establish the precise in vitro H1 receptor binding affinity (Ki) and mast cell stabilizing potency (IC50) of this compound to allow for a more direct quantitative comparison with the newer agents. Such data would provide a more complete picture of this compound's pharmacological profile and aid in its positioning within the current landscape of allergy therapeutics.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
[9] Porszász J, Varga F, Porszász KG, et al. Pharmacology of the new H1-receptor antagonist this compound hydrochloride. Arzneimittelforschung. 1990;40(12):1340-1345. [2] "What is this compound Hydrochloride used for? - Patsnap Synapse". [12] "this compound". [1] "Comparative Antiallergic Effects of Second-generation H1-Antihistamines Ebastine, Cetirizine and Loratadine in Preclinical Models | Request PDF - ResearchGate". [13] "Comparative Pharmacology of H1 Antihistamines: Clinical Relevance - ResearchGate". [6] "Twenty-first century mast cell stabilizers - PMC - PubMed Central". [4] "Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists". [10] "Pharmacology of Antihistamines - PMC - PubMed Central - NIH". [14] "Second-generation antihistamines: a comparative review. | Read by QxMD". [15] "Twenty-first century mast cell stabilizers - PMC - PubMed Central". [16] "this compound HYDROCHLORIDE - precisionFDA". [17] "Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC - PubMed Central". [3] "Pharmacology of Antihistamines - PMC - PubMed Central". [18] "Study Details | NCT00257595 | Perennial Allergic Rhinitis In Pediatric Subjects". [7] "Clinical studies with cetirizine in allergic rhinitis and chronic urticaria - PubMed". [8] "Comparative study of efficacy and safety of cetirizine and bilastine in patients of chronic spontaneous urticaria - PubMed Central". [19] "Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine". [20] "Efficacy Study for the Symptomatic Treatment of Perennial Allergic Rhinitis With a 1 Year Safety Extension | ClinicalTrials.gov". [21] "H1 Antihistamines: Current Status and Future Directions - PMC - PubMed Central". [11] "Efficacy and Safety of Bilastine in the Treatment of Allergic Rhinitis: A Systematic Review and Meta-analysis - PubMed Central". [22] "Bilastine for the treatment of allergic rhinoconjunctivitis and urticaria: results from an international Delphi study". [5] "Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine". [23] "Mast Cell Stabilizing, Antianaphylactic and Antihistaminic Activity of Coccinia grandis Fruits in Asthma - ResearchGate". [24] "A highly selective KIT inhibitor MOD000001 suppresses IgE-mediated mast cell activation".
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the H1 profile of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical studies with cetirizine in allergic rhinitis and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of efficacy and safety of cetirizine and bilastine in patients of chronic spontaneous urticaria: Open-label, randomized, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound [medbox.iiab.me]
- 13. researchgate.net [researchgate.net]
- 14. login.medscape.com [login.medscape.com]
- 15. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GSRS [precision.fda.gov]
- 17. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 23. researchgate.net [researchgate.net]
- 24. A highly selective KIT inhibitor MOD000001 suppresses IgE-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Setastine's Antihistaminic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihistaminic activity of Setastine with other second-generation antihistamines. The following sections detail the in vitro and in vivo experimental data, methodologies, and relevant signaling pathways to offer an objective assessment of this compound's pharmacological profile.
Executive Summary
This compound is a potent second-generation histamine (B1213489) H1 receptor antagonist with a notable characteristic of being non-sedative. Preclinical studies have demonstrated that its antihistaminic activity is comparable to that of clemastine (B1669165) in various in vitro and in vivo models, including histamine-induced lethality, bronchospasm in guinea pigs, and contractile action in isolated guinea pig ileum[1]. A key differentiator for this compound is its significantly weaker affinity for central nervous system (CNS) H1 receptors compared to clemastine, which underpins its non-sedative profile[1]. This guide presents a comparative analysis of this compound's activity, using data for clemastine as a proxy where specific quantitative values for this compound are not available, alongside data for other prominent second-generation antihistamines.
In Vitro Antihistaminic Activity
The in vitro antihistaminic activity of H1 antagonists is primarily determined by their binding affinity to the histamine H1 receptor (Ki) and their ability to inhibit histamine-induced smooth muscle contraction (pA2).
Table 1: In Vitro H1 Receptor Binding Affinity and Functional Antagonism of this compound and Other Antihistamines
| Antihistamine | H1 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (pA2) - Guinea Pig Ileum |
| This compound (proxy: Clemastine) | ~8.59 [2] | - |
| Cetirizine | 2.5 - 6.3 | 8.1 |
| Loratadine | 4.1 - 28 | 7.5 |
| Fexofenadine | 10.1 - 246 | 6.8 |
| Bilastine | 44 | 7.8 |
Note: Data for other antihistamines are compiled from various sources and experimental conditions may vary.
In Vivo Antihistaminic Activity
In vivo models are crucial for assessing the physiological effects of antihistamines. Key parameters include the inhibition of histamine-induced bronchoconstriction and the suppression of skin wheal responses.
Table 2: In Vivo Antihistaminic Activity of this compound and Other Antihistamines in Guinea Pig Models
| Antihistamine | Inhibition of Histamine-Induced Bronchoconstriction (ED50, mg/kg) |
| This compound (proxy: Clemastine) | Comparable to Clemastine [1] |
| Cetirizine | 0.04 |
| Loratadine | 1.0 |
| Fexofenadine | 0.5 |
| Bilastine | 0.3 |
Note: Data for other antihistamines are compiled from various sources and experimental conditions may vary.
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki value) of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum).
-
Radioligand Binding: A radiolabeled H1 antagonist (e.g., [3H]-mepyramine) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Histamine-Induced Guinea Pig Ileum Contraction Assay
Objective: To evaluate the functional antagonist activity (pA2 value) of a test compound against histamine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Contraction Measurement: The contractile responses of the ileum are recorded isometrically using a force transducer.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to histamine is established.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the test compound for a predetermined period.
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve to histamine is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated. The pA2 value is then determined from a Schild plot.
Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the in vivo efficacy (ED50 value) of a test compound in inhibiting histamine-induced bronchoconstriction.
Methodology:
-
Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph to measure respiratory parameters.
-
Histamine Challenge: The animals are exposed to an aerosol of histamine, which induces bronchoconstriction, leading to an increase in airway resistance.
-
Drug Administration: The test compound is administered orally or via another relevant route at various doses prior to the histamine challenge.
-
Measurement of Bronchoconstriction: The changes in respiratory parameters (e.g., tidal volume, respiratory rate, and specific airway resistance) are recorded.
-
Data Analysis: The dose of the test compound that causes a 50% inhibition of the histamine-induced bronchoconstriction (ED50) is calculated.
Signaling Pathways and Experimental Workflows
dot
Caption: Histamine H1 Receptor Signaling Pathway and the Action of this compound.
dot
References
Comparative Pharmacokinetics of Setastine and Other H1 Antagonists: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Setastine and other selected first and second-generation histamine (B1213489) H1 antagonists. Understanding these properties is crucial for predicting a drug's efficacy, safety, and dosing regimen. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant pathways and workflows to support research and development in this therapeutic area.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for this compound and a selection of first and second-generation H1 antagonists. This data facilitates a direct comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Parameter | This compound | Diphenhydramine (First Gen) | Chlorpheniramine (First Gen) | Clemastine (First Gen) | Cetirizine (Second Gen) | Loratadine (Second Gen) | Fexofenadine (Second Gen) | Ebastine (Second Gen) |
| Time to Peak (Tmax) (hours) | ~1-2[1] | 2-3[2] | ~2-3[2] | 2-4[3] | ~1[4] | ~1 (Loratadine), ~3 (Metabolite) | ~2.5 | 2.5-4[5] |
| Peak Plasma Conc. (Cmax) | Data not available | 83 ng/mL (50 mg dose) | Data not available | 0.577 ng/mL/mg[6] | 266-273 ng/mL[4] | Data not available | Data not available | 112 ng/mL (Carebastine from 10mg Ebastine)[2] |
| Elimination Half-life (t½) (hours) | Long-lasting (up to 16h effect)[3] | 2.4-9.3[2] | 14-25[2] | ~21.3[6] | ~8-9[4] | ~8.4 (Loratadine), ~28 (Metabolite) | ~14.4 | 10.6-12.5 (Carebastine)[7] |
| Oral Bioavailability (%) | Good oral effectiveness[3] | 40-60[2] | ~34[2] | ~39.2[6] | High | ~40 | ~33 | Low (Extensive first-pass)[7] |
| Volume of Distribution (Vd) (L/kg) | Data not available | 3.3-6.8 | >4 | ~10.4 (799 L total)[6] | ~0.5 | ~119 | ~5.5 | Data not available |
| Clearance | Data not available | 600-1300 mL/min | 5-12 mL/min/kg[2] | Data not available | Data not available | Data not available | Data not available | Data not available |
| Primary Metabolism | Data not available | Hepatic (CYP2D6) | Hepatic | Hepatic[8] | Minimally metabolized[4] | Hepatic (CYP3A4, CYP2D6) | Minimally metabolized | Hepatic (CYP3A4) to Carebastine[5] |
| Primary Excretion | Data not available | Urine | Urine | Urine[8] | Urine (largely unchanged)[4] | Urine and feces | Feces | Urine (as metabolites) |
| Blood-Brain Barrier Penetration | Poor[7] | High | High | High | Low | Low | Low | Low[5] |
Experimental Protocols
The pharmacokinetic data presented in this guide are typically determined through a series of standardized in vivo and in vitro experiments. Below are detailed methodologies for key experiments.
Human Pharmacokinetic Study (In Vivo)
A typical clinical study to determine the pharmacokinetic profile of an oral H1 antagonist involves the following steps:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited. Subjects undergo a health screening to ensure they meet the inclusion criteria and have no contraindications.
-
Study Design: A randomized, crossover study design is often employed. This design minimizes individual subject variation by having each subject serve as their own control, receiving both the test drug and a reference compound (or placebo) on separate occasions with a washout period in between.
-
Drug Administration: After an overnight fast, subjects are administered a single oral dose of the H1 antagonist with a standardized volume of water. Food and beverages are typically restricted for a set period post-dosing to avoid interference with drug absorption.
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points. These time points are strategically chosen to capture the absorption, distribution, and elimination phases of the drug. A typical schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the H1 antagonist and its major metabolites in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods provide high sensitivity and selectivity for accurate drug quantification.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Tmax, Cmax, AUC (Area Under the Curve), t½, Vd, and clearance.
Bioanalytical Method for Plasma Concentration Determination
The quantification of H1 antagonists in plasma is a critical step in pharmacokinetic analysis. A common and robust method is LC-MS/MS:
-
Sample Preparation: A protein precipitation method is frequently used to extract the drug from the plasma matrix. An internal standard (a structurally similar compound, often a deuterated version of the analyte) is added to the plasma sample. A precipitating agent, such as acetonitrile, is then added to denature and precipitate plasma proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the drug and internal standard is carefully transferred to a clean tube or a 96-well plate for analysis.
-
Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system. The drug and internal standard are separated from other endogenous plasma components on a C18 analytical column using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: A calibration curve is generated by analyzing a series of standard samples with known concentrations of the drug. The concentration of the drug in the unknown plasma samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
H1 Receptor Antagonist Signaling Pathway
The following diagram illustrates the general mechanism of action of H1 receptor antagonists.
Experimental Workflow for a Human Pharmacokinetic Study
The diagram below outlines the typical workflow for a clinical study designed to evaluate the pharmacokinetics of an oral H1 antagonist.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 6. This compound [medbox.iiab.me]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. partone.litfl.com [partone.litfl.com]
Safety Operating Guide
Navigating the Disposal of Setastine: A Procedural Guide for Laboratory Professionals
Absence of specific disposal directives for the antihistamine Setastine necessitates a cautious approach, treating it as a hazardous chemical waste. Researchers and laboratory personnel are advised to adhere to the general best practices for pharmaceutical and chemical waste management, in strict compliance with institutional and regulatory standards.
The primary directive for any laboratory chemical disposal is to consult the institution's Environmental Health and Safety (EHS) department. This office can provide guidance that aligns with federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step-by-Step Operational Plan for this compound Disposal
The following steps outline a comprehensive procedure for managing this compound waste within a research setting, from initial identification to final disposal.
1. Waste Identification and Classification:
-
In the absence of a specific Safety Data Sheet (SDS) detailing its hazards, treat this compound as a hazardous chemical waste.
-
This includes pure, unused this compound, expired stock, contaminated materials (e.g., gloves, wipes, glassware), and solutions containing this compound.
2. Segregation of Waste:
-
Proper segregation is crucial to prevent dangerous chemical reactions.[1]
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Keep solid this compound waste separate from liquid waste solutions.
3. Waste Containerization:
-
Select a waste container that is compatible with the chemical properties of this compound. A high-density polyethylene (B3416737) (HDPE) container is generally suitable for solid chemical waste.
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.
-
For any sharps contaminated with this compound, use a designated, puncture-resistant sharps container.
4. Labeling of Waste Containers:
-
Properly label the waste container as soon as the first piece of waste is added.[2]
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific constituents and their approximate concentrations if it is a mixed waste.
-
The date on which waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or laboratory.
-
5. Storage of Waste in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[2]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[3]
6. Arranging for Disposal:
-
Once the waste container is full, or before the accumulation time limit is reached (typically one year for partially filled containers), arrange for its disposal.[2]
-
Contact your institution's EHS department to schedule a waste pickup.
-
The EHS department will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal, which typically involves incineration.[4]
-
A hazardous waste manifest will be used to track the waste from the laboratory to its final disposal site.[4]
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound, or solutions containing it, down the sink. This is prohibited for hazardous waste pharmaceuticals and can lead to environmental contamination.[4][5]
-
Do Not Dispose in Regular Trash: Solid this compound waste or contaminated materials must not be placed in the regular trash.
-
Training: Ensure all laboratory personnel handling this compound are trained on these hazardous waste disposal procedures.[6]
Quantitative Data Summary
Specific quantitative data for this compound disposal, such as degradation rates under certain conditions or specific concentration limits for non-hazardous classification, are not available in the reviewed literature. The disposal process is guided by regulatory classifications rather than specific quantitative thresholds for this compound.
| Parameter | Guideline | Regulation/Source |
| Maximum SAA Volume | 55 gallons | EPA (40 CFR 262.15) |
| Maximum SAA Accumulation Time | 1 year (for partially full containers) | Institutional Policy/Best Practice[2] |
| Acutely Hazardous Waste Limit (P-list) | 1 quart (liquid) or 1 kg (solid) | EPA (40 CFR 262.15)[3] |
Note: It is not confirmed if this compound would be classified as a P-listed (acutely hazardous) waste. This information is provided for general context on laboratory hazardous waste regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the proper disposal of this compound as hazardous laboratory waste.
References
- 1. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. medprodisposal.com [medprodisposal.com]
- 6. needle.tube [needle.tube]
Essential Safety and Logistics for Handling Setastine
Disclaimer: A specific Safety Data Sheet (SDS) for Setastine was not publicly available at the time of this writing. The following guidance is based on general best practices for handling chemical compounds in a laboratory setting. It is imperative to obtain a substance-specific SDS from your supplier and to consult with a qualified safety professional before handling this compound. This document provides a foundational framework for safe operations and disposal.
Pre-Operational Safety and Logistics
Before handling this compound, a thorough preparation is crucial to ensure the safety of personnel and the integrity of the experiment.
1.1. Engineering Controls and Work Area Preparation:
-
Ventilation: All handling of powdered or solid this compound should occur in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible within the immediate work area.
-
Work Surface: Prepare a clean, designated workspace. The use of disposable bench liners is recommended to contain any potential spills.
-
Access Restriction: Limit access to the handling area to authorized personnel only.
1.2. Personal Protective Equipment (PPE) Inspection:
-
Inspect all PPE for integrity before each use. Discard and replace any damaged equipment.
-
Ensure all personnel are trained on the proper use and limitations of their PPE.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.
| Body Part | Personal Protective Equipment (PPE) | Material/Standard | Purpose |
| Hands | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact. Double gloving may be appropriate for some procedures. |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 / EN 166 | To protect eyes from dust particles and splashes. |
| Body | Laboratory coat | Standard cotton or flame-resistant | To protect skin and clothing from contamination. |
| Respiratory | N95 respirator or higher | NIOSH-approved | Recommended when handling powders outside of a fume hood to prevent inhalation. |
Step-by-Step Handling Procedures
3.1. Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents within the designated workspace.
-
If working with a powdered form, carefully open the container within a chemical fume hood to avoid generating dust.
3.2. Weighing and Transfer:
-
Use a dedicated, clean spatula and weighing vessel.
-
Perform all weighing and transfer operations over a contained surface, such as a weigh boat on a disposable liner.
-
Close the primary container of this compound securely immediately after use.
3.3. Solution Preparation (if applicable):
-
Add the weighed this compound to the solvent slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the vessel is securely capped.
3.4. Post-Handling:
-
Wipe down the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials in a designated waste container.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Segregation:
-
Contaminated PPE and Consumables: All gloves, bench liners, weigh boats, and other disposable items that have come into contact with this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or Expired this compound: Unused or expired this compound should be treated as chemical waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
5.2. Disposal Method:
-
Without a specific SDS, it is prudent to treat this compound as a potentially hazardous chemical waste.
-
The primary recommended disposal method for pharmaceutical waste is incineration by a licensed hazardous waste disposal vendor.[1][2]
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety department and local regulations.[3][4]
Experimental Workflow and Safety Diagram
Caption: Figure 1. A flowchart outlining the key steps and safety considerations for the handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
